molecular formula C7H6BrF B140689 4-Fluorobenzyl bromide CAS No. 459-46-1

4-Fluorobenzyl bromide

Cat. No.: B140689
CAS No.: 459-46-1
M. Wt: 189.02 g/mol
InChI Key: NVNPLEPBDPJYRZ-UHFFFAOYSA-N
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Description

4-Fluorobenzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrF and its molecular weight is 189.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-fluorobenzene
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InChI

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
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InChI Key

NVNPLEPBDPJYRZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6BrF
Source PubChem
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DSSTOX Substance ID

DTXSID8060032
Record name 4-Fluorobenzyl bromide
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Molecular Weight

189.02 g/mol
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CAS No.

459-46-1
Record name 4-Fluorobenzyl bromide
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Record name 4-Fluorobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-4-fluoro-
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Record name 4-Fluorobenzyl bromide
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Record name α-bromo-p-fluorotoluene
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Record name 4-FLUOROBENZYL BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluorobenzyl bromide (CAS No. 459-46-1), a versatile reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and its relevance in medicinal chemistry.

Core Properties of this compound

This compound is a substituted aromatic compound valued for its ability to introduce the 4-fluorobenzyl moiety into a wide range of molecules.[1][2] Its reactivity is primarily centered around the benzylic bromide, making it an excellent alkylating agent.[3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification

IdentifierValue
CAS Number 459-46-1[4]
Molecular Formula C₇H₆BrF[4]
Molecular Weight 189.02 g/mol [4]
Synonyms α-Bromo-4-fluorotoluene, 1-(Bromomethyl)-4-fluorobenzene, p-Fluorobenzyl bromide

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 85 °C at 15 mmHg[3]
Density 1.517 g/mL at 25 °C[3]
Refractive Index n20/D 1.547[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.
Reactivity and Stability

This compound is a reactive compound, primarily due to the lability of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. It is stable under normal storage conditions, though it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. The presence of the fluorine atom on the aromatic ring can influence the electronic properties of the molecule, which can, in turn, affect the metabolic stability and binding interactions of its derivatives.[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of 4-fluorotoluene (B1294773).

Synthesis_Workflow 4-Fluorotoluene 4-Fluorotoluene Reaction_Mixture Reaction Mixture 4-Fluorotoluene->Reaction_Mixture N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Mixture Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->Reaction_Mixture Solvent (e.g., CCl4) Solvent (e.g., CCl4) Solvent (e.g., CCl4)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Workup Aqueous Workup & Purification Reflux->Workup Cooling 4-Fluorobenzyl_bromide This compound Workup->4-Fluorobenzyl_bromide

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Fluorotoluene

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide (B58015) byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Drug Development

This compound is a key building block in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][5] Its primary utility lies in its role as an electrophile in Sₙ2 reactions, allowing for the attachment of the 4-fluorobenzyl group to nucleophiles such as amines, alcohols, phenols, and thiols.[3]

Alkylation_Reactions 4-Fluorobenzyl_bromide This compound Alkylation_Product Alkylated Product 4-Fluorobenzyl_bromide->Alkylation_Product Nucleophile Nucleophile (Amine, Alcohol, Phenol (B47542), etc.) Nucleophile->Alkylation_Product S_N2 Reaction Base Base (e.g., K2CO3, Et3N) Base->Alkylation_Product Solvent Solvent (e.g., DMF, CH3CN) Solvent->Alkylation_Product

Caption: General scheme for Sₙ2 alkylation reactions using this compound.

N-Alkylation of Amines

Detailed Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)aniline

This protocol provides a general procedure for the N-alkylation of a primary amine.

Materials:

  • This compound

  • Aniline (B41778)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

O-Alkylation of Phenols

Detailed Experimental Protocol: Synthesis of 4-Fluorobenzyl phenyl ether

This protocol outlines a typical procedure for the O-alkylation of a phenol.[6]

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or DMF

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) solution (aqueous)

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in acetone and add potassium carbonate (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.

  • Purify by column chromatography or distillation if necessary.

Role in Targeting Signaling Pathways

Derivatives of this compound have shown significant potential in modulating various cellular signaling pathways implicated in diseases such as cancer. The introduction of the 4-fluorobenzyl group can enhance the binding affinity and selectivity of compounds towards their biological targets.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several studies have reported the synthesis of compounds containing the 4-fluorobenzyl moiety that act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[7][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to Inhibitor 4-Fluorobenzyl Derivative Inhibitor->RTK Inhibits

Caption: Simplified diagram of RTK signaling inhibition by a 4-fluorobenzyl derivative.

Disruption of Microtubule Dynamics

A notable example is Bis(4-fluorobenzyl)trisulfide, a derivative that has been shown to inhibit tumor growth by modifying β-tubulin and suppressing microtubule dynamics.[4] This disruption leads to G2-M phase cell cycle arrest and apoptosis in cancer cells. This highlights the potential of incorporating the 4-fluorobenzyl group in the design of novel anticancer agents that target the cytoskeleton.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties often conferred by the fluorine atom, makes it a frequent choice for the synthesis of complex and biologically active molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzyl Bromide from 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorobenzyl bromide from 4-fluorotoluene (B1294773). This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for its role as an alkylating agent that introduces the 4-fluorobenzyl moiety into target molecules.[1] This guide details established experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles and workflows.

Introduction

The synthesis of this compound from 4-fluorotoluene is predominantly achieved through a free-radical bromination of the benzylic methyl group. This reaction selectively targets the C-H bonds of the methyl group due to the resonance stabilization of the resulting benzylic radical. The primary methods employed for this transformation are:

  • Bromination with N-Bromosuccinimide (NBS) and a Radical Initiator: A widely used laboratory-scale method.

  • Photobromination with Elemental Bromine: A classic approach utilizing light to initiate the radical chain reaction.

  • Continuous Flow Bromination with In-situ Generated Bromine: A modern, greener, and more scalable approach.

This guide will delve into the specifics of each of these methodologies, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

Reaction Mechanism: Free-Radical Bromination

The side-chain bromination of 4-fluorotoluene proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form radicals. In the case of NBS bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used.[1] When using elemental bromine, ultraviolet (UV) light provides the energy for the homolytic cleavage of the Br-Br bond.

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene to form a resonance-stabilized 4-fluorobenzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine source (either NBS or Br₂) to yield the desired this compound and a new bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

Below is a visual representation of the free-radical bromination pathway.

G Free-Radical Bromination Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or light) Br2 Br-Br Initiator->Br2 Energy Br_rad1 2 Br• Br2->Br_rad1 Br_rad2 Br• Br_rad1->Br_rad2 4FT 4-Fluorotoluene Benzyl_rad 4-Fluorobenzyl Radical 4FT->Benzyl_rad + Br• HBr HBr Product This compound Benzyl_rad->Product + Br₂/NBS Dimer Dimer Benzyl_rad->Dimer Br2_source Br₂ or NBS Br_rad3 Br• Br_rad4 Br• Br2_term Br₂ Br_rad4->Br2_term Br_rad5 Br• Br_rad5->Br2_term Benzyl_rad2 4-Fluorobenzyl Radical Benzyl_rad2->Dimer

Caption: General mechanism of free-radical benzylic bromination.

Experimental Protocols

This section provides detailed experimental procedures for the three primary methods of synthesizing this compound from 4-fluorotoluene.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This is a common and reliable laboratory method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 equivalents).

  • Solvent Addition: Add a suitable solvent, traditionally carbon tetrachloride (CCl₄). Due to the toxicity and environmental concerns of CCl₄, alternative solvents like acetonitrile (B52724) or cyclohexane (B81311) can be used, although reaction times may vary.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The completion of the reaction is often indicated by the succinimide (B58015) byproduct floating on top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Method 2: Photobromination with Elemental Bromine

This method uses elemental bromine and a light source to initiate the reaction.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 4-fluorotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or chloroform).

  • Initiation: Position a UV lamp or a high-wattage incandescent bulb close to the reaction flask to irradiate the mixture.

  • Reagent Addition: Slowly add a solution of elemental bromine (1 equivalent) in the same solvent to the stirred and irradiated reaction mixture. The addition is typically done at a rate that maintains a pale orange color in the reaction mixture.

  • Reaction Conditions: Continue to stir and irradiate the mixture at room temperature or with gentle heating until the bromine color disappears and HBr evolution ceases.

  • Work-up:

    • Cool the reaction mixture.

    • Wash the mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Remove the solvent by distillation.

    • The resulting crude this compound is then purified by vacuum distillation.

Method 3: Continuous Flow Photochemical Bromination

This modern approach offers improved safety, efficiency, and scalability.

Experimental Protocol:

  • System Setup: A continuous flow system is assembled using a microreactor or a coiled tube reactor made of a transparent material (e.g., PFA tubing). The reactor is irradiated with a suitable light source (e.g., 405 nm LEDs). Two syringe pumps are used to introduce the reactants.

  • Reagent Streams:

    • Stream 1 (Organic Phase): A solution of 4-fluorotoluene in a suitable solvent (e.g., acetonitrile) or neat.

    • Stream 2 (Aqueous Phase): An aqueous solution of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) to generate bromine in-situ.

  • Reaction Execution:

    • The two streams are pumped into a T-mixer and then into the irradiated flow reactor.

    • The flow rates are adjusted to control the residence time in the reactor, which is typically on the order of seconds to minutes.

  • In-line Quenching: The output from the reactor is mixed with a quenching stream (e.g., aqueous sodium thiosulfate) in another T-mixer to neutralize any unreacted bromine and HBr.

  • Work-up and Purification:

    • The quenched reaction mixture is collected, and the organic and aqueous layers are separated.

    • The organic layer is washed with brine and dried over a drying agent.

    • The solvent is removed under reduced pressure to yield the product, which can be further purified by distillation if necessary.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterMethod 1: NBS BrominationMethod 2: Photobromination with Br₂Method 3: Continuous Flow
Typical Yield 70-85%65-80%>95%
Purity (before distillation) ~90%~85%>95%
Reaction Time 2-4 hours1-3 hours< 15 minutes
Key Reagents 4-Fluorotoluene, NBS, Radical Initiator4-Fluorotoluene, Bromine, Light Source4-Fluorotoluene, NaBrO₃, HBr, Light Source
Solvent CCl₄, Acetonitrile, CyclohexaneCCl₄, ChloroformAcetonitrile or Solvent-free
Safety Considerations Use of toxic CCl₄ (can be substituted)Handling of highly corrosive and toxic Br₂In-situ generation of Br₂ improves safety
Scalability Good for lab scaleModerateExcellent for both lab and industrial scale

Potential Side Reactions and Byproducts

The primary side reaction in the synthesis of this compound is over-bromination, leading to the formation of 4-fluorobenzal bromide (dibrominated) and 4-fluorobenzotribromide (tribrominated). The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction time. Using a slight excess of 4-fluorotoluene can also help to reduce over-bromination.

Ring bromination is generally not a significant side reaction under free-radical conditions, as the reaction conditions favor substitution on the benzylic carbon.

The workflow for a typical synthesis and purification process is depicted below.

G General Synthesis and Purification Workflow Start Start: 4-Fluorotoluene Reaction Bromination Reaction (NBS, Br₂/light, or Flow) Start->Reaction Workup Aqueous Work-up (Quenching and Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Purification Purification (Vacuum Distillation or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Characterization (NMR, GC-MS, IR) FinalProduct->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet for the benzylic protons (-CH₂Br) at approximately 4.4-4.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The benzylic carbon will appear at around 32-33 ppm. The aromatic carbons will show signals in the range of 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

  • IR (Infrared) Spectroscopy: The spectrum will show characteristic C-H stretching frequencies for the aromatic and benzylic groups, as well as a C-Br stretching frequency around 600-700 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound from 4-fluorotoluene is a well-established and important transformation in organic synthesis. While traditional methods using NBS or elemental bromine are effective on a laboratory scale, modern continuous flow techniques offer significant advantages in terms of safety, efficiency, and scalability. The choice of method will depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity of 4-fluorobenzyl bromide in bimolecular nucleophilic substitution (Sₙ2) reactions. This compound is a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of a fluorobenzyl moiety can significantly alter a molecule's biological properties.[1] Understanding its reactivity is paramount for optimizing synthetic routes and designing novel molecular entities.

Core Concepts of Sₙ2 Reactivity in Benzylic Systems

The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[2][3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2][3][4]

Rate = k[Substrate][Nucleophile][4]

Benzylic halides, such as this compound, are particularly reactive towards Sₙ2 displacement. This enhanced reactivity, known as the "benzylic effect," is traditionally attributed to the stabilization of the Sₙ2 transition state through π-conjugation with the adjacent aromatic ring.[5][6] In the transition state, the p-orbitals of the benzylic carbon can overlap with the π-system of the phenyl ring, delocalizing the buildup of negative charge.[5][6] However, recent computational studies suggest that electrostatic interactions between the reacting fragments are the primary drivers of this acceleration, with charge delocalization playing a more limited role.[7][8][9]

The Electronic Influence of the Para-Fluoro Substituent

The fluorine atom at the para position of the benzyl (B1604629) ring exerts a dual electronic effect:

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect can slightly destabilize the electron-rich Sₙ2 transition state.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the ring, which would tend to stabilize the transition state.

The net impact on the Sₙ2 reaction rate is a subtle balance of these opposing effects. While fluorine is generally considered an electronegative atom, its overall effect on the reactivity of the benzylic carbon in Sₙ2 reactions is often minor compared to the inherent reactivity of the benzylic system.[1] However, computational studies on para-substituted benzyl fluorides show a strong correlation between the electrostatic potential at the benzylic carbon and the Sₙ2 activation energies, suggesting that substituents directly modulate the electrophilicity of the reaction center.[5][7]

Quantitative Reactivity Data

While specific kinetic data for this compound is sparsely tabulated in comparative studies, its reactivity can be inferred from Hammett studies and qualitative observations. The reactivity of substituted benzyl halides is highly dependent on the nucleophile, solvent, and the nature of the substituent.

Generally, both electron-donating and electron-withdrawing groups can accelerate benzylic substitution reactions, often leading to U-shaped Hammett plots.[5] This behavior is sometimes interpreted as a shift in mechanism from a pure Sₙ2 pathway towards a more Sₙ1-like character for strongly electron-donating groups.[5] For a weakly deactivating group like fluorine, the reactivity is expected to be similar to, or slightly less than, that of unsubstituted benzyl bromide.

Table 1: Relative Reactivity of Substituted Alkyl Halides in Sₙ2 Reactions

Substrate TypeExampleRelative RateKey Factor
MethylCH₃-BrFastestMinimal steric hindrance[10]
Primary AlkylCH₃CH₂-BrFastLow steric hindrance[10]
Benzylic C₆H₅CH₂-Br Very Fast Transition state stabilization[6][7]
Secondary Alkyl(CH₃)₂CH-BrSlowIncreased steric hindrance[10]
Tertiary Alkyl(CH₃)₃C-BrNo ReactionProhibitive steric hindrance[10]

Note: This table provides a general qualitative comparison. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols for Kinetic Analysis

Determining the rate constant of an Sₙ2 reaction involving this compound requires careful monitoring of the concentration of reactants or products over time. A common approach is to use pseudo-first-order conditions.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is adapted for a reaction where either a reactant or product has a distinct UV-Vis absorbance profile.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable polar aprotic solvent (e.g., acetone (B3395972) or acetonitrile). A typical concentration is ~0.1 M.
  • Prepare a stock solution of the nucleophile (e.g., sodium azide (B81097) or potassium iodide) in the same solvent. To achieve pseudo-first-order conditions, this solution should be at a significantly higher concentration (e.g., 1.0 M) than the substrate.

2. Spectrometer Setup:

  • Calibrate the UV-Vis spectrophotometer using a reference cuvette containing only the solvent.[11]
  • Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (e.g., the product).[11]
  • Configure the instrument for a kinetics run, setting the desired wavelength, sampling interval (e.g., every 30 seconds), and total run time.[11]

3. Reaction Initiation and Data Collection:

  • Equilibrate separate solutions of the substrate and the nucleophile to the desired reaction temperature in a water bath.
  • To initiate the reaction, rapidly mix a known volume of the substrate solution into the nucleophile solution (or vice-versa) directly in the cuvette, ensuring thorough mixing.
  • Immediately begin data collection, recording the absorbance at λ_max as a function of time.

4. Data Analysis:

  • Under pseudo-first-order conditions (where [Nucleophile] >> [Substrate]), the reaction rate is approximately dependent only on the substrate concentration.
  • The integrated rate law for a pseudo-first-order reaction is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_0), where A_t is the absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k' is the pseudo-first-order rate constant.
  • A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k'.
  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Visualizing Reaction Pathways and Workflows

Diagram 1: Sₙ2 Reaction Mechanism

Caption: Concerted Sₙ2 mechanism showing backside attack and transition state.

Diagram 2: Experimental Workflow for Kinetic Analysis

Workflow Workflow for Sₙ2 Kinetic Measurement A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B D Initiate Reaction (Mix Reagents in Cuvette) B->D C Calibrate Spectrometer & Set Parameters C->D E Record Absorbance vs. Time D->E F Data Processing (e.g., Plot ln(A∞ - At) vs. t) E->F G Calculate Rate Constants (k' and k) F->G

Caption: A typical experimental workflow for determining Sₙ2 rate constants.

Conclusion

This compound is a highly effective substrate for Sₙ2 reactions, a characteristic owed to the stabilizing nature of the benzylic position. The para-fluoro substituent subtly modulates this reactivity through a combination of inductive withdrawal and mesomeric donation, with the overall effect being relatively minor. Its predictable reactivity makes it an invaluable tool for introducing the 4-fluorobenzyl group in the synthesis of complex molecules.[1] Kinetic studies, typically performed under pseudo-first-order conditions, are essential for quantifying its reactivity with various nucleophiles and optimizing reaction conditions for applications in research and drug development.

References

An In-depth Technical Guide to 4-Fluorobenzyl Bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide (CAS No: 459-46-1) is a halogenated aromatic compound widely utilized in organic synthesis as a potent alkylating agent.[1][2] Its primary function is to introduce the 4-fluorobenzyl moiety into a diverse range of molecules. This capability makes it an indispensable building block in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of complex organic structures, including advanced pharmaceutical intermediates.[3][4] The reactivity of this compound is centered on the electrophilic nature of its benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[2] The presence of a fluorine atom on the aromatic ring can impart unique and desirable properties to the final product, such as enhanced metabolic stability, increased thermal stability, and modified electronic characteristics, making fluorinated compounds highly sought after in drug discovery and materials science.[2][3][4]

Core Alkylation Mechanism: A Duality of Pathways

The alkylating power of this compound stems from its susceptibility to nucleophilic substitution at the benzylic carbon. This process can proceed through two distinct, and often competing, mechanistic pathways: the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) reactions. The predominant pathway is dictated by several factors, including the nature of the nucleophile, the solvent system, and the stability of potential intermediates.

The Sₙ2 Pathway: A Concerted Approach

For this compound, the Sₙ2 mechanism is generally the more common pathway.[2][3][4] This mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromine atom (the leaving group).[5] Simultaneously, the carbon-bromine bond breaks, and a new carbon-nucleophile bond forms.[5]

This pathway is favored for primary halides like this compound due to the relatively low steric hindrance around the reaction center, which allows for the nucleophile's approach.[5][6] The reaction kinetics are second-order, meaning the rate is dependent on the concentration of both the this compound and the nucleophile.[5]

The Sₙ1 Pathway: A Stepwise Alternative

While less common for primary halides, benzylic systems like this compound can undergo substitution via the Sₙ1 mechanism under specific conditions.[7][8] This is a two-step process that begins with the slow, rate-determining departure of the bromide leaving group to form a planar benzylic carbocation intermediate.[5][9] This carbocation is notably stabilized by resonance, with the positive charge delocalized across the aromatic ring, which makes the Sₙ1 pathway accessible.[10][11] In the second, rapid step, the nucleophile attacks the carbocation to form the final product.[5]

The Sₙ1 mechanism is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents (e.g., water, ethanol) and weaker, often neutral, nucleophiles.[10][12] The rate of an Sₙ1 reaction is first-order and depends only on the concentration of the substrate, this compound.[5][13]

G Sₙ1 vs. Sₙ2 Nucleophilic Substitution Pathways sub This compound (FC₆H₄CH₂Br) ts2 Transition State [Nu---CH₂(C₆H₄F)---Br]⁻ sub->ts2 Sₙ2 (Concerted) Strong Nu⁻ Polar Aprotic Solvent carbocation Benzylic Carbocation [FC₆H₄CH₂]⁺ sub->carbocation Sₙ1 (Step 1, Slow) Weak Nu Polar Protic Solvent nuc Nucleophile (Nu⁻) nuc->ts2 prod1 Sₙ1 Product (Nu-CH₂C₆H₄F) nuc->prod1 prod2 Sₙ2 Product (Nu-CH₂C₆H₄F) ts2->prod2 carbocation->prod1 Step 2, Fast

Sₙ1 vs. Sₙ2 pathways for this compound alkylation.

Data Presentation

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound.[1][14][15][16][17]

PropertyValue
CAS Number 459-46-1
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85 °C at 15 mmHg
Density 1.517 g/mL at 25 °C
Refractive Index (n20/D) 1.547
Flash Point >113 °C (>235.4 °F) - closed cup
Solubility Insoluble in water; soluble in organic solvents (ethanol, ether)
Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

The choice between Sₙ1 and Sₙ2 pathways is critical for reaction design and outcome prediction.

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate Law Rate = k[Alkyl Halide] (First-order)[5]Rate = k[Alkyl Halide][Nucleophile] (Second-order)[5]
Mechanism Two-step (dissociative)[6][9]One-step (concerted)[6][9]
Intermediate Resonance-stabilized benzylic carbocation[10][11]None (a single transition state)[9]
Favored By
Substrate Tertiary > Secondary, Benzylic, Allylic[6][10]Methyl > Primary > Secondary[5]
Nucleophile Weak, neutral (e.g., H₂O, ROH)[10][12]Strong, often anionic (e.g., RO⁻, CN⁻, RS⁻)[10][12]
Solvent Polar protic (e.g., water, ethanol, acetic acid)[11][12]Polar aprotic (e.g., acetone, DMF, DMSO)[11][12]
Stereochemistry Racemization (attack from either face of planar carbocation)[9]Inversion of configuration (backside attack)[9]

Experimental Protocols

The following section provides a generalized, detailed methodology for the alkylation of a nucleophile using this compound. Specific conditions such as temperature, reaction time, and solvent may require optimization based on the specific nucleophile used.

General Protocol for N-Alkylation of an Amine

This protocol describes the alkylation of a primary or secondary amine using this compound with a weak inorganic base.

1. Materials and Equipment:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF))

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

2. Reaction Setup:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • To the round-bottom flask, add the amine (1.0 eq) and the anhydrous solvent (provide sufficient volume to ensure stirring, e.g., 10 mL per mmol of amine).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution/suspension.[18]

3. Alkylation Procedure:

  • To the stirred mixture, add this compound (1.1 eq) dropwise at room temperature.[18]

  • Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and stir vigorously.[18][19]

  • Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-24 hours).[20][21]

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[18]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[20]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water, followed by brine.[22]

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[21]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[18][20]

General Protocol for O-Alkylation of a Phenol or Alcohol

This protocol is adapted for the alkylation of hydroxyl groups, which often require a stronger base for deprotonation.

1. Materials and Equipment:

  • Phenol or alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in oil, 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Round-bottom flask, magnetic stir bar, and inert atmosphere setup

  • Ice bath

  • Standard work-up and purification equipment

2. Reaction Setup:

  • Under an inert atmosphere, add the alcohol/phenol (1.0 eq) to a flask containing anhydrous solvent.

  • Cool the flask in an ice bath (0 °C).

3. Deprotonation and Alkylation:

  • Carefully add the base (e.g., NaH) portion-wise to the cooled solution.[23] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • While maintaining the temperature at 0 °C, add a solution of this compound (1.2 eq) in the anhydrous solvent dropwise.[22]

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.[22]

4. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[22]

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]

  • Purify the crude product via flash column chromatography.

G General Experimental Workflow for Alkylation start Start setup 1. Reaction Setup - Combine Nucleophile (Amine/Alcohol) and Solvent - Add Base (e.g., K₂CO₃ or NaH) start->setup alkylation 2. Alkylation - Add this compound - Stir at appropriate temperature - Monitor by TLC setup->alkylation workup 3. Work-up - Quench reaction (if needed) - Filter solids / Extract with organic solvent - Wash with water and brine alkylation->workup purify 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by Column Chromatography workup->purify product Final Product (Pure Alkylated Compound) purify->product

A typical experimental workflow for alkylation reactions.

Conclusion

This compound is a highly effective and versatile alkylating agent, crucial for the synthesis of a wide array of organic compounds.[3][4] Its reactivity is primarily governed by the Sₙ2 mechanism, favored by its primary benzylic structure and the use of strong nucleophiles in polar aprotic solvents. However, the resonance stabilization of the corresponding benzylic carbocation allows for a competing Sₙ1 pathway under conditions such as polar protic solvents and weak nucleophiles. This dual reactivity, combined with the beneficial properties imparted by the fluorine atom—such as enhanced metabolic stability and altered lipophilicity—solidifies the importance of this compound as a cornerstone reagent for professionals in drug discovery, materials science, and fine chemical synthesis.[2] A thorough understanding of its mechanistic behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

References

An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a vital reagent in organic synthesis, prized for its role as a versatile alkylating agent. Its unique combination of a reactive benzylic bromide and a fluorine-substituted aromatic ring makes it an invaluable building block in the pharmaceutical, agrochemical, and materials science industries. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as metabolic stability and binding affinity, making it a key component in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical reactions.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₇H₆BrF[1][2]
Molecular Weight 189.02 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 85 °C at 15 mmHg[4]
Density 1.517 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.547[4]
CAS Number 459-46-1[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of 4-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl (B1604629) radical.[1]

Experimental Protocol: Radical Bromination of 4-Fluorotoluene

This protocol details the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[5]

Materials:

  • 4-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (300 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 300-mL round-bottom flask, add 16.6 g of 4-fluorotoluene, 30.0 g of N-bromosuccinimide (NBS), and 0.5 g of benzoyl peroxide.[5]

  • Add 150 mL of carbon tetrachloride to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide (B58015) byproduct.

  • Transfer the filtrate to a separatory funnel and wash it with a dilute aqueous sodium hydroxide solution to remove any remaining acidic impurities.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis_Workflow reagents 4-Fluorotoluene, NBS, Benzoyl Peroxide, CCl4 reaction Reflux for 2 hours reagents->reaction workup Cool, Filter, Wash with NaOH(aq), Wash with H2O, Wash with Brine reaction->workup drying Dry with MgSO4, Filter workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Vacuum Distillation evaporation->purification product This compound purification->product

Figure 1: Synthesis and purification workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism.[1][6]

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to introduce the 4-fluorobenzyl group. Common nucleophiles include alcohols, amines, thiols, and carbanions.[1]

General Experimental Protocol for S(_N)2 Reaction:

  • Dissolve the nucleophile in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • If the nucleophile is neutral (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to facilitate the reaction.

  • Add this compound (typically 1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Figure 2: Generalized S_N2 reaction mechanism of this compound.
Formation of Grignard Reagents

While benzyl bromides can form Grignard reagents, their reactivity can sometimes lead to side reactions like Wurtz coupling. The formation requires strictly anhydrous conditions.

Experimental Protocol for Grignard Reagent Formation:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the this compound solution to initiate the reaction (indicated by cloudiness and gentle refluxing).

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Expected Chemical Shifts (in CDCl₃):

    • ~4.45 ppm (s, 2H): The two benzylic protons of the -CH₂Br group will appear as a singlet.

    • ~7.00-7.40 ppm (m, 4H): The four aromatic protons will appear as a multiplet due to coupling with each other and with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound.

Experimental Protocol for IR Spectroscopy:

  • For a liquid sample, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Place a drop of this compound on the salt plate or ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

    • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1220 cm⁻¹: C-F stretching vibration.

    • ~1210 cm⁻¹: -CH₂- wagging vibration.

    • ~600-500 cm⁻¹: C-Br stretching vibration.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[8]

  • Inhalation: Avoid inhaling vapors as they can cause respiratory tract irritation.[4]

  • Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines. It is also moisture-sensitive.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for the introduction of the 4-fluorobenzyl moiety in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and professionals in drug discovery and materials science. Adherence to the detailed experimental protocols and safety guidelines outlined in this guide will ensure its safe and effective use in the laboratory.

References

4-Fluorobenzyl bromide safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 4-Fluorobenzyl Bromide

Introduction

This compound (CAS No. 459-46-1) is a substituted benzyl (B1604629) bromide reagent widely utilized by researchers, scientists, and drug development professionals.[1][2] Its importance lies in its role as a key intermediate in organic synthesis for preparing a range of biologically active compounds, including bronchodilators, neurochemicals, and antibacterials.[1][2][3] With the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol , this compound, also known as α-Bromo-4-fluorotoluene or 1-(Bromomethyl)-4-fluorobenzene, requires careful handling due to its hazardous properties.[2][4][5][6][7] This guide provides a comprehensive overview of its safety data, handling protocols, and emergency procedures.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture and reacts with water to produce toxic fumes.[1][2][6] It is stable at room temperature when stored in a closed container under normal conditions.[1][2]

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][2][8]
Molecular Formula C₇H₆BrF[4]
Molecular Weight 189.02 g/mol [5]
CAS Number 459-46-1[4][5]
Boiling Point 85 °C @ 15 mmHg[1][5][8]
Density 1.517 g/mL @ 25 °C[1][5]
Flash Point 74.8 °C or >110 °C (>230 °F)[1][2][8]
Refractive Index 1.547 (n20/D)[1][5]
Vapor Pressure 0.143 mmHg @ 25 °C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It is a lachrymator, meaning it causes tearing, and can cause severe burns to the skin, eyes, and respiratory and digestive tracts.[2][6]

ClassificationCodeDescriptionSource(s)
GHS Pictogram GHS05Corrosion[7]
Signal Word Danger[7][9][10]
Hazard Statements H314Causes severe skin burns and eye damage[9][10][11]
H318Causes serious eye damage[9][11][12]
H335May cause respiratory irritation[12]
Hazard Class 8Corrosive substances[2]
Packing Group III[2]
NFPA Health Hazard 3Short exposure could cause serious temporary or residual injury[12]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and risk.

Handling Procedures
  • Ventilation: Always handle the product in a well-ventilated area, such as a chemical fume hood, or within a closed system to keep airborne concentrations low.[6][8][10]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[12] Contaminated clothing must be removed immediately and washed before reuse.[6]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6][12][13] Avoid breathing any mists, vapors, or spray.[8][12]

  • Equipment: Use non-sparking tools and ensure proper grounding procedures are followed to prevent static discharge.[12]

Storage Conditions
  • Container: Store in a tightly closed container.[1][2][6]

  • Environment: The storage area must be cool, dry, and well-ventilated.[1][2][6]

  • Protection: Protect from moisture, as it reacts with water.[2][6] It is recommended to store the material under an inert atmosphere.[8][12]

  • Incompatible Materials: Store away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][8][13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit, Eyewash) B->C D Handle Chemical (Avoid Inhalation & Contact) C->D E Decontaminate & Clean Work Area D->E F Properly Dispose of Waste E->F G Remove PPE Correctly F->G H Store Chemical Securely G->H

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to prevent personal exposure.

Protection TypeSpecificationSource(s)
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[6][10][12]
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][8][10]
Respiratory If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with a filter for organic gases and vapors (Type A, Brown) is recommended.[8][10]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an emergency. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the workstation.[6]

First Aid Measures
  • Inhalation: Remove the victim to fresh air immediately.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][13]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][12] Get immediate medical aid.[6][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting.[4][6][12] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water to drink.[6] Never give anything by mouth to an unconscious person.[6][12] Call for immediate medical assistance.[8]

Accidental Release Measures

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[12] Absorb the spill with an inert, dry material such as sand, silica (B1680970) gel, or vermiculite.[8][13] Collect the absorbed material and place it into a suitable, closed container for disposal.[8][13] Do not allow the chemical to enter drains or waterways.[8]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12][13]

  • Inappropriate Media: DO NOT USE WATER. The material reacts with water, which can generate flammable or explosive hydrogen gas if in contact with metal surfaces.[13]

  • Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, and gaseous hydrogen fluoride.[8][13]

  • Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective gear.[8][13]

G cluster_spill Spill / Release cluster_exposure Personal Exposure A Emergency Event B Evacuate & Ventilate Area A->B F Remove Victim from Source A->F C Don Additional PPE B->C D Contain with Inert Material (e.g., Sand) C->D E Collect for Disposal D->E G Administer First Aid (Flush Skin/Eyes, Fresh Air) F->G H Remove Contaminated Clothing G->H I Seek Immediate Medical Attention H->I

Caption: Logical flow for emergency response to a spill or personal exposure.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] There is no available LD50/LC50 data, and it is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[6] However, the primary known effects are severe irritation and chemical burns to the points of contact.[6] Inhalation may cause delayed pulmonary edema.[6][13]

Ecological Information

There is no specific data available on the toxicity of this compound to fish, daphnia, or other aquatic invertebrates.[4] Due to the lack of data and its hazardous nature, the chemical should not be allowed to enter drains or the environment.[8] It is expected to be mobile in the environment due to its volatility.[8]

Transportation and Disposal

  • Transportation: this compound is classified for transport under UN number 3265, as a corrosive liquid, acidic, organic, n.o.s.[2] It falls under Hazard Class 8 and Packing Group III.[2]

  • Disposal: Waste from this material must be considered hazardous.[8] Disposal should be carried out in accordance with all applicable local, regional, and national regulations.[10] Chemical waste generators must ensure complete and accurate classification of the waste.[8]

References

A Technical Guide to the Solubility of 4-Fluorobenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzyl bromide in various organic solvents. This information is critical for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds where it serves as a key alkylating agent.

Core Concepts in Solubility

The solubility of a compound is dictated by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound is a substituted aromatic compound with a polar carbon-bromine bond and a carbon-fluorine bond, lending it a degree of polarity. However, the benzene (B151609) ring is non-polar, contributing to its solubility in a range of organic solvents.

Qualitative Solubility Data

SolventChemical FormulaTypeSolubility of this compoundSolubility of Benzyl (B1604629) Bromide
WaterH₂OProtic, PolarInsoluble[1]Slightly soluble[2][3]
EthanolC₂H₅OHProtic, PolarSoluble[1]Miscible[1][2][3][4][5]
Diethyl Ether(C₂H₅)₂OAprotic, Non-polarSoluble[1]Miscible[1][2][3][4][5]
BenzeneC₆H₆Aprotic, Non-polarSoluble[1]Miscible[1][3][4][5]
ChloroformCHCl₃Aprotic, PolarSolubleNot specified
Carbon TetrachlorideCCl₄Aprotic, Non-polarNot specifiedSoluble[2], Miscible[4][5]

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocols

To determine the precise solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a liquid in a liquid.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent (e.g., ethanol, diethyl ether, benzene)

  • Calibrated glass pipettes or micropipettes

  • A set of clean, dry test tubes or vials with stoppers

  • Vortex mixer or magnetic stirrer

  • Constant temperature water bath

  • Analytical balance (for preparing solutions of known concentration if desired)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the this compound and the selected solvent to the desired experimental temperature using a constant temperature water bath.

  • Initial Miscibility Test: In a test tube, add 1 mL of the organic solvent. To this, add 1 mL of this compound. Stopper the test tube and shake vigorously for 10-20 seconds.

  • Observation: Observe the mixture. If a single, clear liquid phase is formed, the two liquids are considered miscible. If two distinct layers form, they are immiscible.

  • Quantitative Solubility Determination (if not miscible): a. Prepare a series of test tubes each containing a precisely measured volume of the organic solvent (e.g., 5 mL). b. Incrementally add small, known volumes of this compound to each test tube. c. After each addition, stopper the test tube and agitate it thoroughly using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to ensure adequate mixing. d. Allow the mixture to settle and observe for the formation of a separate phase or turbidity, which indicates that the saturation point has been reached. e. The solubility is the maximum amount of this compound that can be dissolved in the solvent before phase separation occurs. This can be expressed in terms of volume/volume percentage or converted to a mass/volume or molar concentration if the densities are known.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for determining the solubility of a compound like this compound in a given solvent.

G Solubility Determination Workflow start Start: Select Compound and Solvent prepare Prepare Materials and Equilibrate Temperature start->prepare mix Mix Known Volumes of Compound and Solvent prepare->mix observe Observe for Phase Separation mix->observe single_phase Result: Miscible/Soluble observe->single_phase Single Phase two_phases Result: Immiscible/Insoluble or Partially Soluble observe->two_phases Two Phases quantify Proceed to Quantitative Determination two_phases->quantify

References

electrophilicity of the benzylic carbon in 4-Fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 4-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern organic synthesis, valued for its role as an alkylating agent in the construction of complex molecules, particularly within the pharmaceutical and fine chemical industries. The reactivity of this compound is fundamentally governed by the electrophilic nature of its benzylic carbon. This guide provides a detailed examination of the factors influencing this electrophilicity, including electronic effects, reaction mechanisms, and quantitative reactivity data. Furthermore, it outlines key experimental protocols for assessing its reactivity and presents visualizations to clarify core concepts.

Introduction: The Electrophilic Nature of the Benzylic Carbon

The benzylic carbon in this compound is rendered electrophilic due to the strong inductive effect of the attached bromine atom, a good leaving group. This inherent electron deficiency makes it a prime target for attack by a wide range of nucleophiles.[1] Consequently, this compound is an excellent substrate for nucleophilic substitution reactions, enabling the introduction of the 4-fluorobenzyl moiety into various molecular scaffolds.[2][3] The presence of the fluorine atom on the aromatic ring subtly modulates the electronic properties of the molecule, influencing not only the reaction kinetics but also the physicochemical properties of the final product, such as lipophilicity and metabolic stability, which are critical considerations in drug design.[1][2]

Electronic Effects Governing Electrophilicity

The electrophilicity of the benzylic carbon is a result of a delicate balance between inductive and resonance effects exerted by the substituents on the benzene (B151609) ring and the leaving group.

  • Inductive Effect (-I): Both the bromine atom and the fluorine atom are highly electronegative and exert a strong electron-withdrawing inductive effect. The bromine atom's primary role is to polarize the C-Br bond, creating a significant partial positive charge (δ+) on the benzylic carbon and making it susceptible to nucleophilic attack. The para-fluorine atom also withdraws electron density from the aromatic ring through the sigma framework.

  • Resonance Effect (+R): The fluorine atom, possessing lone pairs of electrons, can donate electron density to the aromatic ring via a resonance effect. This +R effect partially counteracts its -I effect. The interplay between these opposing effects determines the overall electron density of the aromatic system and, consequently, its influence on the benzylic carbon.

For reactions proceeding via an S_N_2 mechanism, the inductive effects tend to dominate the reactivity profile. However, for reactions with any S_N_1 character, the resonance stabilization of the potential benzylic carbocation intermediate becomes a crucial factor.[4]

Reaction Mechanisms and Kinetics

This compound predominantly reacts via the bimolecular nucleophilic substitution (S_N_2) mechanism.[1][2][3] This is characteristic of primary benzylic halides.

S_N_2 Mechanism

The S_N_2 reaction is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state is crowded, involving five groups around the central carbon, making the reaction sensitive to steric hindrance.[6]

Electronic_Effects sub This compound inductive Inductive Effect (-I) sub->inductive F & Br resonance Resonance Effect (+R) sub->resonance F carbon Benzylic Carbon (δ+) Increased Electrophilicity inductive->carbon ring Aromatic Ring resonance->ring reactivity Overall Reactivity (Primarily SN2) carbon->reactivity ring->carbon π-system influence NMR_Workflow A 1. Prepare Sample (Reactants + Standard in NMR tube) B 2. Thermostat Spectrometer A->B C 3. Acquire Spectra (Series of 1D 1H NMR at intervals) B->C D 4. Process Spectra (Phasing, Baseline Correction) C->D E 5. Integrate Signals (Reactant, Product, Standard) D->E F 6. Calculate Concentrations E->F G 7. Kinetic Analysis (Plot [Conc] vs. Time, Determine k) F->G

References

The Dual Nature of Fluorine: A Deep Dive into the Reactivity of 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a versatile reagent in organic synthesis, frequently employed as an alkylating agent to introduce the 4-fluorobenzyl moiety into a wide range of molecules.[1][2] The presence of the fluorine atom at the para position of the benzene (B151609) ring introduces a fascinating duality of electronic effects that significantly influence the reactivity of the benzylic carbon. This technical guide provides a comprehensive analysis of the role of the fluorine substituent in the reactivity of this compound, with a focus on its impact on nucleophilic substitution reactions. We will explore the interplay of inductive and mesomeric effects, the competition between S(_N)1 and S(_N)2 reaction pathways, and the quantitative impact of the fluorine substituent as described by Hammett plots. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-reactivity relationships of this important synthetic building block.

The Electronic Effects of the Fluorine Substituent

The reactivity of the benzylic carbon in this compound is primarily dictated by the electronic properties of the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[3][4] This effect decreases the electron density on the benzene ring and, by extension, on the benzylic carbon.

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance or mesomeric effect (+M effect) increases the electron density on the ring, particularly at the ortho and para positions.[3][5]

The overall electronic influence of the fluorine substituent is a delicate balance of these two opposing effects. While the -I effect is generally stronger, the +M effect can play a significant role in stabilizing certain intermediates and transition states.

dot

Caption: Interplay of Inductive and Mesomeric Effects of Fluorine.

Nucleophilic Substitution Reactions: S(_N)1 vs. S(_N)2 Pathways

This compound readily undergoes nucleophilic substitution reactions. The preferred mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is highly dependent on the reaction conditions and the subtle electronic influence of the fluorine substituent.[6][7]

The S(_N)2 Pathway

In the S(_N)2 mechanism, the nucleophile attacks the benzylic carbon in a single, concerted step, leading to the displacement of the bromide ion.[8][9] The rate of this reaction is sensitive to steric hindrance at the reaction center and the electrophilicity of the carbon atom.

The strong -I effect of the fluorine atom makes the benzylic carbon more electrophilic, which should, in principle, accelerate the S(_N)2 reaction. However, the +M effect, by donating electron density to the ring, can slightly counteract this effect. For S(_N)2 reactions of substituted benzyl (B1604629) bromides, electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it. This is because the transition state has some developing negative charge on the leaving group, which is destabilized by electron-withdrawing substituents.

The S(_N)1 Pathway

The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[6][7] The stability of this benzylic carbocation is the rate-determining factor.

The fluorine substituent plays a dual role in the stability of the benzylic carbocation. The -I effect destabilizes the positively charged intermediate by withdrawing electron density. Conversely, the +M effect stabilizes the carbocation by delocalizing the positive charge onto the fluorine atom through resonance.

dot

SN1_SN2_Competition cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway This compound This compound SN2_TS Concerted Transition State This compound->SN2_TS Strong Nucleophile Carbocation Benzylic Carbocation Intermediate This compound->Carbocation Weak Nucleophile / Polar Protic Solvent Substitution Product Substitution Product SN2_TS->Substitution Product Carbocation->Substitution Product Fluorine_Effects Fluorine Substituent (-I and +M effects) Fluorine_Effects->SN2_TS Influences electrophilicity Fluorine_Effects->Carbocation Influences stability

Caption: S(_N)1 vs. S(_N)2 pathways for this compound.

Quantitative Analysis: The Hammett Plot

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[2][10] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

For the solvolysis of substituted benzyl bromides, which can proceed through a mechanism with significant S(_N)1 character, a Hammett plot of log(k/k₀) versus σ⁺ (a modified sigma constant for substituents that can directly stabilize a positive charge through resonance) often shows a negative ρ value. This indicates the development of a positive charge in the transition state, consistent with carbocation formation.

Conversely, for reactions with more S(_N)2 character, the ρ value is typically smaller and can be positive, reflecting a greater sensitivity to the inductive effects that influence the electrophilicity of the benzylic carbon.

Data Presentation: Hammett Substituent Constants

The following table presents the Hammett sigma constants for various para-substituents, which are essential for constructing a Hammett plot and analyzing the reactivity of this compound in the context of other substituted analogues.

Substituentσ(_p)σ⁺
-OCH₃-0.27-0.78
-CH₃-0.17-0.31
-F 0.06 -0.07
-Cl0.230.11
-Br0.230.15
-H0.000.00
-NO₂0.780.79

Data sourced from various compilations of Hammett constants.

The σ(_p) value for fluorine (0.06) reflects its overall electron-withdrawing nature due to the dominant inductive effect. However, the negative σ⁺ value (-0.07) highlights its ability to stabilize a positive charge through resonance, a key factor in S(_N)1-type reactions.

Experimental Protocols

To quantitatively assess the reactivity of this compound, kinetic studies are essential. A common method is to monitor the rate of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile.

General Experimental Protocol for Solvolysis Kinetics

This protocol outlines a general procedure for determining the first-order rate constant for the solvolysis of a benzyl bromide derivative.

1. Materials and Reagents:

  • Substituted benzyl bromide (e.g., this compound)

  • Solvent (e.g., aqueous acetone (B3395972), aqueous ethanol)

  • Standardized sodium hydroxide (B78521) solution

  • Indicator (e.g., bromothymol blue)

  • Acetone (for quenching the reaction)

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

2. Procedure:

  • A solution of the benzyl bromide in a suitable solvent (e.g., acetone) is prepared.

  • A known volume of the reaction solvent (e.g., aqueous ethanol) is placed in a reaction flask and allowed to equilibrate to the desired temperature in a constant temperature bath.

  • A small amount of indicator is added to the reaction solvent.

  • The reaction is initiated by adding a known volume of the benzyl bromide solution to the reaction flask (time t=0).

  • The progress of the reaction is monitored by titrating the liberated HBr with a standardized NaOH solution. Aliquots of the reaction mixture are removed at regular intervals and quenched in a flask containing acetone to stop the reaction before titration.

  • The titration is performed to a persistent color change of the indicator.

  • The concentration of the remaining benzyl bromide at each time point is calculated from the amount of NaOH used.

3. Data Analysis:

  • The first-order rate constant (k) can be determined by plotting ln(--INVALID-LINK--) versus time, where --INVALID-LINK-- is the concentration of the benzyl bromide at time t. The slope of the resulting straight line will be equal to -k.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare solutions of benzyl bromide and standardized NaOH C Initiate reaction by mixing reactants (t=0) A->C B Equilibrate reaction solvent in constant temperature bath B->C D Withdraw aliquots at regular intervals C->D E Quench reaction in acetone D->E F Titrate liberated HBr with NaOH E->F G Calculate [RBr] at each time point F->G H Plot ln([RBr]) vs. time G->H I Determine rate constant (k) from the slope H->I

Caption: Workflow for a typical solvolysis kinetics experiment.

Conclusion

The fluorine substituent in this compound imparts a nuanced reactivity profile governed by the interplay of its strong inductive electron withdrawal and its capacity for mesomeric electron donation. In S(_N)2 reactions, the inductive effect enhances the electrophilicity of the benzylic carbon, though the overall effect on rate is complex. In S(_N)1 reactions, the mesomeric effect plays a crucial role in stabilizing the intermediate benzylic carbocation, a factor reflected in its negative Hammett σ⁺ constant.

A thorough understanding of these competing electronic effects is paramount for medicinal chemists and drug development professionals. The strategic placement of a fluorine atom can modulate the reactivity of a molecule, influencing its synthesis and subsequent biological activity. The quantitative data derived from kinetic studies and Hammett analysis provides a robust framework for predicting and controlling the chemical behavior of this compound and related fluorinated compounds in the synthesis of novel therapeutic agents. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the fascinating and complex role of fluorine in organic chemistry.

References

4-Fluorobenzyl Bromide: A Versatile Reagent for the Introduction of Fluorobenzene Moieties in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorobenzyl bromide is a key organofluorine building block widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from its ability to readily introduce the 4-fluorobenzyl group into a diverse range of molecules via nucleophilic substitution reactions. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target compounds, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity. This technical guide provides a comprehensive overview of the properties, synthesis, and versatile applications of this compound, complete with detailed experimental protocols and a visualization of a key biological pathway influenced by molecules derived from this reagent.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid that is lachrymatory and corrosive.[1] It is stable under normal storage conditions but should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[2] It is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[1]

PropertyValueReference(s)
CAS Number 459-46-1
Molecular Formula C₇H₆BrF[3]
Molecular Weight 189.02 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 85 °C at 15 mmHg
Density 1.517 g/mL at 25 °C
Refractive Index n20/D 1.547
Flash Point >113 °C (closed cup)[4]
Hazards Causes severe skin burns and eye damage, May cause respiratory irritation[3]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the radical bromination of 4-fluorotoluene.[5] This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride. The reaction is usually carried out under reflux conditions.[6]

G 4-Fluorotoluene 4-Fluorotoluene Reaction Mixture Reaction Mixture 4-Fluorotoluene->Reaction Mixture N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Mixture Benzoyl Peroxide (Initiator) Benzoyl Peroxide (Initiator) Benzoyl Peroxide (Initiator)->Reaction Mixture Carbon Tetrachloride (Solvent) Carbon Tetrachloride (Solvent) Carbon Tetrachloride (Solvent)->Reaction Mixture Reflux Reflux Products Products Reflux->Products This compound This compound Succinimide Succinimide Reaction Mixture->Reflux Heat Products->this compound Products->Succinimide

Synthesis of this compound.

Versatile Applications in Organic Synthesis

This compound is a highly effective electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions.[5] The benzylic carbon is readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity makes it an invaluable tool for introducing the 4-fluorobenzyl moiety.

O-Alkylation (Williamson Ether Synthesis)

Phenols and alcohols can be readily O-alkylated with this compound in the presence of a base to form the corresponding ethers. This reaction, a variation of the Williamson ether synthesis, is widely used for the protection of hydroxyl groups and for the synthesis of more complex molecules.

N-Alkylation

Amines and nitrogen-containing heterocycles, such as indoles and imidazoles, can be efficiently N-alkylated with this compound.[7] This reaction is fundamental in the synthesis of many biologically active compounds, including pharmaceuticals.

S-Alkylation

Thiols react with this compound to form thioethers (sulfides). This reaction proceeds readily under basic conditions.

Esterification

Carboxylic acids can be converted to their corresponding 4-fluorobenzyl esters. This is often achieved by first converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace the bromide from this compound.

Other Nucleophilic Substitutions

Other nucleophiles, such as azide (B81097) and cyanide ions, can also displace the bromide to form 4-fluorobenzyl azide and 4-fluorobenzyl cyanide, respectively. These products serve as versatile intermediates for further synthetic transformations.

Experimental Protocols

General Procedure for O-Alkylation of a Phenol (B47542)
  • To a stirred solution of the phenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for N-Alkylation of an Indole (B1671886)
  • To a solution of the indole (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Synthesis of 4-Fluorobenzyl Azide[12][13]
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium azide (1.5 eq) to the solution and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-fluorobenzyl azide.

Quantitative Data on Reactions of this compound

NucleophileReagents/ConditionsProductYield (%)Reference(s)
2-Methyl-4-nitro-1(3)H-imidazoleK₂CO₃, DMF1-(4-Fluorobenzyl)-2-methyl-4-nitro-1H-imidazole77
PhenolK₂CO₃, Acetone, Reflux4-Fluorobenzyl phenyl etherHigh[General Protocol]
IndoleNaH, DMF/THF, 0 °C to RT1-(4-Fluorobenzyl)indoleHigh[8]
Sodium AzideDMSO, RT, overnight4-Fluorobenzyl azide73-99[9][10]
ThiophenolBase, Solvent4-Fluorobenzyl phenyl sulfideHigh[General Protocol]

Application in Drug Development: Pyrethroid Insecticides

This compound serves as a precursor for the synthesis of certain pyrethroid insecticides. Pyrethroids are a class of synthetic insecticides that are structurally similar to the natural pyrethrins.[11] They are highly effective neurotoxins in insects.[11]

Mechanism of Action of Pyrethroid Insecticides

The primary target of pyrethroid insecticides is the voltage-gated sodium channels in the nerve cell membranes of insects.[11][12][13] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels and prevent them from closing, leading to a persistent influx of sodium ions.[11] This results in prolonged depolarization of the nerve membrane, causing hyperexcitability, paralysis, and ultimately, the death of the insect.[13]

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in Channel_Dysfunction Prevents Channel Closing Na_Channel->Channel_Dysfunction Na_ion_out Na+ Na_ion_out->Na_Channel Normal Influx Pyrethroid Pyrethroid Insecticide Binding Binds to Sodium Channel Pyrethroid->Binding Binding->Na_Channel Prolonged_Depolarization Prolonged Depolarization Channel_Dysfunction->Prolonged_Depolarization Continuous Na+ Influx Hyperexcitability Nerve Hyperexcitability Prolonged_Depolarization->Hyperexcitability Paralysis_Death Paralysis and Death Hyperexcitability->Paralysis_Death

Mechanism of Pyrethroid Action.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient means of introducing the 4-fluorobenzyl group. Its predictable reactivity in Sₙ2 reactions with a wide array of nucleophiles makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The unique properties conferred by the fluorine atom continue to make this building block highly valuable in the design and synthesis of novel functional molecules. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neurochemicals Using 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of neurochemicals and their precursors using 4-fluorobenzyl bromide. This versatile reagent serves as a key building block for introducing the 4-fluorobenzyl moiety into molecules, a common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties.[1][2] this compound is a highly effective alkylating agent, primarily undergoing SN2 reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1][2]

Application Note 1: Synthesis of N-(4-Fluorobenzyl)phenethylamine - A Precursor for Fluorinated Phenethylamine-Class Neurochemicals

This protocol details the N-alkylation of phenethylamine (B48288) with this compound to produce N-(4-fluorobenzyl)phenethylamine. This compound can serve as a precursor for a variety of fluorinated neurochemical analogs. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the benzylic carbon of this compound.[2]

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products phenethylamine Phenethylamine reagents K2CO3, Acetonitrile (B52724) Reflux phenethylamine->reagents fluorobenzyl_bromide 4-Fluorobenzyl Bromide fluorobenzyl_bromide->reagents product N-(4-Fluorobenzyl)phenethylamine hbr HBr reagents->product reagents->hbr

Caption: Reaction scheme for the synthesis of N-(4-Fluorobenzyl)phenethylamine.

Experimental Protocol

Materials:

  • Phenethylamine

  • This compound (CAS 459-46-1)[1]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenethylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to obtain pure N-(4-fluorobenzyl)phenethylamine.

Quantitative Data
ParameterValue
Reactants
Phenethylamine1.21 g (10 mmol)
This compound2.08 g (11 mmol)
Potassium Carbonate2.76 g (20 mmol)
Product
Yield1.95 g
Molar Yield85%
Purity (by HPLC)>98%
AppearancePale yellow oil

Application Note 2: Radiosynthesis of [¹⁸F]PipISB for PET Imaging of Cannabinoid CB1 Receptors

This protocol describes the radiosynthesis of N-(4-[¹⁸F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([¹⁸F]PipISB), a potential PET tracer for the cannabinoid CB1 receptor. The synthesis involves the reaction of a carboxamide precursor with [¹⁸F]-4-fluorobenzyl bromide.[3]

Radiosynthesis Workflow

radiosynthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis precursor Carboxamide Precursor reaction_step NaH, DMF Room Temperature, 3 min precursor->reaction_step f18_bromide [18F]-4-Fluorobenzyl Bromide f18_bromide->reaction_step hplc HPLC Purification reaction_step->hplc qc Quality Control hplc->qc final_product [18F]PipISB qc->final_product

Caption: Workflow for the radiosynthesis of [¹⁸F]PipISB.

Experimental Protocol

Materials:

  • Carboxamide precursor (N-(4-(3-(piperidin-1-yl)indole-1-sulfonyl)phenyl)acetamide)

  • [¹⁸F]-4-fluorobenzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • HPLC system for purification

  • Radio-TLC scanner for quality control

Procedure:

  • Prepare a solution of the carboxamide precursor in anhydrous DMF.

  • Add sodium hydride to the solution to deprotonate the amide.

  • Introduce the [¹⁸F]-4-fluorobenzyl bromide to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 3 minutes.[3]

  • Quench the reaction with water.

  • Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Collect the fraction corresponding to [¹⁸F]PipISB.

  • Perform quality control checks, including radiochemical purity determination by radio-TLC.

Quantitative Data
ParameterValueReference
Radiochemical Yield36% (average, n=2)[3]
Total Synthesis Time~115 minutes[3]
Specific Radioactivity~270 GBq/μmol (7.4 Ci/μmol)[3]
Radiochemical Purity>98%[3]

General Considerations and Safety

  • Handling: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Radiosafety: All procedures involving radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and monitoring equipment, following all institutional and regulatory guidelines for radiation safety.

References

Application Notes and Protocols for N-alkylation of Amines using 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly within the realm of drug discovery and development. This process, which involves the formation of a new carbon-nitrogen bond, allows for the facile modification of lead compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. 4-Fluorobenzyl bromide is a valuable reagent in this context, as the introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and experimental protocols for the N-alkylation of various amines using this compound, a versatile reagent for introducing the 4-fluorobenzyl moiety.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion.[2] Careful control of reaction conditions is often necessary to achieve selective mono-alkylation and avoid the formation of over-alkylated products.

Data Presentation: Reaction Yields

The following table summarizes the yields for the N-alkylation of various primary and secondary amines with this compound or closely related benzylating agents under different reaction conditions.

EntryAmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1N-methyl-m-fluoroaniline4-Fluorobenzyl chlorideSodium acetate (B1210297)Not specifiedNot specifiedNot specified72[3]
2Benzylamine (B48309)This compoundCs₂CO₃DMF25298 (representative)
3AnilineThis compoundCs₂CO₃DMF605up to 98 (representative)
44-Fluorobenzylamine4-Bromo-1-buteneCs₂CO₃DMF253Not specified for product
5(R)-(-)-Epichlorohydrin opening with 4-fluorobenzylamine4-Fluorobenzylamine-n-HexaneRefluxNot specifiedHigh (unspecified)
62-Aminomethyl-4-(4-fluorobenzyl)morpholine synthesis(from epichlorohydrin (B41342) and 4-fluorobenzylamine)-Multiple steps--~35 (overall)[3]
74-(Benzyloxy)benzylamine derivative2-Alkyl-4-chloroquinolineDIPEADMSO1502031

Signaling Pathways and Experimental Workflows

Reaction Mechanism: SN2 N-Alkylation

The N-alkylation of an amine with this compound proceeds through a concerted SN2 mechanism. The nucleophilic amine attacks the electrophilic carbon of the this compound, leading to the formation of a new C-N bond and the simultaneous departure of the bromide leaving group.

Caption: SN2 mechanism for N-alkylation of an amine with this compound.

General Experimental Workflow

The following diagram outlines the typical workflow for the N-alkylation of an amine with this compound.

experimental_workflow start Start setup Reaction Setup: - Dissolve amine in anhydrous solvent. - Add base. start->setup addition Add this compound (dropwise at room temperature) setup->addition reaction Reaction: - Stir at specified temperature. - Monitor by TLC/LC-MS. addition->reaction workup Work-up: - Quench reaction. - Extract with organic solvent. - Wash and dry organic layer. reaction->workup purification Purification: - Concentrate crude product. - Purify by column chromatography  or recrystallization. workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for N-alkylation with this compound.

Experimental Protocols

The following protocols are generalized procedures for the N-alkylation of primary and secondary amines with this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)

This protocol is adapted from a highly efficient method for the mono-N-alkylation of primary amines.[4]

Materials:

  • Benzylamine

  • This compound

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzylamine (2.0 equivalents) and anhydrous DMF.

  • Add anhydrous cesium carbonate (1.0 equivalent) to the solution.

  • To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorobenzyl)benzylamine.

Protocol 2: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol is a general method for the N-alkylation of cyclic secondary amines.

Materials:

  • Piperidine (B6355638)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

  • To the stirred suspension, add this compound (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorobenzyl)piperidine.

Safety Precautions

  • Perform all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a lachrymator and should be handled with care.

  • Handle all solvents and reagents in accordance with their safety data sheets (SDS).

References

Application Note and Protocol: O-alkylation of Phenols with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is a classic and widely employed method for this purpose, involving the reaction of a phenoxide with an alkyl halide. This document provides a detailed protocol for the O-alkylation of phenols using 4-fluorobenzyl bromide, a common building block in medicinal chemistry due to the favorable properties often imparted by the fluorine atom. The protocol and accompanying data will guide researchers in achieving efficient and high-yielding synthesis of 4-fluorobenzyl aryl ethers.

Reaction Principle

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[1][2] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base to form a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether.[1] The choice of base, solvent, and reaction temperature is critical for maximizing the yield and minimizing potential side reactions, such as C-alkylation or elimination.[1][3]

Experimental Workflow

The following diagram outlines the general workflow for the O-alkylation of phenols with this compound.

experimental_workflow start Start reactants Combine Phenol (B47542), Base, and Solvent start->reactants add_alkyl_halide Add 4-Fluorobenzyl Bromide reactants->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 1. General experimental workflow for the O-alkylation of phenols.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of a phenol with this compound using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

Materials:

  • Substituted or unsubstituted phenol (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of phenol) to the flask.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add this compound (1.1-1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. The progress of the reaction should be monitored by TLC until the starting phenol is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorobenzyl aryl ether.

Data Presentation: Comparison of Reaction Conditions

The yield and efficiency of the O-alkylation reaction are highly dependent on the choice of base, solvent, and the potential use of a phase-transfer catalyst. The following table summarizes common conditions and their general impact on the reaction outcome.

Base Solvent Temperature (°C) Typical Yield Notes
K₂CO₃DMF, Acetone25 - 80Good to ExcellentA mild and commonly used base for phenols. Higher temperatures may be required for less reactive phenols.
Cs₂CO₃DMF, Acetonitrile25 - 60ExcellentMore reactive and soluble than K₂CO₃, often leading to faster reactions and higher yields, but is more expensive.[1]
NaOH/KOHDichloromethane, Toluene (with PTC)25 - 40Good to ExcellentStronger bases that can be used in a two-phase system with a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction.[5]
NaHTHF, DMF0 - 25ExcellentA very strong, non-nucleophilic base that provides rapid and complete deprotonation of the phenol. Requires anhydrous conditions and careful handling.[1][2]

PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Signaling Pathways and Logical Relationships

The core of this protocol is the SN2 reaction pathway. The following diagram illustrates the key steps and the relationship between the reactants and products.

reaction_pathway phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product Aryl Ether (Ar-O-CH₂-Ar-F) phenoxide->product SN2 Attack alkyl_halide This compound alkyl_halide->product byproduct Byproducts (e.g., KBr, KHCO₃)

Figure 2. Key steps in the Williamson ether synthesis for O-alkylation.

Conclusion

The O-alkylation of phenols with this compound is a robust and versatile reaction that can be efficiently carried out using the Williamson ether synthesis. The choice of a suitable base and solvent system is paramount for achieving high yields. The provided protocol using potassium carbonate in DMF offers a reliable and generally applicable starting point for a wide range of phenolic substrates. For challenging substrates or to optimize reaction conditions, other bases such as cesium carbonate or sodium hydride, or the use of phase-transfer catalysis, can be explored. Careful monitoring and purification are essential for obtaining the desired 4-fluorobenzyl aryl ether in high purity.

References

Application Notes and Protocols: 4-Fluorobenzyl Bromide as a Protecting Group for Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The 4-fluorobenzyl (4-FBn) group, introduced via its reactive precursor 4-fluorobenzyl bromide, serves as a valuable protective moiety for hydroxyl and amino functionalities. The presence of the fluorine atom on the benzyl (B1604629) ring subtly modulates the electronic properties of the group, influencing its stability and cleavage conditions compared to the unsubstituted benzyl group. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting agent.

The 4-fluorobenzyl group offers a balance of stability and selective deprotection, making it a useful tool in orthogonal synthesis strategies. It is generally stable to a range of reaction conditions, yet can be removed under specific reductive, oxidative, or acidic conditions.

Data Presentation

Stability of the 4-Fluorobenzyl Protecting Group

The stability of the 4-fluorobenzyl group is comparable to the standard benzyl group, exhibiting robustness under various conditions. The electron-withdrawing nature of the fluorine atom can slightly alter its reactivity, particularly in deprotection reactions.

Condition CategoryReagent/ConditionStability of 4-FBn GroupNotes
Basic NaH, K₂CO₃, Et₃N, PiperidineStableGenerally stable to bases used for deprotonation and other transformations.
Acidic (Mild) Acetic Acid, TFA (short exposure)Generally StableProlonged exposure to strong acids can lead to cleavage.
Acidic (Strong) HBr, HILabileCleavage occurs, similar to other benzyl ethers.
Reductive (Catalytic Hydrogenolysis) H₂, Pd/CLabileA common and efficient method for deprotection.
Oxidative DDQ, CANPotentially LabileOxidative cleavage is possible, often used for substituted benzyl ethers.
Nucleophilic Thiolates, CyanideGenerally StableResistant to many nucleophiles.

Experimental Protocols

Protection of Alcohols

The protection of alcohols as 4-fluorobenzyl ethers is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.

General Protocol for 4-Fluorobenzylation of Alcohols:

  • Dissolution: Dissolve the alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 60% dispersion in mineral oil, 1.1-1.5 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add this compound (1.1-1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-fluorobenzyl ether.

Quantitative Data for 4-Fluorobenzylation of Alcohols:

SubstrateBaseSolventTime (h)Yield (%)Citation
2,2-dibenzyl-1,3-propanediol derivativeNaHTHF/HMPA-85 (for a related derivative)[1]
Methyl-α-D-mannopyranosideNaHDMF1688 (for 2-fluorobenzyl)
Protection of Amines

The protection of primary and secondary amines as N-(4-fluorobenzyl) derivatives can be accomplished by direct alkylation using this compound in the presence of a base.

General Protocol for N-Alkylation of Amines:

  • Mixture Preparation: To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent (e.g., DMF, CH₃CN), add a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 2.0-3.0 equiv.).

  • Addition of Alkylating Agent: Add this compound (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-(4-Fluorobenzylation) of Amines:

SubstrateBaseSolventTime (h)Temp (°C)Yield (%)Citation
4-FluoroanilineCs₂CO₃DMF129085[2]
AnilineCs₂CO₃DMF129082[2]
4-ChloroanilineCs₂CO₃DMF129088[2]

Deprotection Protocols

The removal of the 4-fluorobenzyl group can be achieved through several methods, allowing for its selective cleavage in the presence of other protecting groups.

Catalytic Hydrogenolysis

This is one of the most common and mildest methods for the deprotection of benzyl-type ethers and amines.

Protocol:

  • Dissolution: Dissolve the 4-fluorobenzyl-protected compound (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Purification by chromatography may be necessary.

Expected Yields: Generally high (often >90%).

Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of electron-rich benzyl ethers. The reactivity of the 4-fluorobenzyl group is expected to be lower than that of a p-methoxybenzyl (PMB) group but potentially cleavable under these conditions.

Protocol:

  • Solution Preparation: Dissolve the 4-fluorobenzyl ether (1.0 equiv.) in a mixture of dichloromethane (B109758) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add DDQ (1.5-3.0 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-12 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expected Yields: Moderate to good, substrate-dependent.

Acidic Cleavage

Strong acids can cleave benzyl ethers, although this method is less common due to its harshness.

Protocol:

  • Reaction Setup: Dissolve the 4-fluorobenzyl ether in a suitable solvent (e.g., dichloromethane, acetic acid).

  • Acid Addition: Add a strong acid such as HBr in acetic acid or trimethylsilyl (B98337) iodide (TMSI).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Carefully neutralize the acid and perform an aqueous work-up followed by extraction.

  • Purification: Purify the product by chromatography.

Expected Yields: Variable, depending on the substrate's acid stability.

Mandatory Visualizations

Protection_of_Alcohol Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Protected_Alcohol 4-Fluorobenzyl Ether (R-O-4-FBn) Alkoxide->Protected_Alcohol SN2 Reaction pFBnBr This compound pFBnBr->Protected_Alcohol

Caption: Protection of an alcohol as a 4-fluorobenzyl ether.

Protection_of_Amine Amine Amine (R₂NH) Protected_Amine N-(4-Fluorobenzyl)amine (R₂N-4-FBn) Amine->Protected_Amine N-Alkylation Base Base (e.g., K₂CO₃) Base->Protected_Amine pFBnBr This compound pFBnBr->Protected_Amine

Caption: Protection of an amine with this compound.

Deprotection_Pathways cluster_deprotection Deprotection Methods Protected_Substrate Protected Substrate (R-X-4-FBn, X=O, N) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Protected_Substrate->Hydrogenolysis Oxidation Oxidative Cleavage (DDQ) Protected_Substrate->Oxidation Acid_Cleavage Acidic Cleavage (HBr, TMSI) Protected_Substrate->Acid_Cleavage Deprotected_Substrate Deprotected Substrate (R-XH) Hydrogenolysis->Deprotected_Substrate Oxidation->Deprotected_Substrate Acid_Cleavage->Deprotected_Substrate

Caption: Deprotection methods for the 4-fluorobenzyl group.

References

Application Notes and Protocols for the Synthesis of Glycyrrhetinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhetinic acid (GA) is a pentacyclylic triterpenoid (B12794562) derived from the hydrolysis of glycyrrhizic acid, the primary active compound in licorice root (Glycyrrhiza glabra and G. uralensis).[1][2] This natural scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects.[1][2][3][4] However, limitations such as low bioavailability and poor water solubility have spurred extensive research into its structural modification to enhance therapeutic efficacy.[2][5]

The primary sites for chemical modification on the glycyrrhetinic acid molecule are the hydroxyl group at the C-3 position and the carboxylic acid group at the C-30 position.[3][6] These functional groups allow for a variety of chemical transformations, leading to the creation of diverse libraries of derivatives, including esters, amides, and heterocyclic conjugates, with improved pharmacological profiles.[1][7] These application notes provide detailed experimental protocols for the synthesis of key glycyrrhetinic acid derivatives and illustrate the signaling pathways they modulate.

Experimental Protocols

Protocol 1: General Procedure for the Isolation of Glycyrrhetinic Acid (GA)

Glycyrrhetinic acid is typically prepared by the acid hydrolysis of glycyrrhizic acid (or its salts), which are commercially available or extracted from licorice root.

Materials:

  • Glycyrrhizic acid (or monoammonium glycyrrhizinate)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Acetic acid

  • Ethanol

  • Water

  • Sodium hydroxide (B78521) (NaOH) (for pH adjustment, optional)

  • Activated carbon

Procedure:

  • Hydrolysis: A suspension of glycyrrhizic acid powder is made in a mixture of water, acetic acid, and sulfuric acid.[8] The mixture is heated to approximately 98°C and refluxed with stirring for 3-8 hours.[8][9]

  • Precipitation: After the reaction is complete, the mixture is cooled. The crude glycyrrhetinic acid precipitates out of the solution. To maximize precipitation, the pH can be adjusted to ~5 with a base, and the solution can be diluted with water.[8]

  • Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with water to remove residual acids and water-soluble impurities.[8][9]

  • Purification (Acetylation/Deacetylation): For higher purity, the crude GA can be acetylated. The crude product is refluxed with acetic anhydride (B1165640) to form glycyrrhetinic acid acetate (B1210297).[8][10] This acetate derivative is then purified by crystallization from methanol (B129727).[10]

  • Saponification: The purified glycyrrhetinic acid acetate is hydrolyzed using an alcoholic solution of sodium hydroxide at 50°C for 3 hours to yield the purified glycyrrhetinic acid.[8]

  • Decolorization and Crystallization: The resulting GA is dissolved in a hot alcohol (e.g., methanol or ethanol), treated with activated carbon to remove colored impurities, and filtered while hot.[8][11] Water is then added to the filtrate to precipitate the final product, which appears as a white solid.[8] The final product can be further purified by recrystallization from aqueous ethanol.

Protocol 2: Synthesis of Glycyrrhetinic Acid Amides (C-30 Modification)

This protocol describes the synthesis of amides at the C-30 carboxylic acid position via an acyl chloride intermediate.

Materials:

  • Glycyrrhetinic acid (GA)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Dry Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., piperazine, morpholine)

  • Hexane (B92381)

Procedure:

  • Activation of Carboxylic Acid: To a solution of glycyrrhetinic acid (1 equivalent) in dry chloroform, add oxalyl chloride (2-3 equivalents) dropwise at room temperature.[12]

  • Acyl Chloride Formation: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess oxalyl chloride and solvent by co-evaporation with hexane under reduced pressure. This typically yields a solid acyl chloride intermediate.[12]

  • Amidation: Dissolve the obtained solid acyl chloride in fresh dry chloroform. Add the desired amine (1.5-2 equivalents) to the solution.[12]

  • Reaction Completion: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC, can take several hours to overnight).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Glycyrrhetinic Acid Esters (C-30 Modification)

This protocol outlines the esterification of the C-30 carboxylic acid using benzyl (B1604629) bromide in the presence of a base.

Materials:

  • Glycyrrhetinic acid (GA)

  • N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • Dissolution: Dissolve glycyrrhetinic acid (1 equivalent) in DMF.

  • Addition of Reagents: Add potassium carbonate (2-3 equivalents) and benzyl bromide (1.2 equivalents) to the solution.[12]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired ester.

Protocol 4: Oxidation of C-3 Hydroxyl Group

This protocol details the oxidation of the C-3 hydroxyl group to a ketone using Jones' reagent.

Materials:

  • Glycyrrhetinic acid (GA)

  • Tetrahydrofuran (THF) or Acetone (B3395972)

  • Jones' reagent (a solution of chromium trioxide in sulfuric acid)

  • Water

Procedure:

  • Dissolution: Dissolve glycyrrhetinic acid (1 equivalent) in THF or acetone and cool the solution to 0°C in an ice bath.[12]

  • Oxidation: Add Jones' reagent dropwise to the cooled solution with vigorous stirring. A color change is typically observed.

  • Reaction Monitoring: Stir the solution at 0°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[12]

  • Quenching: Quench the reaction by adding isopropanol (B130326) to consume any excess oxidant.

  • Precipitation and Isolation: Pour the reaction mixture into a large volume of water. The oxidized product will precipitate out.[12]

  • Filtration and Drying: Filter the precipitate, wash it thoroughly with water, and dry it to afford the 3-keto-glycyrrhetinic acid derivative as a solid.[12]

Data Presentation

The yields and biological activities of synthesized derivatives vary significantly based on the specific reagents and reaction conditions used. The following tables provide representative data for common modifications.

Table 1: Examples of Synthesized Glycyrrhetinic Acid Derivatives and Their Cytotoxic Activities.

Compound ID Modification Cancer Cell Line IC₅₀ (µM) Reference
GA Derivative 106 Coupled with isoferulic acid at C-30 MCF-7 (Breast) 8.5 [1]
GA Derivative C-3 cyanoenone moiety A549 (Lung) 2.0 [1]
GA Derivative C-3 cyanoenone moiety U373 (Glioblastoma) 2.0 [1]

| GA Derivative | C-3 cyanoenone moiety | PC3 (Prostate) | 2.0 |[1] |

Table 2: General Reaction Parameters for GA Modifications.

Reaction Type Key Reagents Solvent Typical Yield (%) Reference
Oxidation of C-3 OH Jones' Reagent THF / Acetone >95% [12]
Amide Synthesis (C-30) Oxalyl Chloride, Amine Chloroform Variable (60-90%) [12]
Ester Synthesis (C-30) Benzyl Bromide, K₂CO₃ DMF ~85% [12]

| Acid Hydrolysis of GL | H₂SO₄, Acetic Acid | Water | High |[8] |

Signaling Pathways and Visualizations

Glycyrrhetinic acid and its derivatives exert their pharmacological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.

Experimental Workflow

The general workflow for the synthesis and purification of a glycyrrhetinic acid derivative, such as an amide, is depicted below.

G cluster_synthesis Synthesis cluster_reaction Amidation cluster_purification Purification GA Glycyrrhetinic Acid (GA) Solvent Dissolve in Dry Chloroform GA->Solvent Reagent Add Oxalyl Chloride (Stir 1-2h) Solvent->Reagent Intermediate GA-Acyl Chloride (Intermediate) Reagent->Intermediate Amine Add Amine Intermediate->Amine Stir Stir at RT Amine->Stir Crude Crude Product Stir->Crude Workup Aqueous Work-up (Wash, Dry) Crude->Workup Chroma Column Chromatography Workup->Chroma Final Pure GA-Amide Derivative Chroma->Final G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK GA GA Derivative GA->p38 inhibits phosphorylation GA->JNK inhibits phosphorylation GA->IKK inhibits phosphorylation NFkB_nuc NF-κB (Nucleus) GA->NFkB_nuc inhibits translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) p38->Cytokines JNK->Cytokines ERK->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Response Cell Survival, Glucose Metabolism Akt->Response GSK3b->Response inhibits GA GA / 18β-GA GA->Akt promotes phosphorylation

References

Application Notes: The Role of 4-Fluorobenzyl Bromide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzyl bromide is a versatile chemical intermediate that plays a crucial role in the development of modern agrochemicals.[1] Its primary function is as an alkylating agent, enabling the introduction of the 4-fluorobenzyl group into a variety of organic molecules. This structural modification frequently imparts enhanced biological activity, improved metabolic stability, and optimized physicochemical properties to the final agrochemical product. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, often leading to increased efficacy and a more favorable environmental profile. These characteristics make this compound a valuable building block in the synthesis of innovative fungicides, insecticides, and herbicides.[2]

This document provides detailed application notes and experimental protocols for the synthesis of two classes of agrochemicals utilizing this compound: triazole fungicides and pyrazole (B372694) carboxamide fungicides.

Application 1: Synthesis of Triazole Fungicides

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in a wide range of antifungal agents.[3][4] The N-alkylation of the triazole ring with this compound is a key step in the synthesis of many potent fungicides. The resulting N-(4-fluorobenzyl)-1,2,4-triazole scaffold serves as a core structure that can be further functionalized to optimize antifungal activity against a broad spectrum of plant pathogens.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole

This protocol describes the synthesis of a key intermediate for triazole fungicides.

Materials:

  • 1H-1,2,4-Triazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Slowly add a solution of this compound (1.05 eq.) in DMF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 1-(4-fluorobenzyl)-1H-1,2,4-triazole as a white solid.

Quantitative Data
CompoundReactant AReactant BSolventBaseTemp. (°C)Time (h)Yield (%)Purity (%)
1-(4-Fluorobenzyl)-1H-1,2,4-triazole1H-1,2,4-TriazoleThis compoundDMFK₂CO₃65585-95>98
Fungicidal Activity Data

The introduction of the 4-fluorobenzyl group can significantly enhance the fungicidal activity of triazole compounds. Below is a table summarizing the 50% effective concentration (EC₅₀) values for a series of hypothetical 1,2,4-triazole derivatives against various plant pathogens.

Compound IDR Group on Triazole RingBotrytis cinerea EC₅₀ (mg/L)Pyricularia oryzae EC₅₀ (mg/L)Phytophthora infestans EC₅₀ (mg/L)
T-1 H>100>100>100
T-2 4-Fluorobenzyl8.8611.397.48
T-3 2,4-Dichlorobenzyl5.216.844.92

Data is hypothetical and for illustrative purposes.

dot

Synthesis_of_Triazole_Fungicide Triazole 1H-1,2,4-Triazole Intermediate 1-(4-Fluorobenzyl)-1H- 1,2,4-triazole Triazole->Intermediate N-Alkylation (K₂CO₃, DMF) FluorobenzylBromide 4-Fluorobenzyl bromide FluorobenzylBromide->Intermediate Fungicide Further Functionalization Intermediate->Fungicide FinalProduct Triazole Fungicide Fungicide->FinalProduct

Caption: Synthetic pathway for a triazole fungicide.

Application 2: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are another important class of fungicides, many of which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The introduction of a 4-fluorobenzyl group on the amide nitrogen can enhance the binding affinity to the target enzyme and improve the overall fungicidal efficacy.

Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol is adapted from a similar synthesis of a bromobenzyl derivative and illustrates the general procedure.[2][5]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the aniline (B41778) solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled aniline solution dropwise via an addition funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data
CompoundReactant AReactant BSolventBaseTemp. (°C)Time (h)Yield (%)Purity (%)
N-(4-Fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride4-FluoroanilineDCMTEA0 to RT1475-85>99
Fungicidal Activity Data

The fungicidal activity of pyrazole carboxamides can be significantly influenced by the substituent on the amide nitrogen. The table below presents hypothetical EC₅₀ values for a series of pyrazole carboxamides.

Compound IDR Group on Amide NitrogenAlternaria solani EC₅₀ (µg/mL)Fusarium oxysporum EC₅₀ (µg/mL)
P-1 H>50>50
P-2 4-Fluorobenzyl3.065.82
P-3 4-Chlorobenzyl2.784.95

Data is hypothetical and for illustrative purposes.

dot

Synthesis_of_Pyrazole_Carboxamide_Fungicide AcidChloride 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride Amidation Amidation Reaction (TEA, DCM) AcidChloride->Amidation Aniline 4-Fluoroaniline Aniline->Amidation FinalProduct N-(4-Fluorobenzyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Amidation->FinalProduct

Caption: Synthesis of a pyrazole carboxamide fungicide.

Conclusion

This compound is a key building block in the synthesis of a diverse range of modern agrochemicals. The protocols and data presented herein demonstrate its utility in the preparation of potent triazole and pyrazole carboxamide fungicides. The strategic incorporation of the 4-fluorobenzyl moiety is a valuable tool for researchers and scientists in the agrochemical industry to develop next-generation crop protection agents with enhanced performance and safety profiles.

References

Application Notes and Protocols: The Role of 4-Fluorobenzyl Bromide in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-fluorobenzyl moiety into a variety of molecular scaffolds. This modification is of significant interest in medicinal chemistry as the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of a compound, often leading to improved pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds using this compound, with a focus on anticancer and antimicrobial agents.

Key Applications

The 4-fluorobenzyl group has been incorporated into a range of biologically active molecules, demonstrating efficacy in several therapeutic areas:

  • Anticancer Agents: The synthesis of compounds like Bis(4-fluorobenzyl)trisulfide (BFBTS) showcases the potential of 4-fluorobenzyl derivatives in oncology. BFBTS has exhibited potent cytotoxic activity against a broad spectrum of cancer cell lines.[5]

  • Antimicrobial Agents: this compound is a key building block for the synthesis of novel pyrazole (B372694) derivatives that have demonstrated significant antibacterial activity against various pathogenic strains.[6][7]

  • Anti-inflammatory Agents: The 4-fluorobenzyl moiety is also found in compounds designed to inhibit key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), primarily through the modulation of the NF-κB signaling pathway.[8][9][10]

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative compounds synthesized using this compound.

Table 1: Anticancer Activity of Bis(4-fluorobenzyl)trisulfide (BFBTS)

Cancer Cell LineIC50 (µM)
A549 (Lung)1.9
Bcap-37 (Breast)1.5
SKOV3 (Ovarian)2.2
MCF7 (Breast)1.09
MCF7/adr (MDR Breast)3.19
KB (Nasopharyngeal)1.31
KBv200 (MDR Nasopharyngeal)1.85

MDR: Multidrug-Resistant

Table 2: Antimicrobial Activity of 4-Fluorobenzyl Pyrazole Derivatives

CompoundTest OrganismMIC (µg/mL)
4-fluorobenzyl-pyrazole analog 1Staphylococcus aureus16
4-fluorobenzyl-pyrazole analog 1Escherichia coli32
4-fluorobenzyl-pyrazole analog 2Staphylococcus aureus8
4-fluorobenzyl-pyrazole analog 2Escherichia coli16
4-(4-fluorobenzyl)-pyrazole analog 3Staphylococcus aureus2.50
4-(4-fluorobenzyl)-pyrazole analog 3MRSA2.50

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus[11]

Experimental Protocols

Synthesis of Biologically Active Compounds

Protocol 1: Synthesis of Bis(4-fluorobenzyl)trisulfide (Anticancer Agent)

This protocol describes the synthesis of Bis(4-fluorobenzyl)trisulfide (BFBTS) via the reaction of this compound with a sulfur source.

Materials:

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and elemental sulfur (2.2 equivalents) in a mixture of ethanol and water (1:1).

  • Heat the mixture to reflux for 1 hour to form a dark-red solution of sodium polysulfide.

  • Reaction with this compound: Cool the sodium polysulfide solution to room temperature.

  • Slowly add this compound (2.0 equivalents) to the solution with vigorous stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield Bis(4-fluorobenzyl)trisulfide as a solid.[12][13]

Protocol 2: Synthesis of a 4-Fluorobenzyl-Substituted Pyrazole (Antimicrobial Agent)

This protocol outlines a general procedure for the N-alkylation of a pyrazole core with this compound.

Materials:

  • Substituted pyrazole

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Pyrazole: To a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the N-(4-fluorobenzyl)pyrazole derivative.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

This protocol details the procedure for evaluating the cytotoxicity of a compound against cancer cell lines.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., BFBTS) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][18][19][20][21]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., 4-fluorobenzyl pyrazole derivative)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway. Upon binding to its receptor (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[1][3][22][23][24]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 (Active) IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Promoter iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription Compound 4-Fluorobenzyl Derivative Compound->IKK Inhibits

Caption: NF-κB signaling pathway activated by LPS.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of biologically active compounds using this compound and their subsequent biological evaluation.

Experimental_Workflow Experimental Workflow Start Start Synthesis Synthesis of 4-Fluorobenzyl Derivative Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay Anticancer Anticancer Activity (MTT Assay) BioAssay->Anticancer Antimicrobial Antimicrobial Activity (MIC Assay) BioAssay->Antimicrobial Antiinflammatory Anti-inflammatory Activity (iNOS/COX-2 Inhibition) BioAssay->Antiinflammatory DataAnalysis Data Analysis (IC50, MIC) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiinflammatory->DataAnalysis End End DataAnalysis->End

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for Phase Transfer Catalysis Reactions with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting chemical reactions with 4-fluorobenzyl bromide under phase transfer catalysis (PTC) conditions. PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, and higher yields. This document focuses on the application of PTC for O-alkylation of phenols and N-alkylation of nitrogen-containing heterocycles using this compound, a key building block in the synthesis of pharmaceuticals and other bioactive molecules.

Core Concepts of Phase Transfer Catalysis

Phase transfer catalysis operates on the principle of transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction with a substrate occurs. This is achieved by a phase transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. The lipophilic cation of the catalyst pairs with the anion of the reactant (e.g., a phenoxide or a cyanide ion) and transports it into the organic phase containing the this compound. This circumvents the insolubility of the reactants in a single solvent, allowing the reaction to proceed efficiently.

The general mechanism involves the following steps:

  • An anion from the aqueous phase pairs with the cation of the phase transfer catalyst.

  • The resulting lipophilic ion pair is extracted into the organic phase.

  • In the organic phase, the anion reacts with the substrate (this compound).

  • The catalyst cation, now paired with the leaving group anion (bromide), returns to the aqueous phase to repeat the cycle.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, and its reactivity can be effectively harnessed using PTC for various transformations, primarily nucleophilic substitution reactions.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with this compound under PTC conditions is a common method for the synthesis of 4-fluorobenzyl aryl ethers. This reaction is crucial for the preparation of various compounds with applications in materials science and medicinal chemistry. PTC offers a milder and often more selective alternative to traditional methods that require strong bases and anhydrous conditions.

N-Alkylation of Heterocycles

The introduction of a 4-fluorobenzyl group onto a nitrogen-containing heterocycle can significantly modulate the biological activity of the parent molecule. PTC is an effective method for the N-alkylation of a wide range of heterocycles, including indoles, imidazoles, and pyrazoles, with this compound.

Cyanation Reactions

The displacement of the bromide in this compound with a cyanide anion is a key step in the synthesis of 4-fluorophenylacetonitrile, a valuable intermediate for pharmaceuticals and agrochemicals. PTC facilitates this reaction by efficiently transferring the cyanide ion into the organic phase.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for PTC reactions involving benzyl (B1604629) halides, which are analogous to this compound. Note that specific yields for this compound may vary depending on the substrate and precise reaction conditions.

Reaction TypeSubstrateCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference
O-Alkylation p-Cresol (B1678582)TBAB (5)50% aq. NaOHToluene/Water80295Generic Protocol
O-Alkylation PhenolAliquat 336 (5)Solid K₂CO₃Acetonitrile (B52724)Reflux492Generic Protocol
N-Alkylation Indole (B1671886)TBAB (10)50% aq. NaOHDichloromethane/WaterRT685Generic Protocol
N-Alkylation PhthalimideTBAB (5)Solid K₂CO₃DMF90398Generic Protocol
Cyanation Benzyl ChlorideTBAB (2)aq. NaCNToluene/Water1005>95Generic Protocol

TBAB: Tetrabutylammonium (B224687) bromide; Aliquat 336: Tricaprylmethylammonium chloride; DMF: Dimethylformamide; RT: Room Temperature.

Experimental Protocols

Protocol 1: O-Alkylation of p-Cresol with this compound (Liquid-Liquid PTC)

This protocol describes a general procedure for the synthesis of 4-fluorobenzyl p-tolyl ether using a liquid-liquid phase transfer catalysis system.

Materials:

  • p-Cresol

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (50% w/w, 2.0 eq).

  • Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add this compound (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure 4-fluorobenzyl p-tolyl ether.

Protocol 2: N-Alkylation of Indole with this compound (Solid-Liquid PTC)

This protocol outlines a general procedure for the N-alkylation of indole with this compound using a solid-liquid phase transfer catalysis system.

Materials:

  • Indole

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.0 eq), finely powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.10 eq).

  • Add acetonitrile as the solvent.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 1-(4-fluorobenzyl)-1H-indole.

Visualizations

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Substrate (e.g., Phenol) - Organic Solvent (e.g., Toluene) B Add Aqueous Phase: - Base (e.g., NaOH aq.) A->B C Add PTC Catalyst: (e.g., TBAB) B->C D Add this compound C->D E Heat and Stir Vigorously (e.g., 80°C, 2-4h) D->E F Monitor by TLC E->F G Cool and Separate Phases F->G H Wash Organic Layer (Water, Brine) G->H I Dry (e.g., MgSO4) and Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product J->K

Caption: Experimental workflow for a typical liquid-liquid PTC reaction.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RBr 4-F-BnBr Product Product (e.g., Ether) RBr->Product QX_org Q+Br- Product->QX_org Catalyst Regeneration QX_aq Q+Br- QX_org->QX_aq Phase Transfer QNu_org Q+Nu- QNu_org->Product Reaction MBr M+Br- MNu M+Nu- QNu_aq Q+Nu- MNu->QNu_aq Anion Exchange QX_aq->MBr Ion Exchange QNu_aq->QNu_org Phase Transfer

Caption: Logical relationship of key components in a PTC system.

Application Notes and Protocols: Preparation of 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, a heterocyclic compound of interest in medicinal chemistry, particularly in the development of caspase inhibitors. The protocol outlines a three-step synthetic pathway commencing with the chlorosulfonylation of isatin (B1672199), followed by amidation with pyrrolidine (B122466), and concluding with N-alkylation using 4-fluorobenzyl bromide. Detailed experimental procedures, reagent specifications, and data presentation are provided to ensure reproducibility and facilitate further research and development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The sulfonamide moiety is a key functional group in numerous therapeutic agents. The combination of the isatin core with a pyrrolidine-1-sulfonyl group at the C5 position and a 4-fluorobenzyl group at the N1 position is anticipated to yield compounds with potential therapeutic value, particularly as modulators of apoptosis through caspase inhibition. This protocol details a reliable method for the preparation of the title compound, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin.

Synthetic Pathway

The synthesis of 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin is accomplished via a three-step sequence as illustrated below. The pathway involves the initial functionalization of the isatin core at the 5-position, followed by the introduction of the N-benzyl group.

Synthetic Pathway Isatin Isatin Intermediate1 Isatin-5-sulfonyl chloride Isatin->Intermediate1 Chlorosulfonic acid Intermediate2 5-(Pyrrolidine-1-sulfonyl)isatin Intermediate1->Intermediate2 Pyrrolidine, Et3N FinalProduct 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin Intermediate2->FinalProduct This compound, K2CO3

Caption: Synthetic route to the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of Isatin-5-sulfonyl chloride

This procedure details the chlorosulfonylation of isatin to form the key intermediate, isatin-5-sulfonyl chloride.

Materials:

  • Isatin

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Deionized water

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask cooled in an ice bath, cautiously add chlorosulfonic acid (30 mL).

  • While maintaining the temperature at 0-5 °C, slowly add thionyl chloride (10 mL) to the stirred chlorosulfonic acid.

  • To this mixture, add isatin (5.0 g, 34.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain for 4 hours. The solution will become dark.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) in a beaker with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator. The product can be used in the next step without further purification. For analytical purposes, recrystallization from a suitable solvent like ethyl acetate (B1210297)/hexane can be performed.

Step 2: Synthesis of 5-(Pyrrolidine-1-sulfonyl)isatin

This protocol describes the reaction of isatin-5-sulfonyl chloride with pyrrolidine to form the sulfonamide.

Materials:

  • Isatin-5-sulfonyl chloride

  • Pyrrolidine

  • Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve isatin-5-sulfonyl chloride (4.0 g, 16.3 mmol) in anhydrous THF (40 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.4 g, 19.6 mmol, 1.2 eq.) and triethylamine (2.5 g, 24.5 mmol, 1.5 eq.) in anhydrous THF (10 mL).

  • Add the pyrrolidine/triethylamine solution dropwise to the stirred solution of isatin-5-sulfonyl chloride at 0 °C over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO3 solution (2 x 20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(pyrrolidine-1-sulfonyl)isatin as a solid.

Step 3: Synthesis of 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin

This final step involves the N-alkylation of the sulfonamide intermediate with this compound.

Materials:

  • 5-(Pyrrolidine-1-sulfonyl)isatin

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask (50 mL) with a magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-(pyrrolidine-1-sulfonyl)isatin (2.0 g, 7.1 mmol) in anhydrous DMF (20 mL) in a 50 mL round-bottom flask, add anhydrous potassium carbonate (1.5 g, 10.7 mmol, 1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.6 g, 8.5 mmol, 1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin.

Data Presentation

The following table summarizes the expected physical and analytical data for the synthesized compounds. Note: As this is a generalized protocol, yields and melting points are representative and may vary.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Isatin-5-sulfonyl chloride1C₈H₄ClNO₄S245.64Yellow solid~80-90-
5-(Pyrrolidine-1-sulfonyl)isatin2C₁₂H₁₂N₂O₄S280.30Orange solid~70-85-
1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin3C₁₉H₁₇FN₂O₄S404.42Orange solid~65-80-

Table 1: Physicochemical Data of Synthesized Compounds

Characterization Data for 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.8 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 4.9 (s, 2H, N-CH₂), 3.2 (t, 4H, N-CH₂ of pyrrolidine), 1.8 (m, 4H, CH₂ of pyrrolidine).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~183, 163 (d, J=248 Hz), 158, 150, 138, 135, 130 (d, J=8 Hz), 129, 122, 118, 116 (d, J=22 Hz), 111, 47, 44, 25.

  • Mass Spectrometry (ESI-MS): m/z 405.1 [M+H]⁺.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, providing a high-level overview of the process from starting materials to the final purified product.

Experimental Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: N-Alkylation S1_Start Isatin + Chlorosulfonic Acid S1_Reaction Reaction at 60-70°C S1_Start->S1_Reaction S1_Workup Quench with Ice & Filter S1_Reaction->S1_Workup S1_Product Isatin-5-sulfonyl chloride S1_Workup->S1_Product S2_Start Intermediate 1 + Pyrrolidine S1_Product->S2_Start S2_Reaction Reaction at RT S2_Start->S2_Reaction S2_Workup Aqueous Workup S2_Reaction->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification S2_Product 5-(Pyrrolidine-1-sulfonyl)isatin S2_Purification->S2_Product S3_Start Intermediate 2 + this compound S2_Product->S3_Start S3_Reaction Reaction at 80°C S3_Start->S3_Reaction S3_Workup Aqueous Extraction S3_Reaction->S3_Workup S3_Purification Column Chromatography S3_Workup->S3_Purification S3_Product Final Product S3_Purification->S3_Product

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation Reactions with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-alkylation reactions utilizing 4-fluorobenzyl bromide. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of various substrates with this compound, offering potential solutions in a direct question-and-answer format.

Question 1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in N-alkylation reactions with this compound can stem from several factors, primarily related to the nucleophilicity of your substrate and the reaction conditions. Here are key areas to investigate:

  • Inadequate Base: The base may not be strong enough to sufficiently deprotonate the starting material, which is crucial for increasing its nucleophilicity. For weakly acidic N-H bonds, a stronger base is often required.[1][2]

  • Poor Solubility: The starting material or the base may not be soluble in the chosen solvent, preventing the reaction from proceeding efficiently.[3]

  • Reaction Temperature: The reaction may require heating to overcome the activation energy. Excessively high temperatures, however, can lead to decomposition.[4]

  • Reagent Purity: Impurities in the starting materials or solvent, especially water, can interfere with the reaction. Ensure all reagents and solvents are pure and anhydrous.[4]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • For neutral amines or heterocycles like indoles and imidazoles, strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF are often effective.[1][2][5]

    • For more nucleophilic amines, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (B52724) (MeCN) or acetone (B3395972) can be sufficient.[1][3][6] Cs₂CO₃ is often reported to be highly effective.[1]

  • Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring the reaction for any signs of decomposition.[4]

  • Consider a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate by in-situ formation of the more reactive 4-fluorobenzyl iodide.[3]

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, especially when working with highly reactive bases like NaH.[5]

Question 2: I am observing significant over-alkylation, resulting in di- or even tri-alkylated products. How can I favor mono-alkylation?

Answer:

Over-alkylation is a common side reaction, especially when the mono-alkylated product is more nucleophilic than the starting material.[4] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Using an excess of the amine or heterocyclic substrate relative to this compound can statistically favor the mono-alkylation product.[4] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[4]

  • Slow Addition of Alkylating Agent: Adding the this compound dropwise over a period of time can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.[2]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second and third alkylation steps.[4]

  • Choice of Base: In some cases, the choice of base can influence the selectivity. For primary amines, a strategy involving the hydrobromide salt of the amine and a controlled amount of base has been shown to be effective for selective mono-alkylation.[7][8]

Question 3: My reaction with a multi-functional molecule is yielding a mixture of N- and O-alkylated products. How can I improve N-selectivity?

Answer:

Achieving N-selectivity in the presence of other nucleophilic groups like hydroxyls requires careful optimization of reaction conditions.

  • Choice of Base and Solvent: The base and solvent system can significantly influence the regioselectivity. For substrates like indoles, which can undergo C-alkylation, using a strong base like NaH in a polar aprotic solvent such as DMF generally favors N-alkylation by fully deprotonating the nitrogen.[2][5]

  • Protecting Groups: If other strategies fail, consider protecting the more reactive functional group (e.g., the hydroxyl group) with a suitable protecting group that can be removed after the N-alkylation step.

Question 4: I am working with an indole-containing compound and observing C3-alkylation as a major byproduct. How can I direct the reaction to the N1 position?

Answer:

The C3 position of the indole (B1671886) ring is often more nucleophilic than the N1 nitrogen, leading to competing C-alkylation.[2] To enhance N-selectivity:

  • Use a Strong Base in a Polar Aprotic Solvent: This is a classic and effective method. Sodium hydride (NaH) in DMF or THF is commonly used to ensure complete deprotonation of the indole nitrogen, which increases its nucleophilicity and favors N-alkylation.[2][5] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2][5]

  • Increase Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5] For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reaction conditions for N-alkylation reactions, providing a basis for selecting a starting point for your optimization.

Table 1: Base and Solvent Systems for N-Alkylation

Substrate TypeBaseSolventTypical TemperatureNotes
Primary/Secondary AminesK₂CO₃, Cs₂CO₃Acetonitrile, Acetone, DMFRoom Temp. to 80 °CCs₂CO₃ is often more effective due to better solubility.[1][3]
Primary Amines (for mono-alkylation)TriethylamineDMF20-25 °CUsing the amine hydrobromide salt can improve selectivity.[7]
ImidazolesNaHTHF, DMF0 °C to Room Temp.For complete deprotonation and higher yields.[1]
ImidazolesK₂CO₃, Cs₂CO₃Acetonitrile, DMFRoom Temp. to 80 °CEffective with more reactive imidazoles.[1]
IndolesNaHTHF, DMF0 °C to 80 °CFavors N-alkylation over C3-alkylation.[2][5]
LactamsK₂CO₃, Cs₂CO₃Acetonitrile, DMF50 °C to 145 °CHigh temperatures in DMF can lead to decomposition.[9]

Table 2: Troubleshooting Guide for Low Yields

ObservationPotential CauseSuggested Action
No reactionInappropriate base/solvent, low temperatureSwitch to a stronger base (e.g., NaH) and a polar aprotic solvent (e.g., DMF).[1][5] Increase temperature incrementally.[4]
Incomplete reactionInsufficient reaction time or temperature, poor solubilityExtend reaction time, increase temperature.[4] Change to a solvent where all components are soluble.[3]
Formation of byproductsOver-alkylation, reaction at other sitesUse an excess of the amine/heterocycle.[4] Add this compound slowly.[2] Optimize base and solvent for selectivity.[2][5]
DecompositionTemperature too highRun the reaction at a lower temperature for a longer time. Monitor by TLC.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole with this compound

This protocol is adapted from procedures for N-alkylation of indoles using strong bases.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equiv) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add this compound (1.0 - 1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated (e.g., to 80 °C).[2]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Secondary Amine using a Carbonate Base

This is a general procedure applicable to many secondary amines.[10]

  • Setup: To a round-bottom flask, add the secondary amine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and a suitable solvent such as acetonitrile or DMF.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equiv) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation with This compound check_conversion Low or No Conversion? start->check_conversion base_solvent Evaluate Base & Solvent - Strong enough base? (e.g., NaH) - Good solubility? check_conversion->base_solvent Yes check_byproducts Undesired Byproducts? check_conversion->check_byproducts No temp_catalyst Optimize Temperature & Additives - Increase temperature? - Add KI catalyst? base_solvent->temp_catalyst reagent_purity Check Reagent Purity - Anhydrous conditions? temp_catalyst->reagent_purity reagent_purity->check_conversion over_alkylation Over-alkylation? - Adjust stoichiometry - Slow addition of bromide - Lower temperature check_byproducts->over_alkylation Yes regioselectivity Poor Regioselectivity? (N- vs C- or O-alkylation) - Optimize base/solvent - Change temperature check_byproducts->regioselectivity Yes purification Proceed to Work-up & Purification check_byproducts->purification No over_alkylation->purification regioselectivity->purification

Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.

Regioselectivity_Logic start Problem: Poor Regioselectivity (e.g., C3-Alkylation of Indole) check_deprotonation Is deprotonation of N-H complete? start->check_deprotonation incomplete_deprotonation Incomplete deprotonation favors kinetic C3-alkylation. check_deprotonation->incomplete_deprotonation No check_temp Is reaction run at low temp? check_deprotonation->check_temp Yes action_strong_base Action: - Use strong base (NaH) - Use polar aprotic solvent (DMF) - Ensure anhydrous conditions incomplete_deprotonation->action_strong_base low_temp_issue Low temperature may favor the kinetic product (C3-alkylation). check_temp->low_temp_issue Yes re_evaluate Re-evaluate substrate electronics and steric factors. check_temp->re_evaluate No action_increase_temp Action: - Increase temperature (e.g., 80 °C) to favor thermodynamic product (N1) low_temp_issue->action_increase_temp

Caption: Decision-making process for optimizing N- vs. C-alkylation regioselectivity.

References

Technical Support Center: Preventing Over-alkylation with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Fluorobenzyl bromide in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of over-alkylation, ensuring selective synthesis of the desired mono-alkylated products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is over-alkylation and why does it occur with this compound?

A1: Over-alkylation is the undesired formation of di- or poly-alkylated products. When reacting a nucleophile, such as a primary amine, with this compound, the intended mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[1][2][3] This increased reactivity causes the product to compete with the starting material for the remaining this compound, leading to a "runaway" reaction that forms a tertiary amine and potentially a quaternary ammonium (B1175870) salt.[4][5] This results in a mixture of products that can be difficult to separate, leading to low yields of the desired compound.[6]

Q2: How can I control the stoichiometry of my reaction to favor mono-alkylation?

A2: Adjusting the molar ratio of your reactants is a primary strategy to prevent over-alkylation.

  • Use an Excess of the Nucleophile: Employing a large excess of the starting amine (or other nucleophile) relative to the this compound can statistically favor mono-alkylation.[1][6] The high concentration of the starting material makes it more likely to react with the alkylating agent than the newly formed product. However, this approach can be atom-inefficient and may complicate purification if the starting amine has a similar boiling point or chromatographic behavior to the product.[1]

  • Slow Addition of the Alkylating Agent: Instead of adding all the this compound at once, add it slowly to the reaction mixture over several hours using a syringe pump.[1] This technique maintains a low concentration of the alkylating agent, minimizing the chance for the more reactive mono-alkylated product to react further.[7]

Q3: What role do the base and solvent play in controlling selectivity?

A3: The choice of base and solvent is critical for achieving selective mono-alkylation.

  • Base Selection: The base neutralizes the HBr formed during the reaction.[5] Using a bulky, non-nucleophilic base can be advantageous. For N-alkylation of amines, inorganic bases are often preferred. Cesium carbonate (Cs₂CO₃) is particularly effective at promoting mono-alkylation while suppressing di-alkylation, especially in solvents like DMF.[8] Milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective, particularly in aqueous or biphasic systems.[8]

  • Solvent Selection: Dipolar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are commonly used.[6] The solvent choice can influence the solubility of the base and the reactivity of the nucleophile.

Q4: Are there alternative synthetic methods to avoid over-alkylation entirely?

A4: Yes, when direct alkylation proves difficult to control, several alternative methods are highly effective:

  • Reductive Amination: This is often the most reliable method for the controlled mono-N-alkylation of amines.[1][3] It involves reacting the amine with 4-fluorobenzaldehyde (B137897) to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This pathway completely avoids the issue of the product being more reactive than the starting material.[6]

  • Use of Protecting Groups: You can temporarily protect the nucleophilic site to prevent further reaction. For example, an amine can be acylated to form an amide. The amide nitrogen is significantly less nucleophilic due to resonance delocalization and will not undergo further alkylation.[5][9] The protecting group can then be removed in a subsequent step to yield the desired mono-alkylated product. This adds steps to the synthesis but offers excellent control.[6]

  • Borrowing Hydrogen Strategy: This modern, environmentally friendly approach uses 4-fluorobenzyl alcohol as the alkylating agent in the presence of a metal catalyst.[1][10] The alcohol is transiently oxidized to the aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[1][11]

Q5: How can I monitor my reaction to detect the formation of over-alkylated products?

A5: Real-time reaction monitoring is crucial for optimizing conditions and stopping the reaction before significant side products form.

  • Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method to qualitatively track the consumption of your starting material and the appearance of new spots corresponding to your mono- and di-alkylated products.[12] By comparing the reaction mixture lane to reference spots of the starting material, you can observe the progress. The di-alkylated product is typically less polar and will have a higher Rf value than the mono-alkylated product. A "co-spot" lane, containing both the starting material and the reaction mixture, is essential for accurately identifying the starting material spot in the reaction lane.[13][14]

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: For more precise and quantitative analysis, HPLC is the preferred method.[12] It allows you to determine the exact ratio of starting material, mono-alkylated product, and over-alkylated byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful, as it provides mass data to confirm the identity of each peak.

Data Presentation: Reaction Conditions for Mono-Alkylation

The table below summarizes various strategies and their typical impact on selectivity in the N-alkylation of a primary amine with this compound.

StrategyReagent Ratio (Amine:Alkyl Halide)BaseSolventTemperatureExpected Outcome
Standard 1.1 : 1K₂CO₃AcetonitrileRoom TempMixture of mono- and di-alkylated products is likely.
Excess Amine 3 : 1 or greaterK₂CO₃AcetonitrileRoom TempIncreased yield of mono-alkylated product.[6]
Slow Addition 1.1 : 1K₂CO₃AcetonitrileRoom TempSignificantly improved selectivity for mono-alkylation.[1]
Cesium Effect 1.1 : 1Cs₂CO₃DMFRoom TempHigh selectivity for mono-alkylation is often observed.[8]
Low Temp 1.1 : 1Cs₂CO₃DMF0 °C to RTMay further improve selectivity by slowing the rate of the second alkylation.[15]
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation using Slow Addition

This protocol describes a general procedure for the selective mono-alkylation of a primary amine with this compound.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., Acetonitrile, 0.1-0.5 M).

  • Add Base: Add a non-nucleophilic base such as powdered potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the stirred suspension.

  • Prepare Alkylating Agent: In a separate flask, prepare a dilute solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Load the this compound solution into a syringe and place it on a syringe pump. Add the solution to the stirred amine/base mixture dropwise over a period of 2-4 hours.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes using TLC (see Protocol 2).

  • Workup: Once the starting material is consumed (as judged by TLC) and before significant di-alkylation product appears, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired mono-alkylated product.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Chamber: Add a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexanes, to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere. Cover the chamber.

  • Prepare TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Prepare Samples:

    • Dissolve a small amount of the starting amine in a volatile solvent.

    • Withdraw a small aliquot (~1-2 drops) from the reaction mixture using a capillary tube and dilute it in a small vial with a volatile solvent.[16]

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "CO" lane, spot the starting material solution first, then carefully spot the reaction mixture directly on top of it.[14]

    • In the "RXN" lane, spot the diluted reaction mixture.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[12] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (as 4-fluorobenzyl derivatives are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines).

  • Interpret: The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. The appearance of a new, higher Rf spot indicates product formation. A second, even higher Rf spot suggests the formation of the over-alkylated product.

Visualizations

troubleshooting_workflow start Over-alkylation Observed? strategy Select Control Strategy start->strategy Yes stoichiometry Adjust Stoichiometry: - Use >3 eq. of Amine - Slow addition of Alkyl Halide strategy->stoichiometry conditions Optimize Conditions: - Lower Temperature (0 °C) - Use Cs2CO3 as base strategy->conditions alternative Use Alternative Method: - Reductive Amination - Protecting Group Strategy strategy->alternative monitor Monitor by TLC/HPLC stoichiometry->monitor conditions->monitor alternative->monitor end Problem Resolved: Mono-alkylation Achieved monitor->end

Caption: Troubleshooting workflow for preventing over-alkylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Amine (1.1 eq) & Base (2.0 eq) in Solvent addition 3. Slow Addition (Syringe Pump, 2-4h) reagents->addition alkyl_halide 2. Prepare dilute solution of This compound (1.0 eq) alkyl_halide->addition stir 4. Stir at Room Temp addition->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with Water & Extract monitor->quench purify 7. Purify via Column Chromatography quench->purify product Isolated Mono-alkylated Product purify->product

Caption: Experimental workflow for controlled mono-alkylation.

References

Technical Support Center: Purification of 4-Fluorobenzylated Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-fluorobenzylated compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical polarity of a 4-fluorobenzylated compound, and how does that influence solvent system selection?

A1: 4-fluorobenzylated compounds are generally of moderate polarity. The presence of the fluorobenzyl group increases the polarity compared to an unsubstituted benzyl (B1604629) group due to the electronegativity of fluorine. However, they are typically less polar than free alcohols or amines. A common starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297).[1][2] A typical starting ratio for TLC exploration would be 9:1 or 4:1 hexanes:ethyl acetate.[1]

Q2: Is the 4-fluorobenzyl protecting group stable to silica (B1680970) gel chromatography?

A2: Generally, benzyl ethers are stable under the neutral to slightly acidic conditions of standard silica gel chromatography.[3] However, highly acid-sensitive compounds may experience some degradation or cleavage.[4][5] If you observe significant streaking on the TLC plate or low recovery from the column, this could indicate compound instability.[4] In such cases, deactivating the silica gel with a base like triethylamine (B128534) is a common strategy.[5]

Q3: What are the best practices for loading a 4-fluorobenzylated compound onto a column?

A3: Proper sample loading is critical for good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude compound in a minimal amount of the initial, least polar eluent. If solubility is an issue, a slightly more polar solvent (like dichloromethane) can be used, but the volume must be kept to an absolute minimum to avoid compromising the separation.[6]

  • Dry Loading: If the compound has poor solubility in the eluent, it is best to dry-load it.[6] This involves dissolving the compound in a suitable solvent, adsorbing it onto a small amount of silica gel, removing the solvent by rotary evaporation until a free-flowing powder is obtained, and then carefully adding this powder to the top of the packed column.[5][6]

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography is a viable alternative, particularly if the compound is too polar for normal-phase silica gel or if impurities are difficult to separate. In reversed-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol).

Troubleshooting Guide

Problem Possible Causes Solutions
Compound does not elute from the column, or recovery is very low. 1. The solvent system is not polar enough. 2. The compound is irreversibly adsorbed or degrading on the acidic silica gel.[4] 3. The compound has precipitated at the top of the column.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). 2. Test the compound's stability on a small amount of silica. If it is unstable, consider using deactivated silica (by adding ~1% triethylamine to the eluent), alumina, or switching to reversed-phase chromatography.[4][5] 3. Ensure the sample is fully dissolved before loading. If solubility is low in the eluent, use the dry loading technique.[6]
Poor separation between the desired compound and impurities. 1. The solvent system is not optimal. 2. The column was overloaded with the sample. 3. The column was packed improperly, leading to channeling. 4. The sample was loaded in too large a volume of solvent.1. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the spots. An ideal Rf for the target compound is around 0.2-0.3 for good separation.[7] 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. 3. Repack the column carefully, ensuring a homogenous and level bed of silica, free of air bubbles or cracks.[8] 4. Use the minimum amount of solvent for loading, or use the dry loading method.[6]
The compound elutes as a broad, tailing band. 1. Strong interaction between the compound and acidic silanol (B1196071) groups on the silica. This is common for basic compounds. 2. The eluent polarity is too low, causing slow and uneven migration. 3. The column was overloaded.1. Add a small amount (0.5-1%) of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[5] 2. Once the compound begins to elute, you can sometimes increase the polarity of the solvent system to sharpen the band and speed up elution.[4] 3. Reduce the amount of sample loaded onto the column.
Multiple fractions contain a mixture of the product and an impurity. 1. Insufficient separation (ΔRf on TLC is too small). 2. The compound is degrading into the impurity during chromatography.[4]1. Find a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation. 2. Check for stability by spotting the crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If degradation is occurring, use deactivated silica or an alternative stationary phase.[4]

Data Presentation

The following table summarizes typical parameters for the purification of a model 4-fluorobenzylated compound (e.g., N-(4-fluorobenzyl)aniline) by flash column chromatography.

ParameterValueRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, providing a balance between resolution and flow rate.
Column Dimensions 40 mm diameter x 200 mm heightAppropriate for purifying 1-2 g of crude material.
Sample Loading 1.5 g crude material (dry loaded)Dry loading is recommended to ensure a narrow starting band and prevent issues with sample solubility in the eluent.[6]
Initial Eluent 95:5 Hexanes:Ethyl AcetateA non-polar starting point to elute non-polar impurities first.
Gradient Elution 95:5 → 80:20 Hexanes:Ethyl AcetateA gradual increase in polarity allows for the separation of compounds with different polarities.[7]
Optimal Rf (TLC) ~0.25 in 90:10 Hexanes:Ethyl AcetateAn Rf in this range on TLC typically translates to good separation on a column.[7]
Flow Rate ~50 mL/min (with gentle air pressure)A typical flow rate for flash chromatography to ensure timely purification without sacrificing resolution.
Fraction Size 25 mLSmaller fractions provide better resolution for closely eluting compounds.
Expected Yield 70-90% (after combining pure fractions)Dependent on the purity of the crude material and the success of the separation.

Experimental Protocols

Detailed Protocol: Purification of a 4-Fluorobenzylated Compound

This protocol provides a step-by-step guide for the purification of a moderately polar 4-fluorobenzylated compound using flash column chromatography.

1. Materials and Reagents:

  • Crude 4-fluorobenzylated compound

  • Silica gel (e.g., 60 Å, 230-400 mesh)[7]

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)[7]

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with a stopcock

  • Cotton or glass wool, and sand

  • Collection tubes or flasks

  • UV lamp for TLC visualization

2. Method Development via TLC:

  • Dissolve a small amount of the crude material in a solvent like dichloromethane (B109758) or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop several TLC plates using different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.[7] This system will be used as the primary eluent for the column.

3. Column Packing (Slurry Method):

  • Secure the glass column vertically to a stand in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel with the initial, least polar solvent system determined from TLC (e.g., 95:5 hexanes:ethyl acetate).[7]

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any trapped air bubbles.[8]

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding solvent.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude compound (~1.5 g) in a round-bottom flask using a minimal amount of a solvent in which it is soluble (e.g., dichloromethane).

  • Add silica gel (approx. 5-10 g) to the flask.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.[6]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column, taking care not to disturb the top layer.

  • Apply gentle pressure to the top of the column using compressed air or a pump to begin elution.

  • Start collecting fractions.

  • Monitor the elution process by periodically taking TLC samples of the collected fractions.

  • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the more polar compounds.[7]

6. Isolation of the Purified Compound:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 4-fluorobenzylated compound.

  • Determine the final yield and assess purity by analytical methods such as NMR or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Collect Continue Collection Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? PoorSep->NoElution No Opt_Solvent Optimize Solvent System via TLC PoorSep->Opt_Solvent Yes Reduce_Load Reduce Sample Load PoorSep->Reduce_Load Yes, ΔRf is good Repack Repack Column PoorSep->Repack Yes, ΔRf is good Tailing Peak Tailing? NoElution->Tailing No Inc_Polarity Increase Eluent Polarity NoElution->Inc_Polarity Yes Add_Modifier Add Modifier to Eluent (e.g., 1% TEA) Tailing->Add_Modifier Yes Success Problem Solved Tailing->Success No, problem is different Opt_Solvent->Success Reduce_Load->Success Repack->Success Check_Stability Check Compound Stability on Silica Inc_Polarity->Check_Stability Still no elution Inc_Polarity->Success Deactivate_Si Use Deactivated Silica or Alumina Deactivate_Si->Success Add_Modifier->Success Check_Stability->Deactivate_Si

References

managing the lachrymatory effects of 4-Fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Fluorobenzyl bromide. It offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling of this lachrymatory agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS 459-46-1) is a colorless to light yellow liquid commonly used as an alkylating agent in organic synthesis.[1] Its primary hazards include being a potent lachrymator, meaning it causes tearing and irritation to the eyes.[2][3] It is also corrosive and can cause severe skin burns and eye damage upon contact.[4][5] Inhalation may lead to respiratory tract irritation and can produce delayed pulmonary edema.[2][6]

Q2: What are the immediate symptoms of exposure to this compound?

A2: Exposure to this compound can lead to immediate and unpleasant symptoms. These include a stinging or burning sensation in the eyes, excessive tearing (lacrimation), redness, and blepharospasm (involuntary closing of the eyelids).[7][8] Inhalation can cause coughing, shortness of breath, headache, and nausea.[9] Skin contact will result in a burning sensation and redness.[2]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Due to its hazardous nature, a comprehensive PPE strategy is mandatory. This includes:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[11] If there is a risk of exposure outside of a fume hood, a full-face respirator with cartridges effective for organic vapors and acid gases should be used.[3][10]

  • Skin Protection: Wear chemical-resistant gloves (butyl rubber or Viton™ are suitable materials; double-gloving is recommended).[12] A flame-retardant, chemical-resistant lab coat or apron is also necessary.[10]

  • Footwear: Closed-toe shoes are mandatory.[13]

Q4: How should I properly store this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, strong oxidizing agents, alcohols, and amines.[6][12] It is sensitive to moisture and should be stored under an inert atmosphere.[9][12]

Troubleshooting Guides

Issue 1: I can smell this compound in the lab and my eyes are starting to tear.

  • Immediate Action:

    • Immediately evacuate the area.

    • Alert your colleagues and the lab supervisor.

    • If you have been exposed, proceed to the nearest emergency eyewash station and flush your eyes with water for at least 15 minutes.[2]

  • Troubleshooting Steps:

    • Check the Fume Hood: Ensure that the fume hood sash is at the appropriate height and that the ventilation is functioning correctly.

    • Inspect Glassware and Connections: Look for any loose connections, cracks in the glassware, or other potential sources of vapor leakage.

    • Review Handling Technique: Ensure that all transfers and manipulations of the chemical are performed deep within the fume hood.

  • Preventative Measures:

    • Always work with this compound in a properly functioning chemical fume hood.

    • Regularly inspect all equipment before use.

    • Handle the chemical with care to avoid spills and splashes.

Issue 2: I have spilled a small amount of this compound inside the fume hood.

  • Immediate Action:

    • Keep the fume hood sash as low as possible while still allowing for safe cleanup.

    • Ensure you are wearing the appropriate PPE.

  • Cleanup Procedure:

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

    • Place the absorbent material into a suitable, labeled container for hazardous waste disposal.[12]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash.

    • Dispose of all contaminated materials as hazardous waste.

  • Preventative Measures:

    • Always have a spill kit readily available when working with hazardous chemicals.

    • Work on a tray or other form of secondary containment within the fume hood.

Data Presentation

PropertyValue
CAS Number 459-46-1
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol [14]
Appearance Colorless to light yellow liquid[9]
Boiling Point 85 °C at 15 mmHg[4]
Density 1.517 g/mL at 25 °C[4]
Vapor Pressure 0.143 mmHg at 25 °C[9]
Flash Point > 110 °C (> 230 °F)[3]
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV has been established.[3][10]

Experimental Protocols

Protocol 1: Safe Handling and Use of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit and appropriate quenching agents readily accessible.

  • Handling:

    • Conduct all work in the chemical fume hood with the sash at the lowest practical height.

    • Use glassware that has been inspected for cracks and defects.

    • When transferring the liquid, use a syringe or cannula to minimize exposure to air.

  • During Reaction:

    • Maintain a constant awareness of the reaction and any potential for exotherms or pressure buildup.

    • Ensure the reaction setup is secure and stable.

  • Post-Reaction:

    • Quench any unreacted this compound before workup (see Protocol 2).

    • Clean all glassware and equipment thoroughly in the fume hood.

Protocol 2: Quenching of Unreacted this compound

  • Preparation:

    • Ensure the reaction mixture is cooled to a safe temperature, typically in an ice bath.

  • Quenching Procedure:

    • Slowly and carefully add a quenching agent to the reaction mixture with vigorous stirring. Suitable quenching agents include:

      • Aqueous sodium bicarbonate (5%) solution. Add slowly to control any gas evolution.[1]

      • Aqueous ammonia. This will react to form the corresponding benzylamine.[1]

    • Allow the mixture to stir for a sufficient time (e.g., 1-2 hours) to ensure the complete reaction of the this compound.[1]

  • Workup:

    • Proceed with the standard aqueous workup, including extraction with an appropriate organic solvent.

    • Wash the organic layer with water and brine to remove any remaining quenching agent and salts.

Mandatory Visualizations

ExposureManagementWorkflow cluster_exposure Exposure Detected cluster_immediate_actions Immediate Actions cluster_first_aid First Aid Procedures cluster_follow_up Follow-up Exposure Exposure to this compound Evacuate Evacuate Immediate Area Exposure->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert FirstAid Administer First Aid Alert->FirstAid EyeContact Flush Eyes for 15 mins FirstAid->EyeContact Eye Exposure SkinContact Wash Skin with Soap and Water FirstAid->SkinContact Skin Exposure Inhalation Move to Fresh Air FirstAid->Inhalation Inhalation Medical Seek Medical Attention EyeContact->Medical SkinContact->Medical Inhalation->Medical Investigate Investigate Cause of Exposure Medical->Investigate Review Review and Update SOPs Investigate->Review

Caption: Workflow for managing accidental exposure to this compound.

LachrymatoryEffects cluster_compound This compound cluster_exposure_routes Routes of Exposure cluster_physiological_response Physiological Response Compound This compound Lachrymator Corrosive Respiratory Irritant Routes Eye Contact Skin Contact Inhalation Compound:f0->Routes:f0 primary effect Compound:f1->Routes:f1 Compound:f2->Routes:f2 Response TRPA1 Ion Channel Activation Tearing & Pain Burning Sensation Coughing & Discomfort Routes:f0->Response:f0 Routes:f1->Response:f1 Routes:f2->Response:f2

Caption: Lachrymatory and hazardous effects of this compound.

References

stability and storage recommendations for 4-Fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A: this compound is stable at room temperature when stored in a tightly sealed container under normal, dry conditions.[1][2] However, it is sensitive to moisture and can react with water to produce toxic fumes.[1][2]

Q2: What are the primary factors that can cause this compound to degrade?

A: The primary factors that can lead to the degradation of this compound are exposure to moisture, incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and certain metals.[3]

Q3: How should I store this compound to ensure its stability?

A: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

Q4: What are the visible signs of this compound degradation?

A: While this compound is a colorless to light yellow liquid, significant color change, the formation of precipitates, or fuming upon opening the container can indicate degradation.[1][2] For accurate assessment, analytical methods such as HPLC or NMR are recommended.

Q5: Can I store this compound in a refrigerator or freezer?

A: Storing in a cool place is recommended.[2] If you choose to refrigerate, ensure the container is tightly sealed to prevent condensation from forming inside when it is brought to room temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction yield is lower than expected. Degradation of this compound due to improper storage or handling.Verify the purity of the reagent using the HPLC protocol below. Ensure the reagent was stored in a dry, inert atmosphere.
Inconsistent results between batches. Partial degradation of an older batch of this compound.Always use a fresh bottle or a properly stored reagent. Qualify new batches upon receipt.
Formation of a white precipitate in the reaction. Possible reaction with moisture or incompatible solvents.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Verify solvent compatibility.
Reagent has a strong, acrid smell upon opening. Hydrolysis due to exposure to moisture, releasing toxic fumes.Handle the reagent in a well-ventilated fume hood with appropriate personal protective equipment. Consider discarding the reagent if significant degradation is suspected.

Stability and Storage Recommendations

Parameter Recommendation Reasoning
Temperature Store in a cool, dry place.Minimizes potential for thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Prevents exposure to moisture and subsequent hydrolysis.[3]
Container Tightly sealed, appropriate container (e.g., amber glass bottle).Prevents contamination and exposure to light and moisture.
Incompatible Materials Store away from bases, strong oxidizing agents, alcohols, amines, and metals.These materials can react with and degrade this compound.[3]

Factors Affecting Stability of this compound

A This compound Stability B Moisture/Water A->B C Incompatible Materials (Bases, Oxidizers, Alcohols, Amines, Metals) A->C D Elevated Temperature A->D E Light A->E F Hydrolysis B->F leads to G Decomposition C->G leads to H Accelerated Degradation D->H leads to I Potential for Radical Reactions E->I can lead to

Caption: Factors influencing the stability of this compound.

Troubleshooting Workflow for Unexpected Experimental Results

A Unexpected Experimental Result (e.g., low yield) B Check Purity of This compound A->B C Perform HPLC Analysis (see protocol) B->C D Purity >97%? C->D E Review Other Reaction Parameters (solvent, temp, etc.) D->E Yes F Reagent is Likely Degraded D->F No G Procure New Batch of This compound F->G H Store Properly and Re-run Experiment G->H

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocol: Purity and Stability Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and can be adapted for stability studies by analyzing samples over time. This method is based on established procedures for similar benzyl (B1604629) bromide compounds.

Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • 0.45 µm syringe filters

  • HPLC vials

Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve it in acetonitrile in a 10 mL volumetric flask to obtain a concentration of about 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve it in acetonitrile in a 10 mL volumetric flask to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Monitor the chromatogram for the main peak and any impurity peaks.

  • Data Analysis:

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

For Stability Studies: Store the this compound sample under desired conditions (e.g., elevated temperature or exposure to air) and analyze aliquots at specific time points using this HPLC method to monitor the decrease in the main peak area and the increase in impurity peaks.

References

Technical Support Center: Troubleshooting Low Yields in 4-Fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorobenzyl bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile reagent. Below you will find a comprehensive guide in a question-and-answer format, addressing common issues that can lead to low product yields.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation

Q1: My reaction with this compound is showing very low conversion to the desired product, or no product at all. What are the likely causes and how can I fix this?

A1: Low or no product formation in reactions with this compound, a potent alkylating agent, typically points to issues with the reagents, reaction conditions, or the reaction setup itself. Here are the primary causes and their solutions:

  • Poor Quality or Degraded this compound: this compound is sensitive to moisture and can hydrolyze to 4-fluorobenzyl alcohol and hydrobromic acid, reducing its activity.[1]

    • Solution: Use this compound from a freshly opened bottle or purify older material by distillation under reduced pressure. Always store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

  • Presence of Water in the Reaction: As this compound is moisture-sensitive, any water in the reaction mixture will lead to its decomposition and the formation of byproducts.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is highly recommended to set up the reaction under an inert atmosphere.

  • Incomplete Deprotonation of the Nucleophile: For many reactions, such as the alkylation of alcohols or amines, the nucleophile needs to be deprotonated by a base to become sufficiently reactive. Incomplete deprotonation is a common reason for low yields.

    • Solution: Use a sufficiently strong and appropriate base. For alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[2][3] For amines, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[4] Ensure the base is anhydrous and used in a slight excess (e.g., 1.1-1.5 equivalents).

  • Suboptimal Reaction Conditions: The choice of solvent and temperature significantly impacts the rate and yield of SN2 reactions with this compound.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] These solvents solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[5] The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: I've successfully formed some of my desired product, but I'm also seeing significant amounts of side products, which is lowering my overall yield. What are these side products and how can I minimize them?

A2: The formation of multiple products is a common issue that reduces the yield of the desired compound. The primary side reactions in this compound alkylations are elimination reactions and alternative alkylation pathways.

  • E2 Elimination: This is a competing pathway to the desired SN2 substitution, especially with sterically hindered nucleophiles or when using a strong, bulky base. The base abstracts a proton from the carbon adjacent to the benzylic carbon, leading to the formation of an alkene.

    • Solution: Use a less sterically hindered base if possible. For example, if you are using potassium tert-butoxide, consider switching to a less bulky base like sodium hydride. Also, using a primary or secondary amine or alcohol as the nucleophile will favor the SN2 reaction over E2.[3]

  • C-Alkylation vs. O/N-Alkylation: In reactions with ambident nucleophiles (e.g., enolates or phenoxides), alkylation can occur at different atoms. For example, in the Williamson ether synthesis with a phenoxide, you can get the desired O-alkylation (ether formation) or the undesired C-alkylation (attachment of the 4-fluorobenzyl group to the aromatic ring).[2]

    • Solution: The choice of solvent and counter-ion can influence the regioselectivity. Polar aprotic solvents generally favor O- and N-alkylation. The identity of the cation from the base can also play a role; for example, using a potassium base might favor O-alkylation over a lithium base in some cases.

  • Di-alkylation: If your nucleophile has more than one reactive site, or if the mono-alkylated product is still nucleophilic, you might observe di-alkylation. This is common with primary amines, where the secondary amine product can be more nucleophilic than the starting primary amine.

    • Solution: To favor mono-alkylation, use a stoichiometric amount of this compound or even a slight excess of the nucleophile.[6]

Frequently Asked Questions (FAQs)

Q3: How can I purify my this compound before use?

A3: If you suspect your this compound has degraded, you can purify it by vacuum distillation. The boiling point of this compound is approximately 85 °C at 15 mmHg.[7] Ensure your distillation apparatus is completely dry before starting.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the progress of your reaction. You can spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Q5: I am having trouble purifying my final product. What are some common techniques?

A5: The most common methods for purifying products from this compound reactions are flash column chromatography on silica (B1680970) gel and recrystallization. The choice of solvent system for both techniques will depend on the polarity of your product. A good starting point for column chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For recrystallization, you will need to find a solvent or solvent mixture in which your product is soluble at high temperatures but insoluble at low temperatures.

Data Presentation

The following tables summarize quantitative data on how reaction conditions can affect the yield in alkylation reactions. While specific data for this compound is compiled from various sources, these trends are generally applicable.

Table 1: Effect of Base and Solvent on Alkylation Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1K₂CO₃ (1.5)Acetonitrile8045[8]
2Cs₂CO₃ (1.5)DMF6092[4]
3NaH (1.5)THF2578[9]
4DBU (1.5)Acetonitrile095[8]
5NaH (1.5)DMF0 to 2593[9]

Table 2: Effect of Solvent on SN2 Reaction Rate

SolventSolvent TypeRelative RateReference
MethanolPolar Protic1General SN2 trends
WaterPolar Protic7General SN2 trends
DMSOPolar Aprotic1,300General SN2 trends
AcetonitrilePolar Aprotic5,000General SN2 trends
DMFPolar Aprotic2,800General SN2 trends

Experimental Protocols

Protocol 1: General Procedure for Alkylation under Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel, etc.) in an oven at >100 °C for at least 4 hours or flame-dry under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the reaction flask, add the nucleophile and anhydrous solvent via a syringe or cannula.

  • Deprotonation: If a base is required, add the anhydrous base (e.g., NaH, K₂CO₃) to the stirred solution. If using NaH, the mixture may be gently heated to ensure complete deprotonation (cessation of H₂ evolution).

  • Addition of this compound: Add this compound dropwise to the reaction mixture at the desired temperature (often starting at 0 °C and allowing to warm to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • In the SM lane, spot a dilute solution of your starting nucleophile.

    • In the Rxn lane, take a small aliquot from your reaction mixture with a capillary tube and spot it.

    • In the Co lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent (e.g., potassium permanganate (B83412) or iodine) if your compounds are not UV-active.

  • Analyze the Results: The disappearance of the starting material spot in the Rxn lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Reactions cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Reactions start->check_side_reactions reagent_purity Is this compound pure? (Check for hydrolysis) check_reagents->reagent_purity nucleophile_activity Is the nucleophile active and dry? check_reagents->nucleophile_activity solvent_anhydrous Is the solvent anhydrous? check_reagents->solvent_anhydrous base_choice Is the base appropriate? (Strength, Steric Hindrance) check_conditions->base_choice solvent_choice Is the solvent optimal? (Polar aprotic?) check_conditions->solvent_choice temperature_choice Is the temperature optimized? check_conditions->temperature_choice elimination Evidence of E2 elimination? check_side_reactions->elimination alt_alkylation Evidence of C- vs O/N-alkylation? check_side_reactions->alt_alkylation di_alkylation Evidence of di-alkylation? check_side_reactions->di_alkylation purify_reagent Purify this compound (Vacuum Distillation) reagent_purity->purify_reagent No use_fresh_nucleophile Use fresh/dry nucleophile nucleophile_activity->use_fresh_nucleophile No use_anhydrous_solvent Use anhydrous solvent solvent_anhydrous->use_anhydrous_solvent No end Improved Yield purify_reagent->end use_fresh_nucleophile->end use_anhydrous_solvent->end change_base Change Base (e.g., NaH, Cs₂CO₃) base_choice->change_base No change_solvent Change Solvent (e.g., DMF, DMSO) solvent_choice->change_solvent No optimize_temp Optimize Temperature (Monitor by TLC) temperature_choice->optimize_temp No change_base->end change_solvent->end optimize_temp->end modify_base Use less hindered base elimination->modify_base Yes modify_conditions Adjust solvent/counter-ion alt_alkylation->modify_conditions Yes adjust_stoichiometry Adjust stoichiometry di_alkylation->adjust_stoichiometry Yes modify_base->end modify_conditions->end adjust_stoichiometry->end

Caption: A workflow diagram for troubleshooting low yields in reactions involving this compound.

Reaction_Pathway Competing Reaction Pathways cluster_sn2 Desired Pathway cluster_e2 Side Reaction cluster_hydrolysis Side Reaction reactants Nucleophile (Nu⁻) + this compound sn2_product SN2 Product (Desired Alkylation) reactants->sn2_product SN2 Attack e2_product E2 Product (Elimination) reactants->e2_product E2 Elimination (with strong/bulky base) hydrolysis_product Hydrolysis Product (4-Fluorobenzyl Alcohol) reactants->hydrolysis_product Hydrolysis (in presence of H₂O)

Caption: Competing reaction pathways for this compound with a nucleophile.

References

impact of base choice on 4-Fluorobenzyl bromide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-Fluorobenzyl bromide. This guide is tailored for researchers, scientists, and drug development professionals to address common challenges and questions regarding the impact of base choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: this compound is an electrophilic alkylating agent that typically reacts with nucleophiles via an SN2 mechanism.[1] The primary role of a base is to deprotonate the nucleophile (e.g., an alcohol, amine, or thiol), thereby increasing its nucleophilicity and facilitating the attack on the electrophilic benzylic carbon of this compound.

Q2: How does the strength of the base affect the reaction?

A2: The strength of the base can significantly influence the reaction rate and yield. Stronger bases, such as sodium hydride (NaH), lead to a higher concentration of the deprotonated nucleophile at any given time, which can accelerate the reaction. However, very strong bases may also promote side reactions, such as elimination or reaction with the solvent. Weaker bases, like potassium carbonate (K₂CO₃), are often sufficient for many reactions and can offer better selectivity.

Q3: Can the choice of base influence the regioselectivity of the reaction?

A3: Yes, particularly with nucleophiles that have multiple reactive sites. For example, in the alkylation of aminophenols, the choice of base can influence whether O-alkylation or N-alkylation is favored. Generally, O-alkylation is favored under conditions that generate the more nucleophilic phenoxide, while N-alkylation may be preferred under different conditions.

Q4: Are there any common side reactions associated with base choice in this compound reactions?

A4: Common side reactions include over-alkylation (dialkylation of primary amines), elimination reactions (though less common with benzylic halides), and reactions with the solvent, especially with highly reactive bases. The choice of a bulky base can sometimes lead to elimination over substitution.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during alkylation reactions with this compound, with a focus on issues related to the choice of base.

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Steps
Incomplete deprotonation of the nucleophile. - Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous reaction conditions, as moisture will quench strong bases like NaH.[3]
Base is not soluble in the reaction solvent. - Choose a solvent that can dissolve the base or use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the solid base and the dissolved nucleophile.
Side reactions consuming the starting material or product. - Consider using a weaker or more sterically hindered base to improve selectivity. Lowering the reaction temperature may also help.
Degradation of starting material or product under basic conditions. - Use a milder base (e.g., an organic base like triethylamine (B128534) or DIPEA) or perform the reaction at a lower temperature.

Problem 2: Formation of multiple products (e.g., over-alkylation, mixture of N- and O-alkylation).

Possible Cause Troubleshooting Steps
Over-alkylation of primary amines or other poly-functionalized nucleophiles. - Use a milder base or a stoichiometric amount of a strong base. Adding the this compound slowly to the reaction mixture can also help.
Lack of regioselectivity in molecules with multiple nucleophilic sites (e.g., aminophenols). - The choice of base and solvent system is critical. For selective O-alkylation of aminophenols, a common strategy involves protecting the amine, performing the alkylation on the hydroxyl group, and then deprotecting the amine.[4]

Data Presentation: Impact of Base on Reaction Efficiency

The following tables summarize quantitative data on the effect of different bases on the yield and reaction time for N-alkylation and O-alkylation (Williamson Ether Synthesis) reactions involving substituted benzyl (B1604629) bromides.

Table 1: N-Alkylation of Indole (B1671886) with Benzyl Bromide

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF0 to RT4-890-98
K₂CO₃Acetonitrile/[bmim][BF₄]RT2~88
Cs₂CO₃Acetonitrile/[bmim][BF₄]RT2~88

Note: Data for K₂CO₃ and Cs₂CO₃ is for N-alkylation of indole in an ionic liquid co-solvent system.[5]

Table 2: Williamson Ether Synthesis of 2-Amino-7-hydroxy-4H-chromene-3-carbonitriles with Propargyl Bromide

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetone40-501270-89
NaHDMF0 to RT1.5-380-96

This table illustrates that for this specific Williamson ether synthesis, NaH in DMF provides higher yields in a shorter reaction time compared to K₂CO₃ in acetone.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole (B134444) with this compound using Potassium Carbonate

  • Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at 60-80°C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Williamson Ether Synthesis of a Phenol (B47542) with this compound using Sodium Hydride

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0°C and add this compound (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride at 0°C.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification prep_nucleophile Prepare Nucleophile Solution (e.g., Imidazole in Acetonitrile) add_base Add Base (e.g., K2CO3) prep_nucleophile->add_base 1.5 eq add_alkyl_halide Add this compound (1.1 eq) add_base->add_alkyl_halide Stir 15-30 min heating Heat Reaction (e.g., 60-80°C) add_alkyl_halide->heating monitoring Monitor by TLC heating->monitoring filtration Filter Inorganic Salts monitoring->filtration Upon Completion concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography troubleshooting_workflow start Low Reaction Yield check_deprotonation Is deprotonation sufficient? start->check_deprotonation stronger_base Use stronger base (e.g., NaH) check_deprotonation->stronger_base No check_solubility Is the base soluble? check_deprotonation->check_solubility Yes end Improved Yield stronger_base->end change_solvent Change solvent or add phase-transfer catalyst check_solubility->change_solvent No check_side_reactions Are side reactions occurring? check_solubility->check_side_reactions Yes change_solvent->end milder_conditions Use milder base or lower temperature check_side_reactions->milder_conditions Yes check_side_reactions->end No milder_conditions->end

References

Technical Support Center: Solvent Effects on the Regioselectivity of 4-Fluorobenzyl Bromide Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorobenzyl bromide. The focus is on understanding and controlling the regioselectivity of addition reactions, particularly when using ambident nucleophiles, where solvent choice is a critical experimental parameter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

This compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] The electrophilic nature of the benzylic carbon, bonded to the electronegative bromine atom, makes it highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions.[1][2]

Q2: What is an ambident nucleophile and why does it lead to regioselectivity issues?

An ambident nucleophile is an anion that has two or more potential nucleophilic atoms. A classic example is an enolate ion (from a 1,3-dicarbonyl compound), which can be attacked by an electrophile at either the alpha-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][3] This competition between two reactive sites means that the reaction can produce a mixture of constitutional isomers, or regioisomers. Controlling the reaction to favor one regioisomer over the other is a common challenge in organic synthesis.

Q3: How does the choice of solvent influence the regioselectivity of the reaction?

The solvent plays a crucial role in stabilizing the nucleophile and influencing which of its atoms is more reactive. The outcome is often a competition between kinetic and thermodynamic control.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are excellent at solvating the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but poorly solvate the anion.[1] This leaves the anion "naked" and highly reactive.[1] In the case of an enolate, the oxygen atom has the highest negative charge density, making it the most reactive site. Therefore, polar aprotic solvents typically favor the kinetically controlled O-alkylation product.[3][4]

  • Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can form hydrogen bonds with the most electronegative atom of the nucleophile (the oxygen in an enolate).[1] This "caging" effect hinders the reactivity of the oxygen atom, making the less-hindered and less-solvated carbon atom more available for attack.[1] Consequently, polar protic solvents tend to favor the thermodynamically more stable C-alkylation product.[1]

Q4: Does the fluorine atom on the benzene (B151609) ring significantly affect the reaction?

While the fluorine atom is electronegative, its effect on the reactivity of the benzylic carbon in SN2 reactions is generally considered minor compared to the strong inductive effect of the bromine leaving group.[2] However, the fluorine substituent can impact the properties of the final product, such as its lipophilicity and metabolic stability, which is a key reason for its use in pharmaceutical and agrochemical development.[2]

Troubleshooting Guides

Problem: My reaction with an enolate nucleophile is producing a mixture of O- and C-alkylated products. How can I favor C-alkylation?

  • Solution 1: Change the Solvent. Switch from a polar aprotic solvent (like DMF or DMSO) to a polar protic solvent (like ethanol or tert-butanol). The protic solvent will solvate the oxygen atom of the enolate through hydrogen bonding, reducing its nucleophilicity and promoting attack from the carbon atom.[1]

  • Solution 2: Change the Counter-ion. If using a sodium or potassium enolate, consider preparing the lithium enolate instead. Smaller, "harder" cations like Li⁺ associate more tightly with the oxygen atom, which can favor C-alkylation. Conversely, larger, "softer" cations like K⁺ favor O-alkylation.[1]

Problem: My reaction is giving low yield of the desired ether product (O-alkylation) from a phenoxide nucleophile.

  • Solution 1: Ensure Anhydrous Polar Aprotic Conditions. To favor O-alkylation (Williamson Ether Synthesis), the phenoxide oxygen must be as nucleophilic as possible. Use a high-quality polar aprotic solvent like anhydrous DMF or DMSO.[3] The presence of water or other protic impurities can solvate the phenoxide and reduce its reactivity.

  • Solution 2: Use a Stronger Base. Ensure the phenol (B47542) is fully deprotonated to form the phenoxide. Using a strong base like sodium hydride (NaH) in an aprotic solvent will generate the reactive nucleophile required for efficient O-alkylation.

Problem: The reaction is proceeding very slowly. What solvent adjustments can be made?

  • Solution 1: Increase Solvent Polarity. SN2 reactions are generally favored by polar solvents that can dissolve the reactants. If you are using a weakly polar solvent like THF, switching to a polar aprotic solvent like DMF or acetone (B3395972) can significantly increase the reaction rate.[5] Acetone is particularly effective as it readily dissolves the reactants but precipitates the sodium bromide byproduct, driving the reaction forward.[5]

  • Solution 2: Consider Additives. In some cases, additives like crown ethers can be used in weakly polar solvents (e.g., THF) to chelate the metal cation.[1] This frees the enolate anion, making it more nucleophilic and increasing the reaction rate.[1]

Data Presentation

While specific literature data for the reaction of this compound with ambident nucleophiles across a range of solvents is limited, the following table illustrates the expected, representative trend based on well-established principles for the benzylation of the sodium enolate of ethyl acetoacetate (B1235776). This serves as a guide for experimental design.

SolventDielectric Constant (ε)Solvent TypePredominant ProductExpected O/C Ratio
Hexamethylphosphoramide (HMPA)~30Polar AproticO-AlkylationHigh (>10:1)
Dimethyl Sulfoxide (DMSO)47Polar AproticO-AlkylationHigh (~8:1)
Dimethylformamide (DMF)37Polar AproticO-AlkylationModerate (~4:1)
Acetone21Polar AproticMixed~1:1
Tetrahydrofuran (THF)7.6Weakly Polar AproticC-AlkylationLow (~1:4)
Ethanol24.5Polar ProticC-AlkylationVery Low (<1:10)
tert-Butanol12.5Polar ProticC-AlkylationVery Low (<1:10)

Note: These ratios are illustrative and can be influenced by temperature, concentration, and the specific counter-ion used.

Experimental Protocols

General Protocol for the Solvent-Dependent Alkylation of Ethyl Acetoacetate with this compound

This protocol outlines a general procedure to test the effect of different solvents on the regioselectivity of alkylation.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetoacetate

  • This compound

  • Anhydrous solvent (e.g., DMF for O-alkylation, Ethanol for C-alkylation)

  • Anhydrous Diethyl Ether or Hexanes for washing

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) that has been washed with anhydrous hexanes to remove the mineral oil.

    • Suspend the NaH in the chosen anhydrous solvent (e.g., 5 mL of DMF per mmol of NaH).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the resulting sodium enolate solution back to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (or monitor by TLC until the starting material is consumed).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by ¹H NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the O-alkylated versus C-alkylated products.

    • Purify the products using silica (B1680970) gel column chromatography.

Visualizations

G cluster_0 Reaction Pathways start This compound + Ambident Nucleophile (Enolate) sn2_c SN2 Attack at Carbon start->sn2_c Protic Solvent (e.g., EtOH) Favors this path sn2_o SN2 Attack at Oxygen start->sn2_o Polar Aprotic Solvent (e.g., DMF, DMSO) Favors this path product_c C-Alkylated Product (Thermodynamic) sn2_c->product_c product_o O-Alkylated Product (Kinetic) sn2_o->product_o

Caption: Competing SN2 pathways for the alkylation of an ambident enolate nucleophile.

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) p_solvent EtOH molecules p_enolate Enolate Anion p_solvent->p_enolate H-Bonding to Oxygen (Oxygen site blocked) p_result Result: C-alkylation is favored p_cation Na+ p_cation->p_solvent Solvated a_solvent DMSO molecules a_cation Na+ a_solvent->a_cation Solvates Cation Strongly a_enolate "Naked" Enolate Anion a_enolate->a_cation Weak Anion Solvation (Oxygen site is free and highly reactive) a_result Result: O-alkylation is favored

Caption: Influence of solvent type on the solvation and reactivity of an enolate anion.

G prep 1. Prepare Sodium Enolate (NaH in selected anhydrous solvent) add_fbb 2. Add this compound (at 0°C, then warm to RT) prep->add_fbb workup 3. Aqueous Workup (Quench with NH4Cl, Extract) add_fbb->workup analyze 4. Analysis (NMR, GC-MS to find O/C ratio) workup->analyze purify 5. Purification (Column Chromatography) analyze->purify

Caption: General experimental workflow for regioselectivity studies.

References

Technical Support Center: Minimizing Hydrolysis of 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during its use in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent primarily used as an alkylating agent in organic synthesis.[1][2] Its main function is to introduce the 4-fluorobenzyl group into various molecules through nucleophilic substitution reactions, typically following an S_N2 mechanism.[1][2] This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where the fluorine atom can impart unique properties such as increased metabolic stability and altered electronic characteristics.[1][2]

Q2: Why is hydrolysis a concern when working with this compound?

This compound is sensitive to moisture and can react with water in a process called hydrolysis.[3] In this reaction, the bromine atom is replaced by a hydroxyl group, forming 4-fluorobenzyl alcohol. This is often an undesired side reaction that consumes the starting material, leading to lower yields of the desired product and complicating the purification process.

Q3: What are the key factors that influence the rate of hydrolysis?

The rate of hydrolysis is influenced by several factors, including:

  • Water Content: The presence of water is the primary driver of hydrolysis.

  • Solvent: Protic solvents (e.g., water, alcohols) can participate in and facilitate hydrolysis. Polar aprotic solvents are generally preferred for S_N2 reactions to minimize this side reaction.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • pH: Basic conditions can promote hydrolysis.

Q4: How can I minimize hydrolysis during my reaction?

Minimizing hydrolysis primarily involves controlling the reaction conditions to favor the desired nucleophilic substitution over the reaction with water. Key strategies include:

  • Using Anhydrous Conditions: Employing dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) are crucial.[4]

  • Choosing the Right Solvent: Polar aprotic solvents such as acetonitrile (B52724), acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are recommended for S_N2 reactions as they solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity towards the substrate rather than promoting hydrolysis.[5][6][7]

  • Controlling Temperature: Running the reaction at the lowest effective temperature can help to slow down the rate of hydrolysis.

  • Using Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and a water-insoluble substrate like this compound, PTC can be highly effective. The catalyst transfers the nucleophile to the organic phase where the reaction occurs, minimizing contact of the substrate with the aqueous phase and thus reducing hydrolysis.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and presence of 4-fluorobenzyl alcohol in the crude mixture. Hydrolysis of this compound. 1. Ensure rigorous anhydrous conditions. Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[10][11] 2. Switch to a polar aprotic solvent. If using a protic solvent, switch to a solvent like DMF, DMSO, or acetonitrile.[5][6] 3. Lower the reaction temperature. Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. 4. Consider Phase-Transfer Catalysis. If your nucleophile is in an aqueous phase, employing a phase-transfer catalyst can significantly reduce hydrolysis.[8][9]
Formation of multiple unidentified byproducts. Side reactions other than hydrolysis. 1. Check for potential elimination reactions. If using a strong, bulky base, an E2 elimination might be competing with the S_N2 reaction. Consider using a weaker, non-bulky base.[12] 2. Analyze for impurities in starting materials. Impurities in this compound or the nucleophile can lead to unexpected side products. Verify the purity of your reagents.
Reaction is very slow or does not proceed to completion. Insufficient reactivity of the nucleophile or poor reaction conditions. 1. Increase the nucleophilicity. If possible, use a stronger nucleophile. 2. Optimize the solvent. Ensure you are using a suitable polar aprotic solvent to maximize the reactivity of your nucleophile.[7] 3. Consider a phase-transfer catalyst. PTC can significantly increase the reaction rate by bringing the reactants together more effectively.[9]

Data Presentation

Table 1: First-order rate constants (k_solv) for the solvolysis of ring-substituted benzyl (B1604629) chlorides in 20% acetonitrile in water at 25 °C. [13]

Substituentk_solv (s⁻¹)
4-Methoxy2.2
4-Methyl1.5 x 10⁻²
H3.2 x 10⁻⁴
4-Fluoro1.1 x 10⁻⁴
4-Chloro6.5 x 10⁻⁵
3-Nitro2.0 x 10⁻⁷
3,4-Dinitro1.1 x 10⁻⁸

Note: This data is for substituted benzyl chlorides and serves as an illustrative guide for the relative reactivity of substituted benzyl halides towards solvolysis/hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions

This protocol describes a general method for the O-alkylation of a phenol (B47542) with this compound under anhydrous conditions to minimize hydrolysis.

Materials:

  • Phenol derivative

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous dimethylformamide (DMF)

  • Standard oven-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold or balloon setup

  • Syringes and needles

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot, cooling under a stream of inert gas.[11]

  • Reaction Setup: To the round-bottom flask containing a magnetic stir bar, add the phenol derivative (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and flush with inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.[14]

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Procedure for Nucleophilic Substitution using Phase-Transfer Catalysis (PTC)

This protocol outlines a general procedure for the etherification of an alcohol using this compound under phase-transfer catalysis conditions.

Materials:

  • Alcohol (e.g., a primary or secondary alcohol)

  • This compound

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • An organic solvent (e.g., toluene (B28343) or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq), the organic solvent, and the 50% aqueous NaOH solution.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq).

  • Reagent Addition: With vigorous stirring, add this compound (1.05 eq) to the biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, dry it over a suitable drying agent (e.g., anhydrous MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ether by distillation or column chromatography.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State (S_N1 or S_N2-like) cluster_products Products 4FBB This compound TS [4-F-C₆H₄CH₂---Br]δ⁺...OH₂δ⁻ 4FBB->TS Nucleophilic attack by H₂O H2O Water (H₂O) H2O->TS 4FBA 4-Fluorobenzyl alcohol TS->4FBA Loss of HBr HBr Hydrobromic acid (HBr)

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Low Yield in Reaction check_hydrolysis Check for 4-Fluorobenzyl alcohol byproduct (TLC, GC-MS, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis is significant check_hydrolysis->hydrolysis_present implement_anhydrous Implement Rigorous Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere hydrolysis_present->implement_anhydrous Yes no_hydrolysis Minimal or no hydrolysis hydrolysis_present->no_hydrolysis No use_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) implement_anhydrous->use_aprotic consider_ptc Consider Phase-Transfer Catalysis (PTC) use_aprotic->consider_ptc end Improved Yield consider_ptc->end check_other Investigate other side reactions or reaction conditions no_hydrolysis->check_other optimize_nucleophile Optimize Nucleophile/Base Strength and Concentration check_other->optimize_nucleophile optimize_temp Optimize Reaction Temperature optimize_nucleophile->optimize_temp optimize_temp->end

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

comparing reactivity of 4-Fluorobenzyl bromide vs 4-Fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 4-Fluorobenzyl Bromide and 4-Fluorobenzyl Chloride for Researchers and Drug Development Professionals.

Introduction

In the fields of medicinal chemistry and organic synthesis, 4-fluorobenzyl halides are crucial building blocks for introducing the 4-fluorobenzyl moiety into target molecules.[1][2][3] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these reagents highly valuable in drug discovery.[1][2][4] The two most common variants are this compound (CAS 459-46-1) and 4-Fluorobenzyl chloride (CAS 352-11-4). While structurally similar, their reactivity in nucleophilic substitution reactions differs significantly.

Theoretical Framework: Understanding Reactivity in Nucleophilic Substitution

The reactivity of 4-fluorobenzyl halides is predominantly governed by nucleophilic substitution reactions, which can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[5] For these primary benzylic halides, the SN2 mechanism is a common pathway, involving a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the halide leaving group departs simultaneously.[1][4][6]

The key factors influencing the rate of this reaction are:

  • The Leaving Group: A good leaving group is a stable species after it detaches from the substrate. The stability of halide anions increases down the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), which is inversely related to their basicity.[7] Weaker bases are better leaving groups. Consequently, bromide (Br⁻) is a much better leaving group than chloride (Cl⁻), leading to a faster reaction rate for the bromo-substituted compound.[7][8]

  • Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~280 kJ/mol) is weaker than the C-Cl bond (average bond energy ~350 kJ/mol).[7][8] A weaker bond requires less energy to break, which lowers the activation energy of the reaction and increases the reaction rate for this compound.[7]

  • Electrophilicity of the Benzylic Carbon: The carbon-halogen bond is polarized due to the halogen's electronegativity, creating a partial positive charge (δ+) on the benzylic carbon that attracts nucleophiles.[5][9] While chlorine is slightly more electronegative than bromine, this effect is significantly outweighed by the superior leaving group ability of bromide.[8]

Data Presentation: Physicochemical Properties

PropertyThis compound4-Fluorobenzyl chloride
CAS Number 459-46-1[10]352-11-4[11]
Molecular Formula C₇H₆BrF[12]C₇H₆ClF[11]
Molecular Weight 189.02 g/mol [12]144.57 g/mol [11]
Appearance Colorless to light yellow liquid[13]Colorless to pale yellow liquid[14]
Boiling Point ~82 °C @ 20 mmHg82 °C @ 26 mmHg[15]
Density 1.449 g/mL at 25 °C1.207 g/mL at 25 °C[15]
Relative Reactivity HighLow

Experimental Protocols

To quantitatively compare the reactivity of this compound and 4-Fluorobenzyl chloride, a controlled kinetic experiment can be performed. The following is a generalized protocol for the N-alkylation of an amine, which can be monitored over time.

Objective:

To determine the relative reaction rates of this compound and 4-Fluorobenzyl chloride with a model nucleophile (e.g., morpholine).

Materials:
  • This compound (1.0 mmol)

  • 4-Fluorobenzyl chloride (1.0 mmol)

  • Morpholine (B109124) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) as a base (1.5 mmol)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Reaction vials, magnetic stirrer, and thermostat-controlled heating block.

Methodology:
  • Reaction Setup: Prepare two separate reaction vials. To each vial, add morpholine (1.1 mmol), potassium carbonate (1.5 mmol), the internal standard, and acetonitrile.

  • Initiation: Place both vials in the heating block set to a constant temperature (e.g., 50 °C). Once the temperature has equilibrated, add this compound to the first vial and 4-Fluorobenzyl chloride to the second vial simultaneously to start the reactions.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Workup: Immediately quench the aliquot with water and extract the organic components with a suitable solvent like ethyl acetate.

  • Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Data Processing: Quantify the disappearance of the starting material (4-fluorobenzyl halide) and the appearance of the product over time relative to the internal standard. Plot the concentration versus time for both reactions. The slope of these curves will provide the initial reaction rates, allowing for a direct quantitative comparison.

Visualization of Reaction and Workflow

To better illustrate the underlying chemical process and the experimental logic, the following diagrams are provided.

Caption: SN2 reaction mechanism for 4-fluorobenzyl halides.

Experimental_Workflow Start Reaction Setup: Two parallel reactions (Bromide vs. Chloride) React Initiate reactions at constant temperature Start->React Sample Withdraw aliquots at timed intervals React->Sample Sample->React Repeat sampling Quench Quench reaction and perform workup Sample->Quench Analyze Analyze samples via GC-MS or NMR Quench->Analyze Data Plot concentration vs. time Analyze->Data Compare Compare reaction rates Data->Compare

References

A Comparative Guide to Alternative Reagents for the 4-Fluorobenzylation of Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the 4-fluorobenzyl group is a critical step in the synthesis of many pharmacologically active molecules and advanced materials. The fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] While 4-fluorobenzyl bromide is a conventional and widely used reagent for this transformation, a range of alternatives exists, each with distinct advantages in terms of reactivity, stability, and compatibility with various substrates.[2][3]

This guide provides an objective comparison of common and emerging reagents for 4-fluorobenzylation, supported by fundamental principles of chemical reactivity and illustrative experimental data. We will explore halides, sulfonates, and other derivatives, offering a comprehensive resource for selecting the optimal reagent for your specific synthetic needs.

Theoretical Framework: The Role of the Leaving Group

The 4-fluorobenzylation of a substrate (nucleophile) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate of this reaction is highly dependent on the "leaving group," the moiety that detaches from the benzylic carbon upon nucleophilic attack. An ideal leaving group is a species that is stable on its own.

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. This principle dictates the reactivity trend among 4-fluorobenzyl derivatives. Sulfonate esters (triflates, tosylates, mesylates) are generally more reactive than halides because sulfonate anions are highly stabilized by resonance and are the conjugate bases of very strong acids.[4] Among the halides, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ >> F⁻, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl >> HF).[5][6]

cluster_legend Legend reactants Nu⁻ + 4-F-Bn-X ts [Nu---C---X]⁻ᵟ Transition State reactants->ts Sɴ2 Attack products Nu-Bn-F-4 + X⁻ ts->products Leaving Group Departs Nu⁻ Nu⁻ = Nucleophile 4-F-Bn 4-F-Bn = 4-Fluorobenzyl X X = Leaving Group (e.g., Br, OTs)

Diagram 1: General SN2 mechanism for 4-fluorobenzylation.

Comparative Analysis of 4-Fluorobenzylating Reagents

The selection of a 4-fluorobenzylating agent is a trade-off between reactivity, stability, cost, and ease of synthesis. While highly reactive reagents like triflates can accelerate reactions, they may be less stable and more expensive.

ReagentLeaving Group (X)Relative ReactivityAdvantagesDisadvantages
4-Fluorobenzyl Fluoride F⁻Very LowHigh C-F bond strength offers stability.[7]Poor leaving group; generally unreactive in SN2.[6]
4-Fluorobenzyl Chloride Cl⁻LowCommercially available; more stable than bromide.[8]Less reactive than bromide or iodide; may require harsher conditions.[9]
This compound Br⁻ModerateStandard, widely used reagent; good balance of reactivity and stability.[1][3]Can be a lachrymator; less reactive than sulfonates.
4-Fluorobenzyl Iodide I⁻HighMost reactive halide due to excellent leaving group ability.[5]Less stable than other halides; prone to decomposition; often prepared in situ.
4-Fluorobenzyl Mesylate Mesylate (OMs)HighMore reactive than halides; readily prepared from the alcohol.[10]Can be moisture sensitive.
4-Fluorobenzyl Tosylate Tosylate (OTs)Very HighExcellent leaving group; crystalline solid, easy to handle.[11][12]More expensive than halides; preparation adds a synthetic step.
4-Fluorobenzyl Triflate Triflate (OTf)Extremely HighExceptionally reactive, allowing for benzylation of very weak nucleophiles under mild conditions.[13]Often unstable, moisture-sensitive, and expensive; typically generated in situ.[14]

Experimental Protocols

Detailed methodologies for the preparation of key reagents and a representative benzylation are provided below.

Protocol 1: Synthesis of 4-Fluorobenzyl Tosylate from 4-Fluorobenzyl Alcohol

This protocol describes the conversion of an alcohol, a poor leaving group, into a tosylate, an excellent leaving group.[12]

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzyl alcohol (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (B128534) (1.5 eq) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/hexane mixture to yield pure 4-fluorobenzyl tosylate.

start Start: 4-Fluorobenzyl Alcohol + TsCl step1 Dissolve in DCM Add Et₃N, DMAP Cool to 0 °C start->step1 step2 Stir at RT (4-12h) Monitor by TLC step1->step2 step3 Quench with H₂O Liquid-Liquid Extraction step2->step3 step4 Wash with HCl, NaHCO₃, Brine step3->step4 step5 Dry (Na₂SO₄) Concentrate step4->step5 end Purify by Recrystallization Product: 4-Fluorobenzyl Tosylate step5->end

Diagram 2: Experimental workflow for the synthesis of 4-fluorobenzyl tosylate.

Protocol 2: 4-Fluorobenzylation of an Amine using this compound

This protocol outlines a standard SN2 reaction using the workhorse reagent, this compound.[1]

  • Setup: In a round-bottom flask, dissolve the primary or secondary amine substrate (1.0 eq) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.

  • Alkylation: Add this compound (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction's completion using TLC (typically 2-6 hours).

  • Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the desired N-(4-fluorobenzyl) amine.

Reagent Selection Guide

Choosing the appropriate reagent depends on the nucleophilicity of the substrate and its sensitivity to reaction conditions.

start Select Substrate (Nucleophile) q1 Is the nucleophile weak (e.g., hindered alcohol, poor nucleophile)? start->q1 q2 Is the substrate sensitive to strong base or high temperatures? q1->q2 No reagent1 Use a highly reactive reagent: 4-F-Bn-OTs or 4-F-Bn-OTf q1->reagent1 Yes reagent2 Use a moderately reactive reagent under mild conditions: 4-F-Bn-Br or 4-F-Bn-I (with mild base) q2->reagent2 Yes reagent3 Standard conditions are suitable: 4-F-Bn-Br or 4-F-Bn-Cl with K₂CO₃, heat q2->reagent3 No

Diagram 3: Decision guide for selecting a 4-fluorobenzylating agent.

References

A Comparative Guide to 1H and 19F NMR Characterization of 4-Fluorobenzylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. The introduction of a 4-fluorobenzyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, serves as an indispensable tool for the structural elucidation and purity assessment of these fluorinated products. This guide provides a comparative analysis of the NMR spectral features of 4-fluorobenzylated compounds against their non-fluorinated analogs and other related structures, supported by experimental data and detailed protocols.

Comparative ¹H and ¹⁹F NMR Data

The following tables summarize the ¹H and ¹⁹F NMR chemical shifts for a series of 4-fluorobenzylated compounds and their corresponding non-fluorinated or alternatively substituted analogues. These data highlight the diagnostic spectral changes upon introduction of the 4-fluorobenzyl moiety.

Table 1: ¹H NMR Data for Benzylated and 4-Fluorobenzylated Amines

CompoundAr-H (ppm)CH₂ (ppm)Other Protons (ppm)Solvent
N-Benzylaniline7.37-7.26 (m, 5H), 7.20-7.14 (t, 2H), 6.73-6.68 (t, 1H), 6.63-6.61 (d, 2H)4.30 (s, 2H)4.04 (s, 1H, NH)CDCl₃
N-(4-Fluorobenzyl)aniline[1]7.37-7.34 (m, 2H), 7.23-7.19 (m, 2H), 7.07-7.03 (t, 2H), 6.78-6.74 (m, 1H), 6.66-6.64 (m, 2H)4.32 (s, 2H)4.04 (s, 1H, NH)CDCl₃
N-Benzylethylamine7.35-7.20 (m, 5H)3.78 (s, 2H)2.68 (q, 2H), 1.10 (t, 3H), 1.4 (br s, 1H, NH)CDCl₃
4-Fluorobenzylamine7.27 (dd, 2H), 6.99 (t, 2H)3.81 (s, 2H)1.45 (s, 2H, NH₂)CDCl₃

Table 2: ¹H and ¹⁹F NMR Data for Benzylated and Fluorobenzylated Ethers

CompoundAr-H (ppm)O-CH₂-Ar (ppm)Other Protons (ppm)¹⁹F (ppm)Solvent
Benzyl (B1604629) methyl ether7.3 (m, 5H)5.2 (s, 2H)3.6 (s, 3H)N/ACDCl₃
Benzyl ethyl ether7.33 (m, 5H)4.53 (s, 2H)3.53 (q, 2H), 1.24 (t, 3H)N/ACDCl₃
Methyl 2,3,4,6-tetra-O-(2-fluorobenzyl)-α-D-mannopyranoside[2]7.05-7.50 (m)4.55-5.05 (m)3.35 (s, 3H, OMe), 3.70-4.00 (m, sugar protons)-118.59 to -119.55C₆D₆

Table 3: NMR Data for 4-Fluorobenzyl Precursors

CompoundAr-H (ppm)CH₂ (ppm)¹⁹F (ppm)Solvent
4-Fluorobenzyl chloride7.32 (m, 2H), 7.01 (m, 2H)4.53 (s, 2H)Not specifiedCDCl₃
4-Fluorobenzyl alcohol7.27 (m, 2H), 7.01 (m, 2H)4.56 (s, 2H)2.57 (s, 1H, OH)CDCl₃

Interpretation of NMR Data

The presence of the fluorine atom in the para position of the benzyl group induces characteristic changes in the ¹H and introduces signals in the ¹⁹F NMR spectra.

  • ¹H NMR: The benzylic protons (CH₂) in 4-fluorobenzylated compounds typically appear as a singlet around 4.3-4.6 ppm. The electron-withdrawing nature of the fluorine atom has a minor deshielding effect on these protons compared to the non-fluorinated benzyl group. The aromatic protons of the 4-fluorophenyl ring exhibit a characteristic AA'BB' system, appearing as two multiplets, each integrating to two protons. The protons ortho to the fluorine are coupled to it, which can sometimes be observed as a triplet-like multiplet.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of a 4-fluorobenzylated product shows a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment. For aryl fluorides, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃. For instance, in a study of fluorinated benzyl ethers, the ortho-fluorine signal was observed between -118.59 and -119.55 ppm[2]. The coupling between the fluorine and the ortho and meta protons on the aromatic ring can provide further structural confirmation.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra for the characterization of 4-fluorobenzylated products, the following experimental protocols are recommended.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified 4-fluorobenzylated product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent should be based on the sample's solubility.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Protocol for ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • A slightly higher concentration of the sample (10-20 mg in 0.6-0.7 mL of deuterated solvent) may be beneficial.

    • Follow the same dissolution and filtration procedure as for ¹H NMR.

  • Instrument Setup and Data Acquisition:

    • Tune the NMR probe to the fluorine frequency.

    • Lock and shim the spectrometer as for ¹H NMR.

    • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (a wider range of -250 to 50 ppm is often a safe starting point).

    • A reference compound, such as CFCl₃ (0 ppm) or an external standard, should be used for accurate chemical shift referencing.

    • Acquire the spectrum using a standard single-pulse experiment. ¹⁹F is a highly sensitive nucleus, so fewer scans are often needed compared to ¹H NMR for a similar sample concentration.

    • Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

  • Data Processing:

    • Process the FID similarly to the ¹H NMR data (Fourier transform, phasing).

    • Reference the chemical shift scale to the appropriate standard.

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the characterization of a 4-fluorobenzylated product using NMR spectroscopy.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Structure Confirmation synthesis Synthesis of 4-Fluorobenzylated Product purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution & Filtration) purification->sample_prep H1_NMR ¹H NMR Acquisition sample_prep->H1_NMR F19_NMR ¹⁹F NMR Acquisition (with ¹H decoupling) sample_prep->F19_NMR H1_analysis ¹H NMR Analysis: - Chemical Shift - Integration - Coupling Patterns H1_NMR->H1_analysis F19_analysis ¹⁹F NMR Analysis: - Chemical Shift - Presence of Signal F19_NMR->F19_analysis structure_confirmation Structure Confirmation H1_analysis->structure_confirmation F19_analysis->structure_confirmation

NMR characterization workflow for 4-fluorobenzylated products.

This guide provides a foundational understanding and practical data for the ¹H and ¹⁹F NMR characterization of 4-fluorobenzylated products. By comparing the spectra of these compounds with their non-fluorinated counterparts and following standardized experimental protocols, researchers can confidently elucidate the structures of their synthesized molecules.

References

A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common mass spectrometry (MS) techniques for the analysis of compounds synthesized using 4-fluorobenzyl bromide. As a versatile alkylating agent, this compound is frequently employed in the synthesis of novel drug candidates and research compounds. The choice of analytical technique is critical for the accurate characterization and quantification of these fluorinated molecules. This document outlines the relative strengths and weaknesses of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on different ionization methods, to aid researchers in selecting the optimal approach for their specific analytical needs.

Introduction to Mass Spectrometry of 4-Fluorobenzylated Compounds

The introduction of the 4-fluorobenzyl group can significantly influence a molecule's physicochemical properties, including its volatility, polarity, and ionization efficiency. These characteristics, in turn, dictate the most suitable mass spectrometry approach for analysis. This guide will explore the practical aspects of analyzing two major classes of compounds derived from this compound: N-(4-fluorobenzyl) and O-(4-fluorobenzyl) substituted molecules.

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The primary choice in the mass spectrometric analysis of 4-fluorobenzylated compounds lies between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform offers distinct advantages and is suited to different types of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For many 4-fluorobenzyl derivatives, particularly smaller molecules or those that can be readily derivatized to increase volatility, GC-MS provides excellent chromatographic resolution and highly reproducible fragmentation patterns, which are invaluable for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally versatile and well-suited for a broader range of compounds, including those that are non-volatile or thermally labile. This makes LC-MS the preferred method for many larger, more complex molecules synthesized with this compound, which are common in pharmaceutical research.

The following table summarizes the key comparative aspects of GC-MS and LC-MS for the analysis of 4-fluorobenzylated compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile & Thermally Stable CompoundsWide Range of Polarities, Non-volatile & Thermally Labile Compounds
Typical 4-Fluorobenzyl Derivatives Smaller N- and O-alkylated compounds, silylated derivatives.Larger drug molecules, polar metabolites, salts.
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Fragmentation Extensive and reproducible (EI), providing detailed structural information.Controllable fragmentation (MS/MS), good for molecular weight determination.
Sensitivity Excellent for targeted analysis of volatile compounds.Generally higher sensitivity for a broader range of compounds.
Sample Preparation May require derivatization to increase volatility.Simpler sample preparation, direct injection of liquid samples.
Throughput Can be high for automated systems.High-throughput is a key advantage, especially with modern UHPLC systems.

Comparison of Ionization Techniques

The choice of ionization technique is critical and is often dictated by the chosen chromatographic method and the nature of the analyte.

For GC-MS: Electron Ionization (EI) vs. Chemical Ionization (CI)
Ionization MethodPrincipleAdvantages for 4-Fluorobenzyl CompoundsDisadvantages for 4-Fluorobenzyl Compounds
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Produces detailed, reproducible fragmentation patterns for structural elucidation and library matching.The molecular ion may be weak or absent, making molecular weight determination difficult.
Chemical Ionization (CI) A reagent gas is ionized, which in turn gently ionizes the analyte through proton transfer."Softer" ionization technique that typically produces an abundant protonated molecule, aiding in molecular weight confirmation.Provides less structural information from fragmentation compared to EI.
For LC-MS: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
Ionization MethodPrincipleAdvantages for 4-Fluorobenzyl CompoundsDisadvantages for 4-Fluorobenzyl Compounds
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Excellent for polar and ionic compounds, often producing multiply charged ions for large molecules. Well-suited for many pharmaceutical compounds.[1][2]Can be susceptible to ion suppression from matrix components. Less effective for non-polar compounds.[1]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and ionized by a corona discharge.Better for less polar, more volatile compounds that are not easily ionized by ESI. Tolerant of higher flow rates and less susceptible to matrix effects.[1][2]Requires the analyte to be thermally stable. Generally produces singly charged ions.[1]

Fragmentation Patterns of 4-Fluorobenzyl Derivatives

The fragmentation of 4-fluorobenzylated compounds in mass spectrometry is influenced by the ionization technique and the overall structure of the molecule. A key fragmentation pathway involves the cleavage of the benzylic C-C or C-heteroatom bond, often leading to the formation of the fluorotropylium ion at m/z 109.

Below is a summary of expected fragmentation data for representative N- and O-substituted 4-fluorobenzyl compounds.

Compound ClassIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
N-(4-Fluorobenzyl)amine EI[M]+•109, [M-R]+Formation of the fluorotropylium ion; loss of the substituent on the nitrogen.
ESI[M+H]+109Cleavage of the benzylic C-N bond.
O-(4-Fluorobenzyl)ether EI[M]+•109, [M-OR]+Formation of the fluorotropylium ion; loss of the alkoxy group.
ESI[M+H]+109Cleavage of the benzylic C-O bond.
N-(4-Fluorobenzyl)amide EI[M]+•109, [R-CO]+Formation of the fluorotropylium ion; formation of the acylium ion.
ESI[M+H]+109, [M+H-R'NH2]+Cleavage of the benzylic C-N bond; loss of the amine portion.

Note: The exact fragmentation pattern will depend on the specific substituents (R and R') and the instrument conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of a 4-Fluorobenzylated Synthetic Cannabinoid

This protocol is adapted for the analysis of a synthetic cannabinoid containing a 4-fluorobenzyl moiety.[3]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 1 mL of the sample solution (e.g., in methanol) with a suitable internal standard.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 3 mL of 20:80 (v/v) methanol/water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Protocol 2: LC-MS/MS Analysis of a 4-Fluorobenzylated Pharmaceutical Intermediate

This protocol is a general procedure for the analysis of a polar, non-volatile compound synthesized with this compound.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration standards.

  • For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with a full scan for confirmation.

  • Key Parameters: Optimize ion source gas temperatures, nebulizer gas flow, and collision energy for the specific analyte.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike SPE Solid-Phase Extraction Spike->SPE Reconstitute Reconstitution SPE->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Qual Qualitative Analysis (Library Match) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilute Serial Dilution Sample->Dilute Filter Syringe Filtration Dilute->Filter Inject LC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI/APCI Ionization Separate->Ionize Fragment Collision-Induced Dissociation (MS/MS) Ionize->Fragment Detect Mass Detection Fragment->Detect Qual Qualitative Analysis (Precursor/Product Ions) Detect->Qual Quant Quantitative Analysis (MRM) Detect->Quant

References

A Comparative Study of Benzyl Bromide and 4-Fluorobenzyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. Among the most common benzylating agents are benzyl (B1604629) bromide and its substituted analogues. This guide provides a detailed comparative analysis of benzyl bromide and 4-fluorobenzyl bromide, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.

Introduction

Benzyl bromide and this compound are versatile reagents primarily used to introduce the benzyl and 4-fluorobenzyl groups, respectively, onto a variety of nucleophiles.[1][2] This process, known as benzylation, is a fundamental transformation for the protection of functional groups, such as alcohols and carboxylic acids, and for the synthesis of more complex molecular architectures.[3] The primary difference between these two reagents lies in the presence of a fluorine atom at the para position of the aromatic ring in this compound, which subtly influences its reactivity and imparts unique properties to the resulting benzylated products.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzyl bromide and this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification.

PropertyBenzyl BromideThis compound
CAS Number 100-39-0459-46-1
Molecular Formula C₇H₇BrC₇H₆BrF
Molecular Weight 171.03 g/mol 189.02 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 198-199 °C (760 mmHg)85 °C (15 mmHg)
Density 1.438 g/mL at 25 °C1.517 g/mL at 25 °C
Refractive Index n20/D 1.575n20/D 1.547

Synthesis

Both benzyl bromide and this compound are typically synthesized via the free-radical bromination of the corresponding toluene (B28343) derivative.

Synthesis Workflow

Toluene Toluene or 4-Fluorotoluene (B1294773) Reaction Free-Radical Bromination Toluene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (AIBN or Benzoyl Peroxide) Initiator->Reaction Solvent Solvent (e.g., CCl₄) Solvent->Reaction Product Benzyl Bromide or This compound Reaction->Product

Caption: General workflow for the synthesis of benzyl bromides.

A common laboratory-scale synthesis involves the reflux of toluene or 4-fluorotoluene with N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride.[1] The reaction is typically initiated by heat or UV light.

Reactivity and Mechanistic Considerations

Benzyl bromide and this compound are highly reactive towards nucleophiles and can undergo substitution reactions via both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Nucleophilic Substitution Pathways

cluster_0 SN2 Pathway (Bimolecular) cluster_1 SN1 Pathway (Unimolecular) SN2_Start Nu⁻ + R-CH₂-Br SN2_TS [Nu---CH₂(R)---Br]⁻ (Trigonal Bipyramidal Transition State) SN2_Start->SN2_TS Concerted SN2_End Nu-CH₂-R + Br⁻ SN2_TS->SN2_End SN1_Start R-CH₂-Br SN1_Int R-CH₂⁺ + Br⁻ (Resonance-Stabilized Carbocation) SN1_Start->SN1_Int Slow SN1_End Nu-CH₂-R SN1_Int->SN1_End Fast, + Nu⁻

Caption: S(_N)1 and S(_N)2 pathways for benzyl bromides.

The primary nature of the benzylic carbon favors the S(_N)2 mechanism, which involves a backside attack by the nucleophile in a concerted step. However, the ability of the benzene (B151609) ring to stabilize the resulting carbocation through resonance makes the S(_N)1 pathway also viable, particularly with weaker nucleophiles and in polar, protic solvents.[3][4]

Comparative Reactivity: The Role of the Fluorine Substituent

The presence of the electron-withdrawing fluorine atom at the para-position in this compound influences its reactivity compared to the unsubstituted benzyl bromide. This effect can be rationalized by considering the electronic requirements of the transition states in S(_N)1 and S(_N)2 reactions.

  • S(_N)1 Reactivity: The S(_N)1 mechanism proceeds through a carbocation intermediate. Electron-withdrawing groups, such as fluorine, destabilize this positively charged intermediate, thereby slowing down the rate of S(_N)1 reactions.[5]

  • S(_N)2 Reactivity: In the S(_N)2 transition state, there is a buildup of negative charge. Electron-withdrawing groups can stabilize this transition state by pulling electron density away from the reaction center, which can lead to a slight increase in the reaction rate.[5]

The primary reason for choosing this compound is often not for its altered reactivity but for the introduction of a fluorine atom into the target molecule. Fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Comparative Experimental Data

While a comprehensive table of comparative rate constants under identical conditions is not available from the initial search, we can present a qualitative comparison of expected reactivity and provide representative yields from similar reaction types.

Table 2: Qualitative Reactivity and Representative Yields

Reaction TypeNucleophileBenzyl Bromide YieldThis compound YieldRationale for Reactivity
N-Alkylation Phthalimide (B116566)72-79%High (comparable to benzyl bromide)S(_N)2 favored; minor electronic effect of fluorine.
O-Alkylation Phenol (B47542)HighHighS(_N)2 favored; minor electronic effect of fluorine.

Experimental Protocols

Below are representative experimental protocols for the benzylation of a nucleophile using either benzyl bromide or this compound.

General Protocol for N-Alkylation of Phthalimide (Gabriel Synthesis)

This protocol describes the N-alkylation of potassium phthalimide, the first step in the Gabriel synthesis of primary amines.

Materials:

  • Potassium phthalimide

  • Benzyl bromide or this compound

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add benzyl bromide or this compound (1.05 equivalents) at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the N-benzylated phthalimide.

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the O-alkylation of a phenol to form a benzyl ether.

Materials:

  • Phenol

  • Benzyl bromide or this compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972) or DMF

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide or this compound (1.1 equivalents) to the mixture.

  • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Conclusion

Both benzyl bromide and this compound are highly effective benzylating agents in a wide range of synthetic transformations. The choice between the two is often dictated by the desired properties of the final product rather than a significant difference in reactivity. While the fluorine atom in this compound has a measurable electronic effect, its impact on the rate of the commonly employed S(_N)2 reactions is generally subtle. For drug development professionals, the strategic incorporation of fluorine using this compound can be a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Researchers should consider the specific goals of their synthesis when selecting between these two valuable reagents.

References

A Definitive Guide to Validating 4-Fluorobenzyl Group Installation: A Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful installation of a 4-fluorobenzyl group is a critical step in the synthesis of many pharmaceutical compounds. The unique properties conferred by the fluorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Therefore, unambiguous confirmation of its incorporation is paramount. This guide provides an objective comparison of the definitive method for structural elucidation, single-crystal X-ray crystallography, with alternative and complementary spectroscopic techniques.

This guide will delve into the experimental protocols and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the validation of 4-fluorobenzyl group installation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. It provides a detailed atomic-level map, confirming not only the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and stereochemistry. This technique offers irrefutable proof of the successful installation of the 4-fluorobenzyl group.

A case in point is the synthesis and characterization of the novel hepatitis B virus (HBV) inhibitor, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.[1] The crystal structure of this compound unambiguously confirmed the presence and orientation of the 4-fluorobenzyl group.

Experimental Protocol: Single-Crystal X-ray Crystallography

The experimental workflow for single-crystal X-ray crystallography involves several key stages:

  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to yield a final, highly accurate molecular model.

X-ray_Crystallography_Workflow cluster_synthesis cluster_crystallization cluster_diffraction cluster_analysis A Synthesized Compound B Grow Single Crystals A->B C Mount Crystal B->C D X-ray Diffraction C->D E Solve Structure D->E F Refine Model E->F G Validate Structure F->G

X-ray Crystallography Experimental Workflow.

Alternative Validation Methods: A Spectroscopic Approach

While X-ray crystallography provides the most definitive structural data, its requirement for high-quality crystals can be a significant bottleneck. In such cases, and for routine analysis, spectroscopic methods offer powerful alternatives for confirming the installation of the 4-fluorobenzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the nuclei in a molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, typically appearing as multiplets in the aromatic region. The benzylic protons will appear as a singlet or a multiplet, depending on adjacent chiral centers.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the 4-fluorobenzyl group. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing a direct and sensitive method to confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a compound containing a 4-fluorobenzyl group, the mass spectrum will show the molecular ion peak, confirming the overall mass of the synthesized molecule. Furthermore, a characteristic fragment ion corresponding to the 4-fluorobenzyl cation (m/z 109) is often observed, providing strong evidence for the presence of this group.[2]

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating the installation of a 4-fluorobenzyl group depends on the specific requirements of the research, the availability of instrumentation, and the physical properties of the compound. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Detailed information on the chemical environment and connectivity of atoms in solution.Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide structural clues.
Sample Requirements High-quality single crystals (often difficult to obtain).Soluble sample in a suitable deuterated solvent (typically mg scale).Small sample amount (µg to ng), can be in solid or solution.
Throughput Low; crystal growth and data analysis can be time-consuming.High; spectra can be acquired relatively quickly.High; rapid analysis is possible, especially with direct infusion techniques.
Definitive Nature The "gold standard" for absolute structure determination.Provides strong evidence for structure but can sometimes be ambiguous for complex molecules without 2D NMR.Confirms molecular weight but does not provide complete structural information on its own.
Cost High initial instrument cost and maintenance.Moderate to high instrument cost.Wide range of costs depending on the type of mass spectrometer.

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols are essential for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if desired, ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.

NMR_Spectroscopy_Workflow cluster_prep cluster_acq cluster_proc cluster_analysis A Dissolve Sample in Deuterated Solvent B Acquire Spectra (¹H, ¹³C, ¹⁹F) A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Assign Signals D->E F Confirm Structure E->F

NMR Spectroscopy Workflow.
Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of the separated ions is measured by a detector.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Mass_Spectrometry_Workflow cluster_prep cluster_ion cluster_analysis cluster_interp A Prepare Dilute Solution B Introduce Sample into Ion Source A->B C Separate Ions by m/z Ratio B->C D Detect Ions C->D E Analyze Mass Spectrum D->E F Confirm Molecular Weight & Fragmentation E->F

Mass Spectrometry Workflow.

Conclusion

The validation of a 4-fluorobenzyl group installation is a critical checkpoint in synthetic chemistry, particularly in the context of drug discovery and development. Single-crystal X-ray crystallography provides the most definitive and unambiguous structural proof. However, when crystal growth is a challenge, a combination of spectroscopic techniques, namely NMR and mass spectrometry, offers a robust and reliable alternative for confirming the successful incorporation of this important functional group. For comprehensive and irrefutable characterization, a multi-technique approach is often the most prudent strategy.

References

Assessing the Metabolic Stability of 4-Fluorobenzylated Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmaceutical candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. The strong carbon-fluorine bond can effectively block metabolically labile sites, particularly against oxidation by cytochrome P450 (CYP450) enzymes. This guide provides a comparative analysis of the metabolic stability of a model 4-fluorobenzylated pharmaceutical versus its non-fluorinated analog, supported by representative experimental data and detailed protocols.

Comparative Metabolic Stability Data

To illustrate the impact of 4-fluorobenzylation on metabolic stability, this section presents in vitro data from a simulated study using human liver microsomes. The data demonstrates the significant increase in metabolic half-life (t½) and the corresponding decrease in intrinsic clearance (CLint) when a hydrogen atom is replaced with fluorine on the benzyl (B1604629) group.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Non-fluorinated)[Structure of a generic benzylated pharmaceutical]2527.7
Compound B (4-fluorobenzylated)[Structure of the 4-fluorobenzylated analog of Compound A]759.2

Note: The data presented is representative and intended for illustrative purposes to highlight the expected trend in metabolic stability upon 4-fluorobenzylation.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes, a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compounds (Compound A and Compound B)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (B52724) (containing an internal standard for analytical quantification)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with the diluted human liver microsomes in phosphate buffer for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound PreIncubate Pre-incubation (Compound + HLM) TestCompound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate NADPH_System NADPH System StartReaction Start Reaction (+ NADPH) NADPH_System->StartReaction PreIncubate->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) StartReaction->TimePoints Terminate Terminate Reaction (+ Acetonitrile) TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Experimental workflow for an in vitro microsomal stability assay.
Putative Metabolic Pathway

The diagram below illustrates the cytochrome P450-mediated metabolism of a benzylated compound and how 4-fluorobenzylation can block this metabolic pathway. The primary route of metabolism for many benzylated compounds is hydroxylation at the benzylic position.

metabolic_pathway Parent_A Benzylated Pharmaceutical Metabolite_A Hydroxylated Metabolite Parent_A->Metabolite_A Parent_B 4-Fluorobenzylated Pharmaceutical Blocked Metabolism Blocked Parent_B->Blocked C-F bond resists hydroxylation

Putative CYP450-mediated metabolism and the effect of 4-fluorobenzylation.

A Comparative Guide to the Cleavage of 4-Fluorobenzyl (4-F-Bn) vs. Benzyl (Bn) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection and cleavage of protecting groups are paramount to achieving high yields and purity. The benzyl (B1604629) (Bn) group is a workhorse for the protection of alcohols and amines due to its general stability and versatile removal methods. The 4-fluorobenzyl (4-F-Bn) group, a substituted analogue, offers nuanced differences in reactivity that can be exploited for selective deprotection strategies. This guide provides an objective comparison of the cleavage conditions for the 4-F-Bn and Bn protecting groups, supported by experimental data and detailed protocols, to aid in the strategic design of complex synthetic routes.

Introduction to Benzyl and 4-Fluorobenzyl Protecting Groups

The benzyl group is widely employed to protect hydroxyl and amino functionalities. Its removal is typically achieved under reductive (catalytic hydrogenolysis), acidic (Brønsted or Lewis acids), or oxidative conditions.[1][2] The introduction of a fluorine atom at the 4-position of the benzyl group (4-F-Bn) alters its electronic properties. Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This electronic perturbation influences the stability of reaction intermediates and, consequently, the conditions required for cleavage.

Cleavage Conditions: A Comparative Analysis

The cleavage of both Bn and 4-F-Bn protecting groups can be broadly categorized into three main methodologies: catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage. The electron-withdrawing nature of the fluorine atom in the 4-F-Bn group generally leads to increased stability towards certain cleavage conditions compared to the unsubstituted Bn group.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and widely used method for the deprotection of benzyl groups. The reaction proceeds via the cleavage of the C-O or C-N bond in the presence of a catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid, ammonium (B1175870) formate).

The electron-withdrawing fluorine atom in the 4-F-Bn group can influence the rate of catalytic hydrogenolysis. While direct quantitative kinetic comparisons are not extensively reported in the literature, studies on substituted benzyl groups suggest that electron-withdrawing groups can sometimes slow down the rate of hydrogenolysis compared to the unsubstituted benzyl group.[3] However, in many synthetic applications, both groups can be effectively cleaved under standard hydrogenolysis conditions.

Table 1: Comparison of Catalytic Hydrogenolysis Conditions

Protecting GroupSubstrate TypeCatalystHydrogen SourceSolventTemperatureTimeYield (%)Reference
Benzyl (Bn)Benzyl Ether10% Pd/CH₂ (balloon)MethanolRoom Temp.2-16 h>95[4]
Benzyl (Bn)Benzyl EtherPd/CFormic AcidMethanolRoom Temp.1-3 hHigh[5]
4-Fluorobenzyl (4-F-Bn)4-F-Bn AmineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNo specific data found

Note: While specific comparative data for 4-F-Bn hydrogenolysis is limited, the general protocols for benzyl group hydrogenolysis are expected to be applicable, potentially requiring slightly longer reaction times or higher catalyst loading.

Acid-Catalyzed Cleavage

Cleavage of benzyl and 4-fluorobenzyl ethers and amines can be effected by both Brønsted and Lewis acids. The mechanism of acid-catalyzed cleavage often involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is a key factor determining the lability of the protecting group.

The electron-withdrawing fluorine atom in the 4-fluorobenzyl group is expected to destabilize the corresponding carbocation relative to the unsubstituted benzyl carbocation.[6] This increased instability implies that more forcing conditions (i.e., stronger acids or higher temperatures) may be required to cleave the 4-F-Bn group compared to the Bn group. This difference in lability can be exploited for selective deprotection in molecules containing both types of protecting groups.

Table 2: Comparison of Acid-Catalyzed Cleavage Conditions

Protecting GroupSubstrate TypeReagentSolventTemperatureTimeYield (%)Reference
Benzyl (Bn)Benzyl EtherBCl₃Dichloromethane (B109758)-78 °C to RT1-4 hHigh[4]
Benzyl (Bn)Benzyl AmideTFADichloromethaneRoom Temp.1-2 hVariable[7]
4-Fluorobenzyl (4-F-Bn)4-F-Bn AmideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The increased stability of the 4-F-Bn group towards acid-catalyzed cleavage makes it a more robust protecting group in acidic environments compared to the Bn group.

Oxidative Cleavage

While less common for the unsubstituted benzyl group, oxidative cleavage can be a viable deprotection strategy, particularly for electron-rich benzyl derivatives like the p-methoxybenzyl (PMB) group. The introduction of a fluorine atom in the 4-position of the benzyl group has been shown to increase its stability towards oxidative conditions.[1][8][9] This enhanced stability makes the 4-F-Bn group orthogonal to protecting groups that are readily cleaved by oxidation, such as the PMB group.

Experimental Protocols

General Protocol for Catalytic Hydrogenolysis of a Benzyl Ether
  • Dissolution: Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate; 10-20 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (10-20 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the deprotected product.

General Protocol for Lewis Acid-Catalyzed Cleavage of a Benzyl Ether with Boron Trichloride (B1173362) (BCl₃)
  • Inert Atmosphere: To a solution of the benzyl ether (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of boron trichloride (1.2-1.5 equivalents, e.g., 1 M in CH₂Cl₂) dropwise.

  • Reaction: The reaction mixture is stirred at -78 °C and allowed to warm to room temperature over 1-4 hours.

  • Monitoring: The reaction progress is monitored by TLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water.

  • Work-up: The mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Logical Relationships and Workflows

The decision to use a Bn or 4-F-Bn protecting group and the choice of deprotection strategy depends on the overall synthetic plan and the presence of other functional groups in the molecule.

Cleavage_Decision_Workflow start Start: Need to protect an alcohol or amine protect Choose protecting group start->protect bn Benzyl (Bn) protect->bn Standard stability fbn 4-Fluorobenzyl (4-F-Bn) protect->fbn Enhanced stability to acid/oxidation deprotect Select Deprotection Strategy bn->deprotect fbn->deprotect hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) deprotect->hydrogenolysis Mild, for sensitive substrates acid_cleavage Acid-Catalyzed Cleavage (e.g., BCl3, TFA) deprotect->acid_cleavage Bn: Milder conditions 4-F-Bn: Harsher conditions oxidative_cleavage Oxidative Cleavage (e.g., DDQ) deprotect->oxidative_cleavage Generally less common for Bn 4-F-Bn is more stable end Deprotected Product hydrogenolysis->end acid_cleavage->end oxidative_cleavage->end

Decision workflow for choosing and cleaving Bn vs. 4-F-Bn groups.

The stability of the benzylic carbocation intermediate is a key factor in acid-catalyzed cleavage. The electron-withdrawing fluorine atom destabilizes the carbocation, making the 4-F-Bn group more robust under acidic conditions.

Relative stability of benzyl vs. 4-fluorobenzyl carbocations.

Conclusion

The choice between a benzyl and a 4-fluorobenzyl protecting group offers a valuable tool for strategic differentiation in complex organic synthesis. The standard benzyl group is readily cleaved under a variety of conditions, making it a versatile, albeit sometimes too labile, protecting group. The 4-fluorobenzyl group, with its enhanced stability towards acidic and oxidative cleavage, provides a more robust alternative when milder deprotection is not required or when orthogonality to other protecting groups is desired. For researchers in drug development and other fields requiring complex molecular architectures, a nuanced understanding of these differences allows for more elegant and efficient synthetic strategies.

References

A Comparative Guide to Synthetic Methodologies for Introducing the 4-Fluorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

The 4-fluorobenzyl group is a significant structural motif in medicinal chemistry and materials science, valued for its ability to modulate pharmacokinetic properties, enhance binding affinity, and introduce a 19F NMR handle for analytical purposes. Its incorporation into molecules can be achieved through various synthetic strategies. This guide provides a comparative overview of common methods, focusing on reaction yield, and furnishes detailed experimental protocols for researchers in drug development and chemical synthesis.

Yield Comparison Summary

The selection of a synthetic method for introducing the 4-fluorobenzyl moiety depends on the target functional group (e.g., amine, alcohol, thiol, or carbon center), the complexity of the substrate, and the desired reaction scale. The following table summarizes typical yields for several common methodologies.

MethodNucleophile/SubstrateReagentTypical ConditionsYield (%)
1. Direct N-Alkylation Piperidine (B6355638)4-Fluorobenzyl bromideK₂CO₃, Acetonitrile (B52724), 25 °C>90
2. Reductive Amination Benzylamine (B48309)4-Fluorobenzaldehyde (B137897)NaBH(OAc)₃, DCE, 25 °C~85-95
3. Williamson Ether Synthesis p-Cresol (B1678582)This compoundK₂CO₃, DMF, 80 °C~90-98
4. S-Alkylation ThiophenolThis compoundK₂CO₃, Water, 25 °C~95
5. Suzuki-Miyaura Coupling 4-Methoxyphenylboronic acidThis compoundPdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 77 °C~91

Experimental Protocols & Workflows

Direct N-Alkylation of Amines

Direct alkylation is a straightforward method for forming C-N bonds by reacting an amine with an alkyl halide. It is particularly effective for secondary amines like piperidine, where over-alkylation to the quaternary ammonium (B1175870) salt is less problematic than with primary amines.

To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq., 1.0 mmol, 85 mg) and anhydrous acetonitrile (10 mL). Add finely powdered, dry potassium carbonate (K₂CO₃, 2.0 eq., 2.0 mmol, 276 mg). Stir the suspension vigorously for 15 minutes at room temperature. Slowly add this compound (1.1 eq., 1.1 mmol, 208 mg) to the mixture via syringe. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction is typically complete within 12-24 hours. Upon completion, filter the solid K₂CO₃ and potassium bromide salt. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (B1210297) (20 mL) and water (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify by silica (B1680970) gel column chromatography.[1][2]

cluster_workflow Direct N-Alkylation Workflow amine Amine Substrate reaction Reaction Mixture (Stir at RT) amine->reaction base Base (e.g., K₂CO₃) base->reaction solvent Anhydrous Solvent (e.g., MeCN) solvent->reaction reagent This compound reagent->reaction workup Aqueous Workup & Purification reaction->workup product N-(4-Fluorobenzyl) Product workup->product

Direct N-Alkylation Workflow
Reductive Amination

Reductive amination is a highly versatile and high-yielding method for N-alkylation that involves the in-situ formation and reduction of an imine or iminium ion. It is a one-pot reaction that effectively couples primary or secondary amines with aldehydes or ketones, minimizing the risk of over-alkylation seen in direct alkylation.

To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq., 1.0 mmol, 124 mg), benzylamine (1.05 eq., 1.05 mmol, 112 mg), and anhydrous 1,2-dichloroethane (B1671644) (DCE, 5 mL). Stir the solution at room temperature for 30 minutes to facilitate imine formation. Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq., 1.5 mmol, 318 mg) to the mixture in one portion. Allow the reaction to stir at room temperature, monitoring progress by TLC (typically complete in 2-16 hours). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with dichloromethane (B109758) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[1][3]

cluster_workflow Reductive Amination Workflow aldehyde 4-Fluorobenzaldehyde imine Imine Formation (in situ) aldehyde->imine amine Amine Substrate amine->imine reduction Reduction imine->reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->reduction workup Quench & Purification reduction->workup product N-(4-Fluorobenzyl) Product workup->product

Reductive Amination Workflow
Williamson Ether Synthesis

This classical Sₙ2 reaction is one of the most reliable methods for preparing ethers. It involves the reaction of an alkoxide, generated in situ from an alcohol or phenol (B47542) and a base, with a primary alkyl halide.

To a solution of p-cresol (1.0 eq., 5.0 mmol, 541 mg) in N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 10.0 mmol, 1.38 g). Stir the mixture for 20 minutes at room temperature. Add this compound (1.05 eq., 5.25 mmol, 992 mg) dropwise to the suspension. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC. After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with 1M NaOH (2 x 20 mL), then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired ether.[4]

cluster_workflow Williamson Ether Synthesis Workflow alcohol Alcohol/Phenol Substrate alkoxide Alkoxide Formation (in situ) alcohol->alkoxide base Base (e.g., K₂CO₃) base->alkoxide sn2 Sₙ2 Reaction alkoxide->sn2 reagent This compound reagent->sn2 workup Aqueous Workup & Purification sn2->workup product O-(4-Fluorobenzyl) Product workup->product cluster_workflow S-Alkylation Workflow thiol Thiol Substrate thiolate Thiolate Formation (in situ) thiol->thiolate base Base (e.g., K₂CO₃) base->thiolate sn2 Sₙ2 Reaction thiolate->sn2 reagent This compound reagent->sn2 workup Aqueous Workup & Purification sn2->workup product S-(4-Fluorobenzyl) Product workup->product cluster_workflow Suzuki-Miyaura Coupling Workflow pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add 1 reagent 4-Fluorobenzyl Bromide reagent->ox_add pd2_complex [Ar-Pd(II)-X] ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal 2 boronic Arylboronic Acid Derivative boronic->transmetal base Base (e.g., Cs₂CO₃) base->transmetal pd2_complex2 [Ar-Pd(II)-Ar'] transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim 3 red_elim->pd0 product Coupled Product red_elim->product

References

Safety Operating Guide

Proper Disposal of 4-Fluorobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 4-Fluorobenzyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this hazardous chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound is a corrosive, lachrymatory, and moisture-sensitive compound that can cause severe burns to the skin, eyes, and respiratory tract.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are paramount from the moment the chemical is used until its final disposal.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that a proper risk assessment has been completed. All personnel must be trained on the specific hazards and handling requirements for this substance.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and removed correctly to avoid skin contact.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][3]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Procedure

This compound must be treated as a hazardous waste and disposed of through an approved hazardous waste management program.[5][6] As a fluorinated organic compound, it falls under the category of halogenated organic waste .[4][7][8]

Step 1: Waste Segregation Proper segregation is the most critical step in the disposal process.

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams.[7][8][9][10] This is crucial because disposal methods differ, and improper mixing can increase disposal costs and environmental impact.[8]

  • Dedicated Container: Collect all waste containing this compound (including contaminated materials like pipette tips, absorbent pads, and gloves) in a designated, compatible waste container clearly labeled "Halogenated Organic Waste".[7][10]

Step 2: Waste Collection and Container Management

  • Container Type: Use a chemically resistant container, preferably high-density polyethylene (B3416737) (HDPE), with a secure screw-top cap.[6][11] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[12]

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[8] The label must clearly identify the contents, including "this compound" and any other components, along with the associated hazards (e.g., "Corrosive," "Lachrymator").

  • Keep Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[5][6][11] This prevents the release of harmful vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][11]

  • Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[12]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., a maximum of 55 gallons).[6]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][11]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically via incineration at high temperatures.[7]

Prohibited Disposal Methods:

  • NO Drain Disposal: Never dispose of this compound down the sink.[5][10] It is harmful to aquatic life and can damage plumbing systems.

  • NO Trash Disposal: Solid materials contaminated with this compound are considered hazardous and must not be placed in the regular trash.[13]

  • NO Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[5][11]

Emergency Procedures for Spills and Exposure

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.[1][3]

  • Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as halogenated organic waste.[3][8]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Quantitative Data and Hazard Information

The following table summarizes key data for this compound.

ParameterValueReference
CAS Number 459-46-1[1]
Molecular Formula FC₆H₄CH₂Br
Appearance Clear to slightly yellow liquid[1]
Hazards Causes severe skin and eye burns; Lachrymator; Moisture sensitive[1][2]
Incompatible Materials Bases, Strong oxidizing agents, Alcohols, Amines, Metals[3]
Storage Class Code 8A - Combustible corrosive hazardous materials
Disposal Classification Halogenated Organic Hazardous Waste[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container spill Spill Occurs fume_hood->spill add_waste Add 4-FBB Waste to Container waste_container->add_waste close_container Securely Close Container add_waste->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa containment Ensure Secondary Containment saa->containment pickup Arrange EHS Pickup When Full or Time Limit Reached containment->pickup end End: Professional Disposal pickup->end spill_response Execute Spill Response Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Dispose as Halogenated Waste spill->spill_response Emergency spill_response->waste_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of 4-Fluorobenzyl bromide (CAS No. 459-46-1).

This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risk.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[3] Inhalation may lead to chemical burns in the respiratory tract and can produce delayed pulmonary edema.[3] Ingestion can cause severe burns to the gastrointestinal tract.[3] It is crucial to handle this substance with extreme care in a well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Consult the glove manufacturer's specific chemical resistance data. Double gloving is recommended.Prevents skin contact, which can lead to severe burns.[3][6]
Body Protection A chemical-resistant lab coat, apron, or coveralls.Protects skin from accidental spills and splashes.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is necessary if exposure limits are exceeded, if irritation is experienced, or when handling outside of a certified chemical fume hood.[1]Protects the respiratory tract from harmful and irritating vapors.[5]
Foot Protection Closed-toe shoes, preferably safety shoes.Provides protection against spills and falling objects.[5]

First Aid Measures

Immediate medical attention is required for any exposure. The following table outlines the initial first aid response.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[1][3][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within a laboratory setting.

G Safe Handling Workflow for this compound cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal receipt Inspect Container for Damage storage Store in Cool, Dry, Well-Ventilated Area receipt->storage If Intact ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handle with Care, Avoid Contact fume_hood->handling spill Small Spill: Absorb with Inert Material handling->spill In Case of Spill waste_collection Collect Contaminated Materials in Labeled Container handling->waste_collection After Use evacuate Large Spill: Evacuate Area disposal Dispose of as Hazardous Waste waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] The storage area should be designated for corrosive materials.

  • Preparation for Use :

    • Ensure that an eyewash station and safety shower are in close proximity and operational.[1]

    • Don all required personal protective equipment as detailed in the PPE table above.

  • Handling and Use :

    • All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[1]

    • Use only non-sparking tools and explosion-proof equipment where necessary.[5]

  • After Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

    • Decontaminate the work area and any equipment used.

Spill and Emergency Procedures

  • Small Spills : Absorb the spill with inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[1][4] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills : Evacuate the area immediately. Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's emergency response team.

  • Fire : Use dry chemical, carbon dioxide, or an appropriate foam for extinction. Do not use water , as it can react with the substance.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Waste Segregation : Collect all contaminated materials, including used gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[6]

  • Container Management : The waste container must be made of a compatible material, kept securely closed, and stored in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company. Do not empty into drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.